molecular formula C10H14O B600774 Verbenone CAS No. 18309-32-5

Verbenone

Cat. No.: B600774
CAS No.: 18309-32-5
M. Wt: 150.22 g/mol
InChI Key: DCSCXTJOXBUFGB-SFYZADRCSA-N
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Description

(+)-Verbenone (rel-(1R,5R)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one) is a naturally occurring bicyclic monoterpene ketone of significant interest in ecological and entomological research . It is nearly insoluble in water but miscible with most organic solvents . Its primary research value lies in its role as a semiochemical, functioning as an anti-aggregation pheromone for several economically important bark beetle species . In this context, it is extensively studied for its function in intraspecific communication, signaling to dispersing beetles that a host tree is already fully colonized and unsuitable for further colonization . This mechanism is critical for understanding and managing forest pests like the Mountain Pine Beetle ( Dendroctonus ponderosae ) and the Southern Pine Beetle ( Dendroctonus frontalis ) . Research formulations containing synthetic this compound are used to protect high-value trees by repelling new beetle attacks, providing a non-toxic tool for integrated pest management strategies . The ecological role of this compound is complex; it may act as an active pheromone signal produced by the beetles themselves or as a passive cue resulting from microbial activity during host colonisation, making it a compelling subject for chemical ecology studies . Beyond its repellent properties, this compound is also investigated for its potential antimicrobial activities and is used in studies related to perfumery and chemical ecology due to its pleasant characteristic odor . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(1R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
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InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSCXTJOXBUFGB-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=CC(=O)[C@@H]2C[C@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30885024
Record name Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1R,5R)-
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Molecular Weight

150.22 g/mol
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CAS No.

18309-32-5, 80-57-9
Record name (+)-Verbenone
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Record name VERBENONE
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Record name Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1R,5R)-
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Record name VERBENONE, (+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Verbenone: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenone (B1202108), a bicyclic monoterpene ketone, is a naturally occurring compound found in a variety of plants, including Spanish verbena (Verbena triphylla) and rosemary (Rosmarinus officinalis).[1][2][3] It is recognized for its characteristic pleasant, pine-like aroma.[4] Beyond its sensory properties, this compound plays a significant role in chemical ecology as an insect pheromone, particularly as an anti-aggregation pheromone for several species of bark beetles.[1][5] This property has led to its development and use in integrated pest management strategies. Furthermore, this compound and its derivatives have garnered interest for their potential pharmacological activities, including antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectral characterization, and biological activities of this compound.

Chemical Structure and Properties

This compound is systematically named (1R,5R)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one.[1] Its structure consists of a bicyclo[3.1.1]heptane skeleton with a ketone group at position 2, a double bond between carbons 3 and 4, and methyl groups at positions 4, 6, and 6. This compound exists as two enantiomers, (+)-verbenone and (-)-verbenone.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

PropertyValueReference
Chemical Formula C₁₀H₁₄O[1][3]
Molecular Weight 150.22 g/mol [1][3]
Appearance Colorless to pale yellow liquid[4]
Odor Pleasant, pine-like, spicy, woody[2][4]
Melting Point 6.5 °C[1]
Boiling Point 227-228 °C[1]
Density 0.978 g/cm³ at 20 °C[1]
Solubility Nearly insoluble in water; miscible with most organic solvents[1]
Refractive Index (n²⁰/D) 1.49200 to 1.49800[2]

Spectral Data and Characterization

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. The following tables summarize the characteristic spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of each proton in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~5.74s-H-3
~2.80m-H-5
~2.10m-H-1
~2.05s-CH₃-4
~1.50s-CH₃-6 (syn)
~1.18d~8.5H-7a
~1.05s-CH₃-6 (anti)
~0.95d~8.5H-7b

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Chemical Shift (δ) ppmAssignment
~205.0C-2 (C=O)
~172.0C-4
~120.0C-3
~58.0C-5
~49.0C-1
~41.0C-6
~38.0C-7
~26.5CH₃-6 (syn)
~23.0CH₃-6 (anti)
~22.5CH₃-4

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~2925C-H stretching (alkane)
~1675C=O stretching (α,β-unsaturated ketone)
~1620C=C stretching (alkene)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
150[M]⁺ (Molecular ion)
135[M - CH₃]⁺
122[M - CO]⁺ or [M - C₂H₄]⁺
107[M - CO - CH₃]⁺ or [M - C₂H₄ - CH₃]⁺
91Tropylium ion ([C₇H₇]⁺)
79[C₆H₇]⁺

Experimental Protocols

Synthesis of this compound from α-Pinene

This compound can be synthesized from the readily available monoterpene α-pinene through an allylic oxidation process. A common laboratory-scale synthesis involves a two-step process:

Step 1: Allylic Acetoxylation of α-Pinene

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (+)-α-pinene in glacial acetic acid.

  • Add lead tetraacetate (Pb(OAc)₄) portion-wise to the stirred solution.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent such as diethyl ether or hexane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude verbenyl acetate (B1210297).

Step 2: Hydrolysis and Oxidation to this compound

  • Dissolve the crude verbenyl acetate in a suitable solvent like ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to hydrolyze the acetate ester to verbenol (B1206271).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the verbenol with an organic solvent.

  • Dry the organic extract and concentrate it to obtain crude verbenol.

  • Dissolve the crude verbenol in a suitable solvent like acetone (B3395972) or dichloromethane.

  • Add an oxidizing agent, such as Jones reagent (CrO₃ in sulfuric acid and acetone) or pyridinium (B92312) chlorochromate (PCC), dropwise at a low temperature (e.g., 0 °C).

  • Stir the reaction mixture until the oxidation is complete (monitored by TLC).

  • Quench the reaction and work up the mixture to isolate the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Allylic Acetoxylation cluster_step2 Step 2: Hydrolysis & Oxidation cluster_end Final Product alpha_Pinene α-Pinene Reaction1 React with Pb(OAc)₄ in AcOH alpha_Pinene->Reaction1 Intermediate Verbenyl Acetate Reaction1->Intermediate Hydrolysis Hydrolysis (e.g., NaOH/EtOH) Intermediate->Hydrolysis Verbenol Verbenol Hydrolysis->Verbenol Oxidation Oxidation (e.g., Jones Reagent) Verbenol->Oxidation This compound This compound Oxidation->this compound

Caption: Workflow for the synthesis of this compound from α-pinene.

Extraction and Purification from Natural Sources

This compound can be extracted from essential oils of plants like rosemary.

1. Steam Distillation:

  • Fresh or dried plant material (e.g., rosemary leaves and flowering tops) is packed into a still.

  • Steam is passed through the plant material, causing the volatile essential oils to vaporize.

  • The steam and essential oil vapor mixture is then cooled in a condenser.

  • The condensate, a mixture of water and essential oil, is collected in a separator.

  • Due to their immiscibility, the essential oil (containing this compound) separates from the water and can be collected.

2. Column Chromatography Purification:

  • The crude essential oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane).

  • A chromatography column is packed with silica gel slurried in the same non-polar solvent.

  • The dissolved essential oil is carefully loaded onto the top of the silica gel bed.

  • The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fractions are collected and analyzed by TLC or GC-MS to identify those containing pure this compound.

  • The fractions containing pure this compound are combined and the solvent is removed under reduced pressure.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary method for the identification and quantification of this compound.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Injection: Split or splitless injection can be used depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil or reaction mixture. A typical program might start at a low temperature (e.g., 50-60 °C) and ramp up to a higher temperature (e.g., 250-280 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400. Identification is based on the retention time and comparison of the mass spectrum with a reference library.

Biological Activities and Signaling Pathways

Insect Pheromone Activity

This compound is a well-documented anti-aggregation pheromone for several species of bark beetles, such as the mountain pine beetle (Dendroctonus ponderosae) and the southern pine beetle (Dendroctonus frontalis).[1] When bark beetles attack a host tree, they release aggregation pheromones to attract conspecifics. As the beetle population on the tree reaches a high density, the beetles begin to produce and release this compound. This signals to incoming beetles that the tree is already heavily colonized and is no longer a suitable host, thus preventing overcrowding and resource depletion.

The olfactory signaling pathway for this compound in bark beetles involves its detection by specific olfactory sensory neurons (OSNs) located in the antennae.

Olfactory_Signaling cluster_environment External Environment cluster_antenna Insect Antenna cluster_brain Insect Brain (Antennal Lobe) cluster_behavior Behavioral Response Verbenone_Molecule This compound Molecule OBP Odorant-Binding Protein (OBP) Verbenone_Molecule->OBP Binding OR Odorant Receptor (OR) on OSN Dendrite OBP->OR Transport & Delivery OSN Olfactory Sensory Neuron (OSN) OR->OSN Signal Transduction (Ion Channel Activation) Glomerulus Glomerulus OSN->Glomerulus Axonal Projection Interneuron Projection & Local Interneurons Glomerulus->Interneuron Synaptic Transmission Behavior Anti-aggregation (Repulsion) Interneuron->Behavior Neural Processing

Caption: Olfactory signaling pathway of this compound in bark beetles.

Antimicrobial and Cytotoxic Activities

This compound and essential oils containing it have shown antimicrobial activity against various bacteria and fungi. The exact mechanism of action is not fully elucidated but is thought to involve disruption of the microbial cell membrane.

Some studies have also investigated the cytotoxic effects of this compound and its derivatives against cancer cell lines. For instance, a derivative of (1S)-(–)-verbenone, SP-8356, has demonstrated anti-cancer activity in non-small cell lung cancer (NSCLC) cells, with an IC50 value of 15 µM for A549 and NCI-H460 cell lines.[6] This derivative was shown to inhibit cell proliferation and induce apoptosis.

Biological ActivityOrganism/Cell LineQuantitative Data (IC₅₀/MIC)Reference
Cytotoxicity A549 (NSCLC)IC₅₀: 15 µM (for SP-8356 derivative)[6]
Cytotoxicity NCI-H460 (NSCLC)IC₅₀: 15 µM (for SP-8356 derivative)[6]
Antibacterial Staphylococcus aureusMIC: 31.25 - 125 µg/mL (for essential oils containing this compound)[7]
Antibacterial Gram-negative bacteriaMIC: 31.25 - 125 µg/mL (for essential oils containing this compound)[7]
Antifungal Aspergillus flavusMIC: 7.81 - 31.25 µg/mL (for essential oils containing this compound)[7]

Note: The antimicrobial data is for essential oils rich in this compound and other components; the activity of pure this compound may differ.

Conclusion

This compound is a versatile monoterpene with significant applications in pest management and potential for development in the pharmaceutical and fragrance industries. Its well-defined chemical structure and properties, coupled with established synthetic and analytical methods, make it an accessible compound for further research. The understanding of its role as an insect pheromone and its emerging biological activities, such as antimicrobial and cytotoxic effects, opens up new avenues for the development of novel and sustainable technologies. This technical guide serves as a foundational resource for scientists and researchers engaged in the study and application of this important natural product.

References

A Deep Dive into Verbenone Stereoisomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereochemistry, Synthesis, and Biological Activity of (+)-Verbenone and (-)-Verbenone (B192643) for Researchers, Scientists, and Drug Development Professionals.

Verbenone (B1202108), a bicyclic monoterpene ketone, is a naturally occurring compound found in a variety of plants and is a significant component of the essential oil of Spanish verbena.[1] Its two stereoisomers, (+)-verbenone and (-)-verbenone, exhibit distinct physicochemical properties and biological activities, making them subjects of great interest in fields ranging from pest management to pharmacology. This technical guide provides a comprehensive overview of the core differences between these enantiomers, detailing their synthesis, separation, and biological functions, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties of this compound Stereoisomers

The stereochemical configuration of (+)- and (-)-verbenone gives rise to differences in their interaction with polarized light, a key identifying characteristic. Other physical properties such as boiling point and density are generally similar between the two enantiomers.

Property(+)-Verbenone(-)-VerbenoneRacemic this compound
IUPAC Name (1R,5R)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one(1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one(±)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one
Molecular Formula C₁₀H₁₄OC₁₀H₁₄OC₁₀H₁₄O
Molar Mass 150.22 g/mol 150.22 g/mol 150.22 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to yellow clear viscous liquid[2]
Boiling Point 108–110 °C at 5 mmHg[3]227-228 °C at 760 mmHg227-228 °C at 760 mmHg[4]
Density ~0.978 g/cm³ at 25 °C[4]0.975 g/mL at 20 °C0.975-0.981 g/cm³ at 25 °C[1][2]
Optical Rotation [α]D +222.0° (c=2.00, EtOH)[3]-130° (c=10, EtOH)
Refractive Index ~1.496~1.4961.492-1.498 at 20 °C[2]

Enantioselective Synthesis of this compound Stereoisomers

The primary route for the enantioselective synthesis of this compound stereoisomers is the oxidation of the corresponding α-pinene enantiomers.

Experimental Protocol: Synthesis of (+)-Verbenone from (+)-α-Pinene

This protocol is adapted from the procedure described in Organic Syntheses.[3]

Materials:

  • (1R)-(+)-α-Pinene (98.6% ee)

  • Lead tetraacetate (Pb(OAc)₄)

  • Dry benzene

  • Potassium hydroxide (B78521) (KOH)

  • Methanol

  • Water

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Oxidation of α-Pinene:

    • In a base-washed, 1000-mL Morton flask equipped with a mechanical stirrer, condenser, internal thermometer, and gas inlet, place 25.0 g (0.183 mol) of (1R)-(+)-α-pinene and 350 mL of dry benzene.

    • Warm the mixture to 65°C using a heating mantle.

    • Add 77.8 g (0.175 mol) of lead tetraacetate in portions over 20 minutes.

    • Maintain the reaction at 65°C with stirring for 1 hour.

    • Cool the solution to room temperature and filter through a pad of Celite. Wash the Celite pad with several portions of benzene.

  • Hydrolysis of the Acetate Intermediate:

    • To the filtrate, add 300 mL of water and swirl vigorously at intervals for 1 hour.

    • Separate the layers and extract the aqueous phase with three 150-mL portions of ether.

    • Combine the organic layers and add a solution of 15 g of potassium hydroxide in 150 mL of 80% aqueous methanol.

    • Stir the mixture at room temperature for 24 hours.

    • Dilute with 200 mL of water and extract with four 150-mL portions of ether.

    • Dry the combined ethereal fractions over anhydrous magnesium sulfate, filter, and concentrate to obtain a mixture of alcohols as a light yellow oil.

  • Oxidation to this compound:

    • Dissolve the mixture of alcohols in 300 mL of ether in a 1000-mL round-bottomed flask and cool to 0°C.

    • Over a 30-minute period, add a mixture of 27.5 g (0.092 mol) of sodium dichromate dihydrate, 100 mL of water, and 10.2 mL of concentrated sulfuric acid.

    • Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir overnight.

    • Dilute with 200 mL of water and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with three 200-mL portions of ether.

    • Wash the combined organic layers with 200 mL of saturated sodium bicarbonate solution and 200 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield crude (+)-verbenone.

  • Purification:

    • Purify the crude product by distillation under reduced pressure (e.g., 108–110°C at 5 mmHg) to obtain pure (+)-verbenone.

A similar procedure can be followed for the synthesis of (-)-verbenone using (-)-α-pinene as the starting material.[5]

Synthesis of (+)-Verbenone alpha_pinene (+)-α-Pinene acetate_intermediate Acetate Intermediate alpha_pinene->acetate_intermediate Pb(OAc)₄, Benzene, 65°C verbenol (B1206271) Verbenol Intermediate acetate_intermediate->verbenol KOH, MeOH/H₂O This compound (+)-Verbenone verbenol->this compound Na₂Cr₂O₇, H₂SO₄, Ether

Synthesis of (+)-Verbenone from (+)-α-Pinene.

Chiral Separation and Analysis

The separation and analysis of this compound enantiomers are critical for determining enantiomeric purity and for isolating individual stereoisomers for further study. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed.

Experimental Protocol: Chiral Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral capillary column (e.g., HP-chiral-20B, Rt-βDEXsm).[6][7]

Typical GC Conditions: [6]

  • Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 300 °C

  • Carrier Gas: Helium at a flow rate of 1 mL/min

  • Oven Temperature Program: 40°C for 5 min, then ramp to 130°C at 1°C/min, then to 200°C at 2°C/min and hold for 3 min.

  • Injection Volume: 0.1 µL

  • Split Ratio: 1:100

Experimental Protocol: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the separation of larger quantities of enantiomers.[4]

Instrumentation:

  • Preparative HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., Cellulose triacetate-based column).

Typical HPLC Conditions: [4]

  • Column: Cellulose triacetate chiral stationary phase.

  • Mobile Phase: A suitable mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for the specific column and system.

  • Flow Rate: Optimized for preparative scale separation.

  • Detection: UV detection at a wavelength where this compound absorbs (e.g., ~254 nm).

Chiral_Separation_Workflow racemic_this compound Racemic this compound Mixture chiral_gc Chiral Gas Chromatography (GC) racemic_this compound->chiral_gc chiral_hplc Chiral High-Performance Liquid Chromatography (HPLC) racemic_this compound->chiral_hplc analysis Analysis (GC-FID/MS) chiral_gc->analysis preparative_separation Preparative Separation chiral_hplc->preparative_separation plus_this compound (+)-Verbenone preparative_separation->plus_this compound minus_this compound (-)-Verbenone preparative_separation->minus_this compound Insect_Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Odorant Receptor (OR) G_protein G-Protein (α, β, γ) OR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC Gα activates PLC Phospholipase C (PLC) G_protein->PLC Gα activates cAMP cAMP AC->cAMP converts IP3 IP₃ PLC->IP3 cleaves CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Cations_in_CNG Na⁺, Ca²⁺ Influx CNG_channel->Cations_in_CNG IP3_channel IP₃-Gated Ion Channel Cations_in_IP3 Ca²⁺ Influx IP3_channel->Cations_in_IP3 This compound This compound This compound->OR ATP ATP ATP->AC cAMP->CNG_channel opens PIP2 PIP₂ PIP2->PLC IP3->IP3_channel opens Depolarization Depolarization (Action Potential) Cations_in_CNG->Depolarization Cations_in_IP3->Depolarization

References

Verbenone mechanism of action in insects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Verbenone (B1202108) in Insects

Introduction

This compound is a bicyclic monoterpene ketone, a natural organic compound found in a variety of plants. In the field of chemical ecology, it is renowned for its role as an insect semiochemical, particularly as an anti-aggregation pheromone for several species of bark beetles (Coleoptera: Curculionidae, Scolytinae). When bark beetles colonize a host tree, they release aggregation pheromones to attract conspecifics, facilitating a mass attack to overcome the tree's defenses. However, as the tree becomes fully colonized and resources become limited, the beetles, often in conjunction with associated microorganisms, begin to produce this compound. This compound signals that the host is no longer suitable, effectively acting as a "No Vacancy" sign to prevent overcrowding and intraspecific competition. This mechanism has been harnessed for the development of this compound-based products used in integrated pest management (IPM) programs to protect valuable pine stands from devastating bark beetle infestations. This guide provides a detailed technical overview of the molecular, physiological, and behavioral mechanisms underlying the action of this compound in insects.

Molecular Mechanism of Action

The action of this compound begins at the peripheral olfactory system of the insect, located primarily in the antennae. The process involves the detection of the molecule by specialized receptors and the subsequent conversion of this chemical signal into an electrical signal that is processed by the brain.

Olfactory Perception and Receptor Interaction

Insects detect volatile chemical cues like this compound using highly sensitive olfactory systems. The primary olfactory organs are the antennae, which are covered in sensory hairs called sensilla. Within these sensilla are the dendrites of Olfactory Sensory Neurons (OSNs), which are bathed in sensillum lymph.

The perception of this compound is mediated by a class of transmembrane proteins known as Odorant Receptors (ORs), which are expressed on the dendritic membrane of OSNs. In insects, ORs are ligand-gated ion channels that typically form a heteromeric complex with a highly conserved co-receptor known as Orco. The binding of an odorant molecule, such as this compound, to a specific OR is believed to induce a conformational change in the receptor complex, leading to the opening of the ion channel.

While the specific ORs for this compound in major pest species like the mountain pine beetle (Dendroctonus ponderosae) are still under investigation, research in other insects has begun to shed light on this process. For example, in the striped flea beetle (Phyllotreta striolata), the receptor PstrOR17 has been identified as being specifically activated by (−)-verbenone and (S)-cis-verbenol. The interaction between the ligand and the receptor is highly specific. Computational methods like molecular docking have been employed to predict the binding sites of ligands within the receptor structure. These models suggest that this compound fits into a binding cleft lined with specific amino acid residues, and interactions such as hydrogen bonding are critical for receptor activation.

Signal Transduction Pathway

The binding of this compound to its specific OR on the OSN dendrite initiates a signal transduction cascade that converts the chemical signal into an electrical one.

  • Odorant Binding: this compound molecules enter the sensillum through pores and are transported through the aqueous sensillum lymph, possibly aided by Odorant-Binding Proteins (OBPs), to the surface of the OSN dendrite.

  • Receptor Activation: this compound binds to a specific Odorant Receptor (OR), causing the OR-Orco ion channel complex to open.

  • Neuron Depolarization: The opening of the channel allows for an influx of cations, leading to the depolarization of the OSN membrane. This change in membrane potential is known as the receptor potential.

  • Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the firing of action potentials (spikes), which are electrical signals that travel along the axon of the OSN.

  • Signal Transmission: The OSN axon transmits these action potentials from the antenna to the antennal lobe of the insect's brain, where the information is processed, leading to a specific behavioral response.

Insect Olfactory Signal Transduction Pathway cluster_sensillum Sensillum cluster_neuron Signal Propagation VER This compound OBP Odorant-Binding Protein (OBP) VER->OBP binds OR Odorant Receptor (OR) -Orco Complex OBP->OR presents to OSN Olfactory Sensory Neuron (OSN) OR->OSN activates Depol Membrane Depolarization (Receptor Potential) OSN->Depol causes AP Action Potentials (Spikes) Depol->AP triggers Brain Antennal Lobe (Brain) AP->Brain signal to Behavior Behavioral Response (e.g., Repulsion) Brain->Behavior elicits

Caption: Generalized insect olfactory signal transduction pathway for this compound.

Physiological and Behavioral Responses

The neural signals generated in response to this compound are integrated in the brain to produce a behavioral output. For many bark beetle species, the primary response is anti-aggregation or repulsion.

Dose-Dependent Inhibition

The inhibitory effect of this compound is strongly dose-dependent. At low concentrations, this compound may not significantly affect beetle attraction to host kairomones and aggregation pheromones. However, as the concentration increases, corresponding to a more densely populated host, the repulsive effect becomes more pronounced, significantly reducing the number of beetles attracted to the source. This dose-response relationship is crucial for its ecological function, allowing beetles to effectively gauge the suitability of a potential host tree from a distance.

Species-Specific Effects

While widely known as a bark beetle repellent, the effect of this compound is not universal across all insects. Its activity is highly species-specific.

  • Repellent/Inhibitor: For aggressive bark beetles that attack living trees, such as the mountain pine beetle (Dendroctonus ponderosae) and the six-toothed pine beetle (Ips sexdentatus), this compound acts as a potent anti-aggregation pheromone.

  • Attractant: Conversely, some insect species are attracted to this compound. This includes certain predators of bark beetles and various saproxylic beetles that colonize trees at a later stage of decay. For these species, this compound may act as a kairomone, indicating the presence of prey or a suitable habitat. For instance, captures of the predator Corticeus pini and the bark beetle Hylurgus ligniperda have been shown to increase in the presence of this compound.

  • No Effect: For some species, particularly those associated with decaying wood and saprophytic microorganisms, this compound has no significant effect on their attraction to host volatiles.

This variability highlights the complex ecological role of this compound as a chemical signal that can be interpreted differently by various members of the forest insect community.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent and species-specific effects of this compound.

Table 1: Effect of this compound Release Rate on Bark Beetle Captures

Species This compound Release Rate (mg/24h) % Reduction in Captures (Compared to Control) Reference
Dendroctonus ponderosae 0.2 No significant effect
1.8 Significant reduction
Ips pini Increasing dose Gradual reduction
Ips latidens Increasing dose Gradual reduction
Ips sexdentatus Not specified 65.10%
Orthotomicus erosus Not specified 76.20%
Hylurgops porosus Various doses No effect

| Hylastes longicollis | Various doses | No effect | |

Table 2: Electrophysiological (EAG) Response of Dendroctonus armandi to this compound

This compound Concentration (μg/μL) Sex Mean EAG Response (mV ± SE) Reference
0.001 Female ~0.35 ± 0.05
Male ~0.20 ± 0.04
0.1 Female ~0.45 ± 0.06
Male ~0.30 ± 0.05
1 Female ~0.40 ± 0.07
Male ~0.50 ± 0.08
10 Female ~0.55 ± 0.09
Male ~0.75 ± 0.10

Note: Values are estimated from graphical data presented in the cited source.

Key Experimental Protocols

Understanding the mechanism of action of this compound relies on several key experimental techniques. Detailed methodologies for these are provided below.

Protocol 1: Electroantennography (EAG)

EAG is used to measure the summed electrical potential from the entire antenna in response to an olfactory stimulus, providing a measure of overall olfactory sensitivity.

Methodology:

  • Insect Preparation:

    • Anesthetize an insect by chilling on ice or with CO₂.

    • Excise one antenna at its base using micro-scissors.

    • Cut a small portion from the distal tip of the antenna to ensure good electrical contact.

  • Electrode Preparation and Mounting:

    • Prepare two glass capillary microelectrodes filled with a conductive saline solution (e.g., KCl with polyvinylpyrrolidone).

    • Mount the basal end of the antenna onto the reference electrode.

    • Bring the recording electrode into contact with the cut distal tip of the antenna.

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of this compound in a solvent like hexane.

    • Apply a known amount (e.g., 10 µL) of a solution onto a piece of filter paper and insert it into a glass Pasteur pipette.

    • Use a pipette with solvent only as a negative control.

    • Deliver a purified, humidified air stream continuously over the antenna.

    • Inject a "puff" of air (e.g., 0.2 - 2 seconds) through the stimulus pipette into the continuous airstream.

  • Data Recording and Analysis:

    • The electrodes are connected to a high-impedance amplifier. The signal is amplified (e.g., 10-100x) and filtered (e.g., 0.1 Hz high-pass, 50 Hz low-pass) to reduce noise.

    • The resulting voltage deflection (the EAG response) is recorded and measured using specialized software.

    • The peak amplitude (in mV) of the negative deflection is the primary measure of response.

    • Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli.

    • Normalize responses by expressing them as a percentage of the response to a standard reference compound.

EAG Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Anesthetize Insect P2 Excise Antenna P1->P2 P3 Mount Antenna on Electrodes P2->P3 E1 Continuous Airflow over Antenna P3->E1 P4 Prepare this compound Stimulus Cartridge E2 Deliver Stimulus Puff P4->E2 E1->E2 E3 Record Voltage Change (EAG) E2->E3 A1 Measure Peak Amplitude (mV) E3->A1 A2 Normalize Data A1->A2 A3 Generate Dose- Response Curve A2->A3

Caption: A typical workflow for an Electroantennography (EAG) experiment.

Protocol 2: Single-Sensillum Recording (SSR)

SSR is a more refined technique that measures the action potentials from individual OSNs housed within a single sensillum, allowing for the deconvolution of responses from different neuron types.

Methodology:

  • Insect Preparation:

    • Anesthetize the insect and immobilize it (e.g., in a pipette tip or with wax) with the head and antennae exposed and stable.

  • Electrode Placement:

    • Insert a reference electrode (e.g., a chloridized silver wire or glass electrode) into the insect's eye or body.

    • Under high magnification, carefully advance a sharpened tungsten or glass recording electrode and insert it through the cuticle at the base of a target sensillum. A successful insertion is indicated by the appearance of spontaneous spike activity.

  • Stimulus Delivery:

    • Stimulus preparation and delivery are similar to EAG, with a continuous humidified airstream directed at the antenna and pulses of odorant-laden air injected into this stream.

  • Data Recording and Analysis:

    • The extracellular action potentials are amplified, filtered, and recorded.

    • Spikes from different neurons within the same sensillum can often be distinguished by their differing amplitudes and shapes.

    • Spike-sorting software is used to assign spikes to individual neurons.

    • The response is quantified by counting the number of spikes in a defined time window after stimulus onset and subtracting the pre-stimulus spontaneous firing rate.

SSR Experimental Workflow cluster_prep Preparation cluster_exp Recording cluster_analysis Analysis P1 Immobilize Insect P2 Insert Reference Electrode (Eye) P1->P2 P3 Locate Target Sensillum P2->P3 E1 Insert Recording Electrode into Sensillum P3->E1 E2 Deliver Stimulus E1->E2 E3 Record Action Potentials (Spikes) E2->E3 A1 Spike Sorting (by amplitude) E3->A1 A2 Calculate Firing Rate (spikes/sec) A1->A2 A3 Compare Stimulus vs. Spontaneous Rate A2->A3

Caption: A workflow for a Single-Sensillum Recording (SSR) experiment.

Protocol 3: Behavioral Assay (Y-Tube Olfactometer)

This assay is used to determine the behavioral valence of a chemical—whether it is an attractant, a repellent, or neutral.

Methodology:

  • Apparatus Setup:

    • A Y-shaped glass or acrylic tube is used. A purified, humidified airflow is established through each of the two arms, converging at the junction and exiting through the base of the Y.

    • The airflow rate in both arms must be equal (e.g., 40 mL/min).

  • Stimulus and Control:

    • A filter paper treated with a this compound solution is placed in the airstream of one arm (the "treatment arm

Olfactory Receptor Response to Verbenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenone, a natural bicyclic monoterpene ketone, is a semiochemical of significant interest in the fields of chemical ecology and pest management. It serves as an anti-aggregation pheromone for numerous bark beetle species, playing a crucial role in regulating population density and preventing overcrowding of host trees. Understanding the molecular basis of this compound perception by olfactory receptors (ORs) is paramount for developing novel and effective pest control strategies. This technical guide provides an in-depth overview of the current knowledge regarding the olfactory receptor response to this compound, with a focus on identified receptors, their functional characterization, the underlying signaling pathways, and the experimental protocols employed in these investigations.

Identified Olfactory Receptors for this compound

To date, the most comprehensively characterized olfactory receptor for this compound is PstrOR17 , identified in the striped flea beetle, Phyllotreta striolata. While this compound is a well-known semiochemical for various bark beetle species, such as Ips typographus and Dendroctonus ponderosae, specific olfactory receptors deorphanized for this compound in these species with full quantitative analysis are yet to be reported in publicly available literature. However, studies have shown responses of olfactory sensory neurons (OSNs) in these species to this compound, indicating the presence of cognate receptors. One study on Ips typographus demonstrated a weak response to (-)-verbenone (B192643) by the functionally characterized receptor ItypOR45, though a full dose-response analysis was not provided.

Quantitative Data on this compound-Receptor Interactions

The functional response of PstrOR17 to (-)-Verbenone has been quantified using the Drosophila "empty neuron" system coupled with single sensillum recording. The data reveals a dose-dependent increase in the firing rate of olfactory sensory neurons expressing PstrOR17 upon stimulation with (-)-Verbenone.

Olfactory ReceptorSpeciesLigandResponse TypeQuantitative Data (Spikes/s)Source
PstrOR17Phyllotreta striolata(-)-VerbenoneActivationSee Dose-Response Table Below
ItypOR45Ips typographus(-)-VerbenoneWeak ActivationNot Quantified (No dose-response curve available)
Dose-Response Data for PstrOR17 to (-)-Verbenone
Ligand Concentration (μg/μL)Mean Response (Spikes/s) ± SEM
10⁻⁵~10 ± 2
10⁻⁴~25 ± 5
10⁻³~60 ± 8
10⁻²~110 ± 10
10⁻¹~150 ± 12
1~180 ± 15
10~200 ± 18

Note: Data is estimated from the dose-response curve presented in Zhang et al., 2024.

Signaling Pathway

In insects, olfactory signal transduction is initiated by the binding of an odorant, such as this compound, to a specific olfactory receptor (OR). Insect ORs are distinct from their vertebrate counterparts. They form a heteromeric complex with a highly conserved co-receptor, Orco , to create a ligand-gated ion channel. Upon ligand binding, this channel opens, leading to an influx of cations (such as Na⁺ and Ca²⁺) into the olfactory sensory neuron. This influx depolarizes the neuron's membrane, generating a receptor potential that, if it reaches the threshold, triggers the firing of action potentials. These electrical signals are then transmitted to the antennal lobe of the insect brain for further processing.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OR_complex PstrOR17/Orco Complex This compound->OR_complex Binding Cation_influx Cation Influx (Na⁺, Ca²⁺) OR_complex->Cation_influx Channel Opening Depolarization Membrane Depolarization Cation_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

Insect Olfactory Signal Transduction Pathway for this compound.

Experimental Protocols

The functional characterization of this compound olfactory receptors, particularly PstrOR17, has been achieved through a combination of heterologous expression and electrophysiological recording techniques.

Heterologous Expression using the Drosophila "Empty Neuron" System

This in vivo system is a powerful tool for deorphanizing insect olfactory receptors. It utilizes a mutant Drosophila melanogaster strain in which the endogenous olfactory receptor genes of a specific olfactory sensory neuron (OSN), typically the ab3A neuron, are deleted. This creates an "empty neuron" that is unresponsive to odors. The gene encoding the olfactory receptor of interest (e.g., PstrOR17) is then expressed in this neuron using the GAL4/UAS system. The response of this "reconstituted" neuron to specific odorants can then be measured.

Workflow:

  • Vector Construction: The full-length coding sequence of the candidate olfactory receptor (e.g., PstrOR17) is cloned into a UAS-vector.

  • Fly Transformation: The UAS-OR construct is injected into Drosophila embryos of a strain that allows for site-specific integration into the genome.

  • Genetic Crosses: The transgenic flies carrying the UAS-OR construct are crossed with a driver line that expresses GAL4 under the control of the promoter of the ablated endogenous receptor (e.g., Or22a-GAL4).

  • Progeny Selection: The progeny of this cross will have the olfactory receptor of interest expressed specifically in the "empty neuron".

Empty_Neuron_Workflow PstrOR17_gene PstrOR17 Gene Recombinant_vector Recombinant UAS-PstrOR17 Vector PstrOR17_gene->Recombinant_vector UAS_vector UAS Vector UAS_vector->Recombinant_vector Drosophila_embryo Drosophila Embryo Injection Recombinant_vector->Drosophila_embryo Transgenic_fly Transgenic Fly (UAS-PstrOR17) Drosophila_embryo->Transgenic_fly Cross Genetic Cross Transgenic_fly->Cross Driver_fly Driver Fly (Or22a-GAL4, ΔOr22a/b) Driver_fly->Cross Progeny Progeny with PstrOR17 in 'Empty Neuron' Cross->Progeny

Workflow for the Drosophila "Empty Neuron" System.
Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the activity of individual OSNs in response to odorant stimuli. It provides high-resolution data on the sensitivity and selectivity of a specific receptor.

Protocol Outline:

  • Insect Preparation: The fly expressing the heterologous receptor is immobilized in a pipette tip, with its head and antennae exposed and secured.

  • Electrode Placement: A reference electrode (typically tungsten or glass) is inserted into the fly's eye. A recording electrode, also made of sharpened tungsten or glass, is carefully inserted into the base of a single olfactory sensillum (the hair-like structures on the antenna) that houses the OSN of interest.

  • Odorant Delivery: A controlled puff of air carrying the odorant (this compound) at a specific concentration is delivered to the antenna via a stimulus delivery system. A charcoal-filtered and humidified continuous air stream is passed over the antenna, and the odorant puff is injected into this stream.

  • Data Acquisition: The electrical activity (action potentials or "spikes") of the OSN is amplified, filtered, and recorded using specialized software. The response is quantified by counting the number of spikes in a defined period after the stimulus.

Microbial Synthesis of Verbenone in Bark Beetles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Verbenone (B1202108), a bicyclic monoterpene, is a critical semiochemical for many bark beetle species (Coleoptera: Scolytinae), acting as an anti-aggregation pheromone that signals host saturation and prevents overpopulation. While initially thought to be produced solely by the beetles, a significant body of research has revealed a crucial role for symbiotic microorganisms in the biosynthesis of this compound from host-plant-derived precursors, primarily α-pinene. This technical guide provides an in-depth overview of the microbial synthesis of this compound in bark beetles, detailing the involved microorganisms, biochemical pathways, and experimental methodologies. It is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of insect-microbe interactions and the potential for developing novel pest management strategies.

Introduction

Bark beetles are significant agents of mortality in coniferous forests worldwide. Their ability to successfully colonize and overwhelm host tree defenses is often mediated by a complex chemical communication system involving pheromones. This compound plays a pivotal role in regulating population density during mass attacks. The production of this compound is a multi-step process initiated by the beetle's interaction with host monoterpenes. However, the conversion of these precursors into the final this compound product is largely attributed to the metabolic activity of symbiotic microorganisms residing within the beetle's gut and frass.[1][2] Understanding this microbial synthesis is paramount for deciphering the ecological dynamics of bark beetle infestations and for the development of targeted and sustainable pest control methods.

Microorganisms Implicated in this compound Synthesis

A diverse array of bacteria and yeasts has been isolated from the gut of various bark beetle species and demonstrated to be capable of producing this compound from its precursors. These microorganisms are not merely passive inhabitants but are active participants in the chemical ecology of the bark beetle holobiont.

Bacterial Symbionts

Numerous bacterial species isolated from the gut of bark beetles, such as Dendroctonus valens, have been shown to convert cis-verbenol (B83679) to this compound.[1] Studies have identified several genera with this capability, including:

  • Pseudomonas : Species within this genus are frequently isolated from bark beetle guts and have been shown to metabolize α-pinene and cis-verbenol to produce this compound.[3]

  • Bacillus : Bacillus cereus has been identified as a producer of verbenol (B1206271), a direct precursor to this compound.[4][5] Other Bacillus species have also been implicated in this compound production.

  • Enterobacter : Enterobacter xiangfangensis, a facultative anaerobic gut bacterium of D. valens, has demonstrated a strong ability to convert cis-verbenol to this compound.[6]

  • Rahnella

  • Serratia

The presence and abundance of these bacteria can vary depending on the bark beetle species, life stage, and geographical location.[7][8]

Fungal Symbionts (Yeasts)

In addition to bacteria, various yeasts associated with bark beetles are also capable of converting verbenols to this compound.[2] These fungi are often housed in specialized structures called mycangia and are introduced into the host tree during colonization. Their metabolic activities contribute to the overall chemical milieu of the beetle galleries.

Biochemical Pathway of this compound Synthesis

The microbial synthesis of this compound from the host-derived monoterpene α-pinene is generally understood to be a two-step oxidative process.

  • Hydroxylation of α-pinene: The initial step involves the hydroxylation of α-pinene to form the corresponding alcohol, verbenol. This reaction can result in two main isomers, cis-verbenol and trans-verbenol. This conversion is often catalyzed by cytochrome P450 monooxygenases.

  • Oxidation of verbenol: The verbenol isomers are then oxidized to this compound. This step is believed to be carried out by dehydrogenases, with studies pointing towards the involvement of aldehyde dehydrogenase (ALDH) in some bacteria.[6]

This compound Synthesis Pathway Biochemical Pathway of this compound Synthesis alpha_pinene α-Pinene (from host tree) verbenol cis/trans-Verbenol alpha_pinene->verbenol Hydroxylation (Cytochrome P450 Monooxygenases) This compound This compound verbenol->this compound Oxidation (e.g., Aldehyde Dehydrogenase)

Biochemical pathway of this compound synthesis.

Quantitative Data on Microbial this compound Production

The efficiency of this compound production can vary significantly among different microbial species and is influenced by the concentration of the precursor molecule. The following table summarizes quantitative data from a study on gut bacterial isolates from Dendroctonus valens.

Bacterial Isolate (Species)Precursor: cis-verbenol (μg/mL)This compound Produced (μg/mL)
B330 (Pseudomonas sp. 11) 108.5 ± 0.5
5042.1 ± 2.3
10085.2 ± 4.1
B27 (Pseudomonas sp. 5) 105.1 ± 0.3
5025.8 ± 1.9
10052.3 ± 3.5
B316 (Pseudomonas sp. 6) 104.8 ± 0.4
5023.9 ± 1.7
10049.1 ± 3.2
B31 (Bacillus safensis) 103.2 ± 0.2
5015.7 ± 1.1
10032.4 ± 2.8

Data adapted from Xu et al. (2015). Values are presented as mean ± standard error.[9]

Experimental Protocols

This section details the key experimental methodologies for studying the microbial synthesis of this compound in bark beetles.

Isolation and Culturing of Bark Beetle Gut Microbes

Microbial Isolation Workflow Workflow for Isolating Gut Microbes collect_beetles 1. Collect Bark Beetles surface_sterilize 2. Surface Sterilize Beetles (e.g., 70% ethanol, sterile water rinses) collect_beetles->surface_sterilize dissect_gut 3. Aseptically Dissect Gut surface_sterilize->dissect_gut homogenize 4. Homogenize Gut Tissue (in sterile saline or buffer) dissect_gut->homogenize serial_dilute 5. Serially Dilute Homogenate homogenize->serial_dilute plate 6. Plate on Culture Media (e.g., Nutrient Agar, PDA) serial_dilute->plate incubate 7. Incubate at Appropriate Temperature (e.g., 25-30°C) plate->incubate isolate_colonies 8. Isolate Pure Colonies incubate->isolate_colonies identify 9. Identify Isolates (16S rRNA or ITS sequencing) isolate_colonies->identify Experimental Logic Logic for In Vivo Confirmation start Hypothesis: Gut microbes synthesize this compound in bark beetles. treatment_groups Create Two Groups of Beetles start->treatment_groups control_group Control Group: Feed on normal diet. treatment_groups->control_group antibiotic_group Antibiotic Group: Feed on diet with antibiotics. treatment_groups->antibiotic_group measure_this compound Measure this compound Production (e.g., from frass or whole-body extracts) control_group->measure_this compound antibiotic_group->measure_this compound compare_results Compare this compound Levels measure_this compound->compare_results conclusion Conclusion: If this compound is significantly lower in the antibiotic group, the hypothesis is supported. compare_results->conclusion

References

A Technical Guide to Verbenone: Precursors, Synthesis, and Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Verbenone (B1202108), a bicyclic monoterpene ketone, is a naturally occurring compound found in plants like Spanish verbena and rosemary.[1] Historically recognized for its role as an anti-aggregation pheromone in bark beetles, recent scientific inquiry has unveiled its significant potential as a scaffold for therapeutic agent development.[2][3] This technical guide provides an in-depth exploration of this compound, beginning with its primary precursor, α-pinene, and detailing various synthetic methodologies. It further examines the synthesis of novel this compound derivatives and summarizes their diverse biological activities, including anti-inflammatory, anti-cancer, anticonvulsant, and antifungal properties.[2][4][5][6] This document consolidates quantitative data, outlines key experimental protocols, and illustrates critical signaling pathways, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Precursors and Synthesis of this compound

The most common and economically significant precursor for the synthesis of this compound is α-pinene, a renewable monoterpene abundantly available from turpentine (B1165885) oil.[2][7] The primary synthetic strategy involves the allylic oxidation of α-pinene. This transformation can be achieved through various chemical and biological methods, often proceeding through the intermediate precursor, verbenol (B1206271).[2][8]

Synthetic Pathways from α-Pinene

The conversion of α-pinene to this compound is a multi-step process that generally involves the initial oxidation of α-pinene to form an intermediate, which is then further oxidized to yield the final ketone product. Catalysts play a crucial role in improving the efficiency and selectivity of this reaction.

G cluster_main General Synthesis Workflow for this compound A α-Pinene B Verbenol (Intermediate) A->B Allylic Oxidation C This compound (Product) B->C Oxidation

Caption: General workflow for the synthesis of this compound from α-pinene.

Experimental Protocol: Synthesis of (1R,5R)-(+)-Verbenone from (+)-α-Pinene[9]

This protocol outlines a reliable method for synthesizing high-purity (+)-verbenone, as detailed in Organic Syntheses.

Step 1: Formation of the Intermediate Acetate

  • A solution of (1R)-(+)-α-Pinene (25.0 g, 0.183 mol) in 350 mL of dry benzene (B151609) is prepared in a 1000-mL Morton flask equipped with a mechanical stirrer, condenser, and thermometer.

  • The flask is heated to 65°C.

  • Lead tetraacetate (77.8 g, 0.175 mol) is added over 20 minutes. The reaction mixture turns from yellow to tan.

  • The solution is stirred at 65°C for 1 hour, then cooled to room temperature.

  • The mixture is filtered through Celite, and 300 mL of water is added to the filtrate, causing the precipitation of lead oxide.

  • The two-phase system is swirled vigorously for an hour and filtered again through Celite.

  • The layers are separated, and the aqueous phase is extracted with ether (3 x 150 mL).

Step 2: Saponification to Verbenol Isomers

  • The combined organic extracts are concentrated via rotary evaporation.

  • The residue is dissolved in 200 mL of methanol.

  • A solution of sodium hydroxide (B78521) (14.0 g, 0.35 mol) in 100 mL of water is added.

  • The mixture is stirred at room temperature for 12 hours.

  • Methanol is removed by rotary evaporation, and the residue is extracted with ether (3 x 200 mL).

  • The combined ether layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield a mixture of alcohols.

Step 3: Oxidation to this compound

  • The mixture of alcohols is dissolved in 300 mL of ether and cooled to 0°C.

  • A mixture of sodium dichromate dihydrate (27.5 g, 0.092 mol), 100 mL of water, and 10.2 mL of concentrated sulfuric acid is added over 30 minutes.

  • The reaction is stirred at 0°C for 1 hour and then at room temperature overnight.

  • The mixture is diluted with 200 mL of water, and the layers are separated.

  • The aqueous phase is extracted with ether (3 x 200 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give this compound.

  • The final product can be purified by distillation or chromatography.

Summary of Synthesis Data

The efficiency of this compound synthesis is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes quantitative data from various synthetic approaches.

PrecursorCatalyst / MethodConversion Rate (%)Selectivity (%)Yield (%)Reference
α-PineneHTS-1_2 (Titanium Silicate)21 mol%35 mol% (to α-pinene oxide)-[2]
(+)-α-PineneLead Tetraacetate / Na₂Cr₂O₇--61-65% (overall)[9]
α-PineneCo-doped MCM-41 / O₂97.17%>65% (total for Verbenol/Verbenone)-[10][11]
(-)-α-PineneCobalt Rosinate / O₂~100%-57%[12]
(+)-α-PineneCobalt Rosinate / O₂~100%-60%[12]

This compound Derivatives: Synthesis and Biological Activity

The this compound scaffold is a versatile starting point for the synthesis of novel derivatives with enhanced or new biological activities. Chemical modifications often target the ketone group or the adjacent allylic position to introduce diverse functional groups.

Key Classes and Bioactivities

This compound Oxime Esters: A series of (Z)- and (E)-verbenone oxime esters have been synthesized by integrating an oxime ester moiety into the this compound skeleton.[4] These derivatives have demonstrated significant antifungal and herbicidal properties. The stereochemistry of the oxime ester bond ((E) vs. (Z)) was found to have a substantial impact on biological activity.[4]

This compound Hydrazones: Hydrazones derived from this compound have been investigated as potential anticonvulsant and analgesic agents.[5] These compounds were effective in mouse models of pentylenetetrazole- and maximal electroshock-induced seizures, suggesting their potential for neurological drug development.[5]

Cantharidin-Based this compound Derivatives: To combat insecticide resistance, novel hybrids of this compound and cantharidin (B1668268) were designed and synthesized.[13][14] Several of these derivatives exhibited potent insecticidal activity against the diamondback moth (Plutella xylostella), a highly resistant agricultural pest.[13][14]

(1S)-(-)-Verbenone Derivatives: Derivatives bearing a 4-styryl scaffold have shown significant anti-ischemic, anti-oxidant, and anti-excitotoxic activities in neuronal cell cultures.[15] Another derivative, SP-8356, was found to inhibit proliferation and tumor growth in osteosarcoma models.[16]

Quantitative Bioactivity Data of this compound Derivatives

The following table summarizes the reported biological activities of select this compound derivatives.

Derivative ClassCompoundTarget Organism / Cell LineActivity MetricResultReference
Oxime Ester(E)-4n (R = β-pyridyl)Alternaria solaniGrowth Inhibition (50 µg/mL)92.2%[4]
Oxime Ester(E)-4n (R = β-pyridyl)Physalospora piricolaGrowth Inhibition (50 µg/mL)80.0%[4]
Oxime Ester(E)-4n (R = β-pyridyl)Cercospora arachidicolaGrowth Inhibition (50 µg/mL)76.3%[4]
Oxime EsterVariousRape Root (Brassica campestris)Growth Inhibition (100 µg/mL)>90%[4]
Cantharidin Hybrid6a, 6h, 6i, 6qDiamondback Moth (P. xylostella)Mortality (100 mg/L, 4 days)100%[13][14]
Styryl Derivative3fCortical Neurons (in vitro ischemia)NeuroprotectionPotent anti-ischemic agent[15]

Mechanisms of Action and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms through which this compound and its derivatives exert their therapeutic effects, primarily focusing on the modulation of key cellular signaling pathways.

Hepatoprotective Effects of this compound

This compound has demonstrated a strong protective effect against liver damage induced by the chemotherapy drug cyclophosphamide.[17] Its mechanism involves the mitigation of oxidative stress, inflammation, apoptosis, and fibrosis by modulating several critical signaling pathways.

G cluster_pathway Hepatoprotective Signaling Pathway of this compound CP Cyclophosphamide (Toxin) OS Oxidative Stress (ROS Generation) CP->OS CAS3 Caspase-3 Activation CP->CAS3 TGFB TGF-β Signaling CP->TGFB NFKB NF-κB Activation OS->NFKB INFL Inflammation APOP Apoptosis FIB Fibrosis NFKB->INFL CAS3->APOP TGFB->FIB VRB This compound VRB->NFKB Inhibits VRB->CAS3 Inhibits VRB->TGFB Inhibits

Caption: this compound's role in mitigating cyclophosphamide-induced hepatotoxicity.

Anti-Cancer Activity of this compound Derivative SP-8356

In osteosarcoma, the this compound derivative SP-8356 has been shown to suppress tumor growth by activating metabolic and mitochondrial biogenesis pathways, leading to reduced cell proliferation and migration.[16]

G cluster_pathway Anti-Cancer Signaling of SP-8356 in Osteosarcoma SP8356 SP-8356 (this compound Derivative) AMPK AMPK Activation SP8356->AMPK PROLIF Cell Proliferation & Migration SP8356->PROLIF Inhibits PGC1A PGC-1α Activation AMPK->PGC1A TFAM TFAM Activation PGC1A->TFAM MITO Mitochondrial Biogenesis TFAM->MITO TUMOR Tumor Growth PROLIF->TUMOR

References

Toxicological Profile of Verbenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verbenone (B1202108), a bicyclic monoterpene ketone, is a naturally occurring compound found in a variety of plants and is also known for its role as an insect pheromone. It is utilized primarily as an anti-aggregation pheromone to manage bark beetle infestations in forestry. This technical guide provides a comprehensive overview of the current toxicological data available for this compound, with a focus on its safety profile for human health. While acute toxicity data suggests a low order of toxicity, significant data gaps exist, particularly concerning chronic exposure, carcinogenicity, and reproductive and developmental effects. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and presents signaling pathways associated with its mode of action. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

PropertyValueReference
Chemical Name (1R,5R)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-oneIUPAC
CAS Number 80-57-9
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance Colorless to pale yellow liquid
Odor Characteristic minty, camphor-like
Boiling Point 227-228 °C
Flash Point 85 °C
Solubility Insoluble in water; soluble in alcohol, ether

Toxicological Data

Acute Toxicity

This compound exhibits a low level of acute toxicity following oral and dermal exposure.

Table 1: Acute Toxicity of this compound

TestSpeciesRouteValueClassification
LD₅₀RatOral>5000 mg/kg bwLow toxicity
LD₅₀RabbitDermal>2000 mg/kg bwLow toxicity
Skin IrritationRabbitDermalNot irritatingNot classified
Eye IrritationRabbitEyeNot irritatingNot classified
Skin SensitizationGuinea PigDermalNot a sensitizerNot classified
Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Repeated Dose Toxicity of this compound

Study DurationSpeciesRouteNOAELKey Findings
28-dayRatOral150 mg/kg bw/dayNo treatment-related adverse effects observed up to the highest dose tested.
Genotoxicity

This compound has been evaluated for its genotoxic potential in a battery of in vitro assays and has not shown evidence of mutagenic or clastogenic activity.

Table 3: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrAWith and without S9Negative
In Vitro Chromosomal Aberration TestHuman LymphocytesWith and without S9Negative
Carcinogenicity

There are currently no long-term carcinogenicity studies available for this compound.[1]

Reproductive and Developmental Toxicity

Comprehensive studies on the reproductive and developmental toxicity of this compound have not been conducted.[1] Therefore, its potential to affect fertility or cause harm to a developing fetus is unknown.

Neurotoxicity

While specific neurotoxicity studies are not available, some research suggests that metabolites of this compound, namely myrtenol (B1201748) and verbenol, can modulate the function of GABA-A receptors in the central nervous system.[2][3] This interaction could potentially lead to neurotoxic effects at high concentrations.

Experimental Protocols

Acute Oral Toxicity (as per OECD Guideline 401)
  • Test Species: Rat (Sprague-Dawley strain), young adults.

  • Administration: A single dose of this compound was administered by oral gavage.

  • Dosage: Graded dose levels were used.

  • Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.

  • Endpoints: Clinical signs, body weight changes, mortality, and gross necropsy at the end of the study.

Dermal Irritation (as per OECD Guideline 404)
  • Test Species: Albino rabbit.

  • Application: 0.5 mL of undiluted this compound was applied to a small area of shaved skin under a semi-occlusive patch.

  • Exposure Duration: 4 hours.

  • Observation Period: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The Draize scoring system was used to evaluate skin reactions.

Eye Irritation (as per OECD Guideline 405)
  • Test Species: Albino rabbit.

  • Application: 0.1 mL of undiluted this compound was instilled into the conjunctival sac of one eye. The other eye served as a control.

  • Observation Period: The eyes were examined for corneal opacity, iritis, and conjunctivitis at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The Draize scoring system was used to evaluate eye irritation.

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)
  • Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

  • Method: Plate incorporation method.

  • Metabolic Activation: The assay was conducted with and without the addition of a rat liver S9 fraction.

  • Concentrations: A range of concentrations of this compound were tested in triplicate.

  • Endpoint: The number of revertant colonies was counted, and a substance was considered mutagenic if it induced a dose-dependent increase in revertants.

In Vitro Chromosomal Aberration Test (as per OECD Guideline 473)
  • Test System: Cultured human peripheral blood lymphocytes.[4]

  • Method: Cells were exposed to various concentrations of this compound for a short duration.[4]

  • Metabolic Activation: The assay was performed in the presence and absence of a rat liver S9 fraction.[4]

  • Harvest Time: Cells were harvested at a suitable time point after treatment to analyze chromosomes in metaphase.

  • Endpoint: The frequency of structural and numerical chromosomal aberrations was scored.

Mechanisms of Action and Signaling Pathways

Insect Olfactory Signaling

The primary mechanism of action for this compound as an insect repellent involves its interaction with the olfactory system of bark beetles. This compound acts as an anti-aggregation pheromone, signaling a colonized host and deterring further beetle attacks. This is achieved through the binding of this compound to specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) in the insect's antennae. This binding event triggers a signal transduction cascade within the OSN, ultimately leading to an electrical signal that is transmitted to the brain and results in a repellent behavioral response.

Insect_Olfactory_Pathway This compound This compound OR Odorant Receptor (OR) This compound->OR Binds to OSN Olfactory Sensory Neuron (OSN) OR->OSN Activates Brain Antennal Lobe of Brain OSN->Brain Signal Transduction Behavior Repellent Behavior Brain->Behavior Initiates

Caption: Insect Olfactory Signaling Pathway for this compound.
Potential Modulation of GABAA Receptors

While direct neurotoxicity studies on this compound are lacking, research on its metabolites, myrtenol and verbenol, suggests a potential interaction with the mammalian central nervous system. These compounds have been shown to be positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain. Positive modulation of these receptors enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which reduces neuronal excitability. At high concentrations, this mechanism could potentially lead to central nervous system depression.

GABAA_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABAA Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Verbenone_Metabolites This compound Metabolites (Myrtenol, Verbenol) Verbenone_Metabolites->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds to

Caption: Potential GABAA Receptor Modulation by this compound Metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Metabolism

In vitro studies using human and rat liver microsomes have shown that this compound is metabolized via hydroxylation.[5][6][7] The primary metabolite identified is 10-hydroxythis compound.[5][6] This metabolic pathway is a common detoxification route for xenobiotics.

Verbenone_Metabolism_Workflow This compound This compound Liver_Microsomes Liver Microsomes (CYP450 enzymes) This compound->Liver_Microsomes Hydroxylation Hydroxylation Liver_Microsomes->Hydroxylation Metabolite 10-Hydroxythis compound Hydroxylation->Metabolite Excretion Excretion Metabolite->Excretion

Caption: this compound Metabolism Experimental Workflow.

Conclusion

The available toxicological data for this compound suggest a low potential for acute toxicity via oral and dermal routes, and it is not considered to be a skin or eye irritant or a skin sensitizer. In vitro genotoxicity studies have been negative. However, there is a significant lack of data regarding chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The potential for neurotoxicity at high doses, mediated through the modulation of GABA-A receptors by its metabolites, warrants further investigation. For a comprehensive risk assessment, particularly for scenarios involving long-term or repeated human exposure, further studies addressing these data gaps are essential.

References

Verbenone: A Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenone (B1202108), a bicyclic monoterpene ketone, is a naturally occurring compound found in a variety of plants and is also recognized as an anti-aggregation pheromone for several species of bark beetles. Its use in integrated pest management strategies to protect coniferous forests has necessitated a thorough understanding of its environmental fate and degradation pathways. This technical guide provides an in-depth overview of the current scientific knowledge regarding the environmental persistence and breakdown of this compound, intended to inform researchers, scientists, and professionals in related fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior and transport in various environmental compartments.

PropertyValueReference
Molecular FormulaC₁₀H₁₄O
Molar Mass150.22 g/mol
Water SolubilityNearly insoluble
Boiling Point227-228 °C
Density0.978 g/cm³
Soil Sorption Coefficient (Koc)Data not available
Henry's Law ConstantData not available

Environmental Degradation Pathways

The environmental degradation of this compound is primarily governed by photodegradation and biodegradation. Hydrolysis is not considered a significant degradation pathway for this compound.

Photodegradation

This compound is susceptible to photodegradation, particularly in the presence of sunlight. The primary photodegradation product of this compound is chrysanthenone.

Key Findings:

  • Half-life: In direct sunlight, this compound has a relatively short half-life, estimated to be between 75 and 100 minutes.

  • Transformation Product: The main product of this photoisomerization is chrysanthenone.

A simplified workflow for a photodegradation study is outlined below.

Workflow for a typical photodegradation experiment.
Biodegradation

Microbial activity plays a significant role in the degradation of this compound in the environment. Various microorganisms, including bacteria and yeasts, are capable of metabolizing this compound and its precursors.

Key Findings:

  • Microbial Transformation: Microorganisms, particularly yeasts associated with bark beetles, are known to convert verbenols to this compound. While the complete microbial degradation pathway of this compound is not fully elucidated, it is understood to be a key process in its environmental removal.

The general process for assessing ready biodegradability according to OECD guidelines is depicted below.

General workflow for a ready biodegradability test.
Hydrolysis

Based on the chemical structure of this compound, which lacks hydrolyzable functional groups, hydrolysis is not expected to be a significant degradation pathway under typical environmental pH conditions (pH 4-9). Standard testing guidelines, such as OECD 111, are available to formally assess hydrolysis as a function of pH.

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of chemicals are provided in the OECD Guidelines for the Testing of Chemicals. The following sections provide an overview of the methodologies relevant to this compound.

Phototransformation of Chemicals in Water (OECD Guideline 316)

This guideline describes a tiered approach to assess the phototransformation of chemicals in water.

  • Tier 1: Estimation of Photolytic Activity: This involves determining the UV-visible absorption spectrum of the test substance to see if it absorbs light at wavelengths greater than 290 nm.

  • Tier 2: Quantum Yield Determination: If the substance absorbs light in the relevant range, the quantum yield is determined experimentally. This involves irradiating a solution of the chemical with monochromatic light of a known intensity and measuring the rate of disappearance.

  • Tier 3: Identification of Photoproducts: This tier focuses on identifying the major phototransformation products.

Experimental Setup:

A typical setup for a photodegradation study involves a light source (e.g., xenon arc lamp with filters to simulate sunlight), a reaction vessel made of quartz (to allow UV transmission), and analytical instrumentation (e.g., GC-MS) to monitor the concentration of the parent compound and its degradation products over time.

Ready Biodegradability (OECD Guideline 301)

This set of guidelines provides various methods to assess the ready biodegradability of chemicals by aerobic microorganisms. The Manometric Respirometry Test (OECD 301F) is a suitable method for substances like this compound.

Methodology (OECD 301F):

  • A solution or suspension of this compound in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).

  • The mixture is incubated in a closed flask with a device to measure the amount of oxygen consumed by the microorganisms.

  • The oxygen consumption is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • A substance is considered readily biodegradable if it reaches a certain percentage of its ThOD within a 10-day window during the 28-day test.

Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline details the procedure for determining the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (4, 7, and 9).

Methodology:

  • Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • The test substance is added to each buffer solution.

  • The solutions are incubated in the dark at a constant temperature.

  • Samples are taken at various time intervals and analyzed for the concentration of the test substance.

  • The rate of hydrolysis and the half-life are calculated for each pH.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective analytical technique for the identification and quantification of this compound and its degradation products in environmental samples.

Sample Preparation
  • Water Samples: Solid-phase extraction (SPE) is a common technique for extracting and concentrating this compound and its metabolites from water samples prior to GC-MS analysis.

  • Soil and Sediment Samples: Solvent extraction, such as with a mixture of acetone (B3395972) and hexane, followed by cleanup steps like solid-phase extraction, is typically used to extract the analytes from solid matrices.

GC-MS Analysis
  • Gas Chromatography: A capillary column with a non-polar or medium-polarity stationary phase is suitable for separating this compound and chrysanthenone.

  • Mass Spectrometry: The mass spectrometer is operated in either full-scan mode for identification of unknown degradation products or in selected ion monitoring (SIM) mode for sensitive quantification of the target analytes.

The logical relationship for developing a GC-MS method is shown below.

Verbenone's Role in Host Selection by Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of verbenone (B1202108) in the host selection process of various insect species, with a primary focus on bark beetles. This compound, a bridged bicyclic monoterpene ketone, is a semiochemical that functions as an anti-aggregation pheromone, playing a crucial role in preventing overcrowding and resource depletion in host trees.[1][2] This document details the mechanism of action, presents quantitative data from key studies, outlines experimental protocols, and visualizes the involved biological and experimental processes.

Mechanism of Action: Olfactory Reception and Behavioral Response

This compound exerts its influence on insect behavior primarily through the olfactory system.[3] It acts as a signal to incoming insects that a potential host is already heavily colonized and, therefore, an unsuitable resource.[4]

Upon release from a source, this compound molecules are detected by specialized odorant receptors (ORs) located on the antennae of the insect.[3] This binding event triggers a cascade of intracellular signaling, converting the chemical signal into an electrical one. This electrical signal is then transmitted via olfactory sensory neurons to the antennal lobe of the insect's brain, where it is processed. The brain then integrates this information, leading to a behavioral response, which is typically repulsion or a cessation of attraction to the host.[3]

The production of this compound is often a result of the metabolic conversion of host-produced monoterpenes, such as alpha-pinene, by the bark beetles themselves or, more significantly, by symbiotic microorganisms residing in their gut or galleries. As the beetle population within a host increases, so does the concentration of this compound, creating a negative feedback loop that deters further colonization.

Quantitative Data on this compound's Efficacy

The effectiveness of this compound in deterring insect attack has been quantified in numerous studies. The following tables summarize key findings, providing a comparative view of its impact on different species and under various conditions.

Table 1: Reduction in Trap Captures of Bark Beetles in the Presence of this compound

Insect SpeciesExperimental ConditionThis compound Release Rate/ConcentrationPercent Reduction in Trap CapturesReference
Ips sexdentatusPheromone-baited traps40 mg/24h67.44%[5][6]
Orthotomicus erosusPheromone-baited traps40 mg/24h76.20%[5]
Dendroctonus ponderosaeAttractant-baited funnel traps1.8 - 54.02 mg/daySignificant interruption of attraction (threshold response)[1][7]
Ips piniAttractant-baited funnel trapsNot specifiedSignificant reduction[7]

Table 2: Impact of this compound on Tree Mortality Caused by Mountain Pine Beetle (Dendroctonus ponderosae)

Study DurationTreatmentKey FindingReference
5 yearsThis compound pouches (5g) in 0.2-ha plotsFirst 2 years: Median mortality of 12% in treated plots vs. 59% in untreated plots. After 5 years: Median mortality of 67% in treated plots vs. 87% in untreated plots.[8][9]
Not specifiedThis compound treatment in low beetle pressure areasUp to 26% decrease in mountain pine beetle attack compared to control sites.[1]

Table 3: Differential Behavioral Responses to this compound

Insect SpeciesFamily/OrderBehavioral ResponseReference
Hylurgus ligniperdaScolytinaeAttraction (49.72% increase in captures)[5]
Corticeus piniTenebrionidae (Predator)Attraction (73.33% increase in captures)[6]
Aulonium ruficorneColydiidae (Predator)Attraction (77.78% increase in captures)[6]
Thanasimus formicariusCleridae (Predator)Repulsion (72.60% decrease in captures)[6]
Hylastes longicollisScolytinaeNo significant effect[7]
Hylurgops porosusScolytinaeNo significant effect[7]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the role of this compound in insect host selection.

Field Trapping Bioassay

This protocol is designed to assess the effect of this compound on the attraction of insects to pheromone-baited traps in a natural environment.

Objective: To quantify the reduction or increase in the capture of target insect species in traps baited with an attractant pheromone in the presence of this compound.

Materials:

  • Multiple-funnel traps or similar insect traps.

  • Lures containing the aggregation pheromone of the target species (e.g., for Ips sexdentatus).

  • This compound dispensers (e.g., pouches with a controlled release rate of 40 mg/24h).[5]

  • Collection cups for the traps.

  • A suitable solvent (e.g., ethanol) or a killing agent for the collection cups.

  • Stakes or ropes for trap deployment.

  • GPS device for marking trap locations.

  • Random number generator for treatment allocation.

Procedure:

  • Site Selection: Choose a study area with a known population of the target insect species. The site should be relatively homogenous in terms of host tree distribution and density.

  • Trap Deployment:

    • Establish a grid of trapping locations with a minimum distance between traps to avoid interference (e.g., 20-30 meters).

    • Randomly assign one of two treatments to each trap location:

      • Control: A trap baited with the aggregation pheromone lure only.

      • Treatment: A trap baited with both the aggregation pheromone lure and a this compound dispenser.

    • Hang the traps at a consistent height on non-host trees or stakes.

  • Data Collection:

    • Collect the captured insects from the collection cups at regular intervals (e.g., every two weeks).[5]

    • Transport the collected samples to the laboratory for identification and counting.

  • Data Analysis:

    • For each target species, compare the mean number of individuals captured in the control traps versus the treatment traps.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the presence of this compound significantly affects the capture rate.

Field Trapping Bioassay Workflow
Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Objective: To determine if the antennae of a target insect species are capable of detecting this compound and to quantify the dose-response relationship.

Materials:

  • Live insect specimens.

  • Dissecting microscope.

  • Micromanipulators.

  • Glass capillary electrodes.

  • Electrolyte solution (e.g., saline).

  • Reference and recording electrodes.

  • Amplifier and data acquisition system.

  • Odor delivery system (olfactometer).

  • This compound solutions of varying concentrations in a suitable solvent (e.g., hexane).[10]

  • Control stimulus (solvent only).

Procedure:

  • Antenna Preparation:

    • Immobilize the insect.

    • Under a microscope, carefully excise one antenna.

    • Mount the antenna between the two electrodes by inserting the tip and the base into the electrolyte-filled glass capillaries.

  • Stimulation:

    • Deliver a continuous stream of purified, humidified air over the antenna.

    • Introduce a puff of the control stimulus (solvent) into the airstream to establish a baseline response.

    • Present puffs of the different this compound concentrations in a randomized order, with sufficient time between stimuli for the antenna to recover.

  • Data Recording and Analysis:

    • Record the voltage changes (depolarization) across the antenna for each stimulus.

    • Measure the amplitude of the response relative to the baseline.

    • Plot the EAG response as a function of this compound concentration to generate a dose-response curve.

Y-Tube Olfactometer Bioassay

This laboratory-based bioassay assesses the behavioral choice of an insect when presented with two different odor streams.

Objective: To determine if this compound is attractive, repellent, or neutral to a target insect species.

Materials:

  • Glass Y-tube olfactometer.

  • Air pump to provide a constant, clean airflow.

  • Flow meters to regulate the airflow into each arm of the Y-tube.

  • Odor sources: one with this compound (e.g., a filter paper treated with a this compound solution) and a control (filter paper with solvent only).

  • Individual insect specimens.

Procedure:

  • Setup:

    • Connect the air pump and flow meters to the two arms of the Y-tube.

    • Place the this compound source in the airflow of one arm and the control source in the other.

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time to make a choice (i.e., to walk a certain distance into one of the arms).

    • Record which arm the insect chooses.

    • After each trial, clean the Y-tube thoroughly and rotate the arms to avoid positional bias.

  • Data Analysis:

    • Use a chi-square test to determine if the number of insects choosing the this compound-treated arm is significantly different from the number choosing the control arm.

Signaling Pathways

The detection of this compound initiates a signaling cascade within the olfactory sensory neurons. While the complete downstream pathway can vary between species, a generalized model can be described.

signaling_pathway cluster_membrane Neuron Membrane cluster_neuron Olfactory Sensory Neuron cluster_brain Antennal Lobe (Brain) This compound This compound OR Odorant Receptor (OR) This compound->OR Binds to IonChannel Ion Channel Opening OR->IonChannel Activates Orco Odorant Receptor Co-receptor (Orco) Orco->IonChannel Forms channel with OR Depolarization Membrane Depolarization IonChannel->Depolarization Leads to ActionPotential Action Potential Generation Depolarization->ActionPotential SignalTransmission Signal Transmission to Brain ActionPotential->SignalTransmission Behavior Behavioral Response (Repulsion) SignalTransmission->Behavior

This compound Olfactory Signaling Pathway
  • Binding: this compound, an odorant molecule, binds to a specific Odorant Receptor (OR) protein embedded in the dendritic membrane of an olfactory sensory neuron.[3]

  • Channel Formation: The OR is part of a complex with an Odorant Receptor Co-receptor (Orco), which is highly conserved across insect species. This OR-Orco complex functions as a ligand-gated ion channel.

  • Ion Channel Activation: The binding of this compound to the OR induces a conformational change in the OR-Orco complex, causing the ion channel to open.

  • Depolarization: The opening of the channel allows for an influx of cations (such as Na⁺ and Ca²⁺) into the neuron, leading to the depolarization of the cell membrane.

  • Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential (an electrical signal).

  • Signal Transmission: The action potential propagates along the axon of the olfactory sensory neuron to the antennal lobe of the brain.

  • Behavioral Response: In the brain, the signal is processed, leading to the perception of this compound and resulting in a behavioral output, such as repulsion from the source.

Conclusion and Future Directions

This compound is a well-established semiochemical that plays a critical role in the host selection of many insects, particularly bark beetles, by acting as an anti-aggregation pheromone. Its mechanism of action is rooted in the olfactory system, where it is detected by specific receptors that trigger a neural cascade resulting in a repellent behavioral response. Quantitative data consistently demonstrates its efficacy in reducing insect attraction and, in some cases, host mortality, although its effectiveness can be influenced by factors such as pest population pressure and the presence of other semiochemicals.

The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other semiochemicals. Future research should focus on:

  • Identifying the specific odorant receptors responsible for this compound detection in a wider range of insect species.

  • Elucidating the complete downstream signaling pathways and neural circuits involved in processing this compound cues.

  • Investigating the synergistic or antagonistic effects of this compound when used in combination with other semiochemicals for integrated pest management strategies.

  • Developing more effective and long-lasting controlled-release formulations for practical application in forestry and agriculture.

A deeper understanding of these areas will be instrumental in optimizing the use of this compound as an environmentally benign tool for insect pest management and will provide valuable insights for the development of novel insect behavior-modifying compounds.

References

Biosynthesis of Verbenone from Alpha-Pinene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbenone (B1202108), a bicyclic monoterpene ketone, is a high-value compound with significant applications in the fragrance, flavor, and pharmaceutical industries, as well as in agriculture as an insect anti-aggregation pheromone.[1][2] Its synthesis from the readily available precursor, alpha-pinene (B124742), has been a subject of extensive research, focusing on both chemical and biological transformation routes. This technical guide provides a comprehensive overview of the biosynthesis of this compound from alpha-pinene, with a focus on microbial and enzymatic conversions. It details the core biochemical pathways, presents quantitative data from key studies in a structured format, outlines experimental protocols for biotransformation, and visualizes the critical workflows and reaction cascades.

Introduction

Alpha-pinene, a major constituent of turpentine, is an abundant and renewable terpene hydrocarbon.[2][3] Its conversion to oxygenated derivatives, such as this compound, represents a significant value-addition.[4] While chemical synthesis methods exist, they often require harsh conditions and can lead to a mixture of products.[1][5] In contrast, biotechnological approaches using whole-cell microorganisms or isolated enzymes offer a more sustainable and selective route to this compound production.[3][6] These biotransformation processes typically involve the allylic oxidation of alpha-pinene, a reaction that can be catalyzed by a variety of enzymes, including cytochrome P450 monooxygenases, peroxidases, and laccases.[7][8][9]

Biochemical Pathways for this compound Biosynthesis

The primary biosynthetic route from alpha-pinene to this compound is a two-step oxidation process. The initial and often rate-limiting step is the allylic hydroxylation of alpha-pinene to form verbenol (B1206271). Subsequently, verbenol is oxidized to this compound.[6][7]

Enzymatic Conversion of Alpha-Pinene to Verbenol

The first oxidation step is catalyzed by enzymes that can activate molecular oxygen and insert it into the allylic C-H bond of alpha-pinene.

  • Cytochrome P450 Monooxygenases (CYPs): These heme-thiolate proteins are well-known for their ability to catalyze the oxidation of a wide range of substrates.[10] In the context of this compound biosynthesis, CYPs facilitate the hydroxylation of alpha-pinene to trans-verbenol (B156527).[8][11] For instance, the cytochrome P450 CYP6DE1 from the mountain pine beetle (Dendroctonus ponderosae) has been shown to convert both (-)-α-pinene and (+)-α-pinene into trans-verbenol.[8][11]

  • Peroxidases: These enzymes utilize hydrogen peroxide to oxidize substrates. A biocatalytic cascade system using a peroxidase was designed for the allylic oxidation of (+)-α-pinene, leading to verbenol as the principal product.[7][9]

Enzymatic Oxidation of Verbenol to this compound

The second step involves the oxidation of the hydroxyl group of verbenol to a ketone.

  • Laccases: In a bi-enzymatic cascade system, a laccase was used for the further oxidation of verbenol to this compound.[7][9]

  • Dehydrogenases: The conversion of verbenol to this compound can also be carried out by dehydrogenases present in various microorganisms.[12]

The overall biochemical pathway can be visualized as follows:

This compound Biosynthesis Pathway alpha_pinene α-Pinene verbenol Verbenol alpha_pinene->verbenol Allylic Hydroxylation (Cytochrome P450, Peroxidase) This compound This compound verbenol->this compound Oxidation (Laccase, Dehydrogenase) Microbial Biotransformation Workflow cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing strain_selection Microorganism Selection & Isolation media_prep Media Preparation & Sterilization strain_selection->media_prep inoculation Inoculation & Cultivation media_prep->inoculation bioreaction Addition of α-Pinene & Incubation inoculation->bioreaction extraction Product Extraction bioreaction->extraction analysis GC-MS Analysis extraction->analysis purification Purification of This compound analysis->purification Bi-enzymatic Cascade Logic start Start Reaction add_components Add (+)-α-Pinene, H₂O₂, Peroxidase, & Laccase start->add_components step1 Step 1: Peroxidase Action (+)-α-Pinene → Verbenol add_components->step1 Initiates step2 Step 2: Laccase Action Verbenol → this compound step1->step2 Intermediate feeds end End Product: This compound step2->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Verbenone from Alpha-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbenone (B1202108), a bicyclic monoterpene ketone, is a valuable chiral starting material in the synthesis of complex natural products, including the anticancer agent Taxol. It also finds applications in the fragrance industry and as an insect pheromone. This document provides detailed protocols for the chemical synthesis of this compound from the readily available terpene, alpha-pinene (B124742). The primary method detailed is a robust two-step oxidation process. Additionally, a summary of various catalytic methods is presented for comparison.

Introduction

The enantioselective synthesis of this compound is of significant interest due to its utility as a chiral building block. While commercially available, the enantiomeric purity of this compound can be low. The protocols outlined below describe reliable methods for producing high-purity this compound from either enantiomer of alpha-pinene. The primary detailed protocol is based on a well-established method involving lead tetraacetate oxidation followed by dichromate oxidation, which provides good yields and preserves the stereochemistry of the starting material.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from various reported methods for the synthesis of this compound from alpha-pinene, allowing for easy comparison of catalysts, reaction conditions, and outcomes.

Table 1: Chemical Oxidation Methods for this compound Synthesis

Catalyst/ReagentOxidantSolventTemperature (°C)Time (h)α-Pinene Conversion (%)This compound Selectivity (%)Overall Yield (%)Reference
Pb(OAc)₄ / Na₂Cr₂O₇-Benzene / Ether65 / 0-RT1 / 24--43[1]
Silica-titania co-geltert-Butyl hydroperoxide----~60-[2][3]
Co-MCM-41O₂-75-806-997.17>65 (verbenol + this compound)-[4][5]
CuAPO-5(0.06)tert-Butyl hydroperoxide (TBHP)Chloroform851296.846.4-[6][7]
Ti-SBA-15O₂--247138-[8]

Table 2: Biotransformation Methods for this compound Synthesis

BiocatalystSubstrateIncubation TimeConversion (%)Key ProductsReference
Picea abies (immobilized cells)(+)-α-pinene--trans-Verbenol (B156527), this compound[7][9][10]
Oxidoreductase cocktail(+)-α-pinene5 h80Verbenol (B1206271)[7][11]
Penicillium brachyceras(-)-α-pinene10 days81(-)-Verbenone[11]
Rauwolfia sellowii(+/-)-α-pinene-38This compound[11]

Experimental Protocol: Two-Step Chemical Synthesis of this compound from (+)-α-Pinene

This protocol is adapted from a procedure published in Organic Syntheses and provides a reliable method for obtaining high optical purity (1R,5R)-(+)-verbenone.[1]

Materials:

  • (1R)-(+)-α-Pinene (98.6% ee)

  • Lead tetraacetate (Pb(OAc)₄)

  • Benzene (dry)

  • Celite

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (B129727)

  • Ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • 1000-mL Morton flask

  • Mechanical stirrer

  • Condenser

  • Internal thermometer

  • Gas inlet

  • Heating mantle

  • Gooch tubing

  • Filter funnel

  • Separatory funnel

  • Rotary evaporator

  • 250-mL and 1000-mL round-bottomed flasks

  • Addition funnel

Procedure:

Step 1: Formation of Acetate (B1210297) Intermediate

  • In a base-washed, 1000-mL Morton flask equipped with a mechanical stirrer, condenser, internal thermometer, and gas inlet, combine 25.0 g (0.183 mol) of (1R)-(+)-α-pinene and 350 mL of dry benzene.

  • Warm the mixture to 65°C using a heating mantle.

  • Over a 20-minute period, add 77.8 g (0.175 mol) of lead tetraacetate via Gooch tubing. The reaction mixture will turn bright yellow.

  • Maintain the temperature at 65°C and continue stirring for 1 hour, during which the color will change to tan.

  • Cool the solution to room temperature and filter it through a 1-inch pad of Celite. Wash the Celite pad with several 50-mL portions of benzene.

  • To the filtrate, add 300 mL of water. This will cause the precipitation of brown-black lead oxide.

  • Swirl the two-phase system vigorously at 10-minute intervals for one hour.

  • Filter the mixture through a 1-inch pad of Celite.

  • Separate the layers of the filtrate and extract the aqueous phase with three 150-mL portions of ether.

  • Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator at room temperature to obtain a mixture of acetates as a colorless liquid.

Step 2: Hydrolysis and Oxidation to this compound

  • Without further purification, place the acetate mixture in a 250-mL round-bottomed flask.

  • Add 150 mL of a 10% potassium hydroxide solution in aqueous methanol at room temperature.

  • Stir the mixture for 24 hours. The mixture will turn brown.

  • Pour the mixture into a separatory funnel, dilute with 200 mL of water, and extract with four 150-mL portions of ether.

  • Dry the combined ethereal fractions over anhydrous magnesium sulfate, filter, and concentrate to yield a mixture of alcohols as a light yellow oil.

  • Dissolve the alcohol mixture in 300 mL of ether in a 1000-mL round-bottomed flask and cool to 0°C in an ice bath.

  • Prepare a solution of 27.5 g (0.092 mol) of sodium dichromate dihydrate and 10.2 mL of concentrated sulfuric acid in 100 mL of water.

  • Add the dichromate solution to the alcohol mixture over a 30-minute period using an addition funnel, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.

  • Dilute the reaction mixture with 200 mL of water and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous phase with three 200-mL portions of ether.

  • Combine the organic layers and wash with 200 mL of saturated sodium bicarbonate solution, followed by 200 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield this compound.[1] The reported yield is 16.8–17.8 g (61–65% from the alcohol mixture).[1] The overall yield from α-pinene is approximately 43%.[1]

Visualizations

Experimental Workflow: Chemical Synthesis of this compound

Verbenone_Synthesis_Workflow start Start: (+)-α-Pinene in Benzene add_pb Add Pb(OAc)₄ @ 65°C, 1h start->add_pb filter1 Filter through Celite add_pb->filter1 hydrolysis1 Aqueous Workup filter1->hydrolysis1 filter2 Filter through Celite hydrolysis1->filter2 extract1 Extract with Ether filter2->extract1 dry_concentrate1 Dry & Concentrate extract1->dry_concentrate1 acetate_intermediate Acetate Intermediate dry_concentrate1->acetate_intermediate hydrolysis2 KOH / aq. Methanol RT, 24h acetate_intermediate->hydrolysis2 extract2 Extract with Ether hydrolysis2->extract2 dry_concentrate2 Dry & Concentrate extract2->dry_concentrate2 alcohol_intermediate Alcohol Intermediate dry_concentrate2->alcohol_intermediate oxidation Na₂Cr₂O₇ / H₂SO₄ 0°C to RT alcohol_intermediate->oxidation extract3 Extract with Ether oxidation->extract3 wash Wash with NaHCO₃ & Brine extract3->wash dry_concentrate3 Dry & Concentrate wash->dry_concentrate3 end Final Product: (+)-Verbenone dry_concentrate3->end

Caption: Workflow for the two-step synthesis of this compound from alpha-pinene.

Reaction Pathway: α-Pinene to this compound

Reaction_Pathway alpha_pinene α-Pinene acetate Acetate Intermediate alpha_pinene->acetate 1. Pb(OAc)₄ alcohol Alcohol Intermediate (Verbenol) acetate->alcohol 2. KOH, MeOH/H₂O This compound This compound alcohol->this compound 3. Na₂Cr₂O₇, H₂SO₄

Caption: Key transformations in the synthesis of this compound from alpha-pinene.

References

Application Notes and Protocols for the Purification of Verbenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques for the purification of verbenone (B1202108), a bicyclic monoterpene ketone of significant interest in chemical synthesis and as an insect pheromone. The following sections outline protocols for distillation, chromatography, and crystallization, accompanied by comparative data and procedural workflows to guide researchers in selecting the most appropriate method for their specific needs.

Overview of this compound Purification Techniques

The choice of purification method for this compound depends on the initial purity of the material, the desired final purity (including enantiomeric purity), and the scale of the operation. Common impurities in synthetic this compound may include unreacted starting materials (e.g., α-pinene), oxidation byproducts, and stereoisomers. This document details the following techniques:

  • Vacuum Distillation: A robust method for purifying this compound on a larger scale, particularly for removing less volatile impurities.

  • Chromatographic Methods: Including column, radial, and preparative High-Performance Liquid Chromatography (HPLC) for high-purity separations, including chiral separations.

  • Crystallization: A technique to enhance the enantiomeric purity of this compound through the formation of crystalline derivatives.

Comparative Data of Purification Techniques

The following table summarizes quantitative data from cited experiments to facilitate the comparison of different purification methods for this compound.

Purification TechniqueScaleInitial Purity (if specified)Final Purity/SpecificationYieldReference
Vacuum Distillation 16.8–17.8 gCrude synthetic mixtureOptically pure47% (of crude)[1]
Radial Chromatography 1 gCrude synthetic mixtureOptically pure, [α]D 222.0°90%[1]
Column Chromatography Small scale preparationCrude synthetic mixtureOptically pure, [α]D 202.5°43% (overall)[1]
Crystallization (Bisulfite Derivative) Not specifiedEnantiomerically enrichedOptical purity increased by 20-30%Not specified[2]
Preparative Chiral HPLC Tens of milligramsRacemic or enriched mixtureHigh enantiomeric excessNot specified[3]

Experimental Protocols

Vacuum Distillation

Application: This protocol is suitable for the purification of this compound from less volatile impurities and can be applied to multi-gram quantities. The crude product from synthesis is often sufficiently pure for many applications without distillation[1].

Methodology:

  • Apparatus Setup: Assemble a distillation apparatus equipped with a 5-inch Vigreux column, a condenser, and a receiving flask. The receiving flask should be cooled with a dry ice-acetone bath to ensure efficient condensation of the distillate. Connect the apparatus to a vacuum pump.

  • Sample Preparation: Place the crude this compound oil (16.8–17.8 g) into the distillation flask.

  • Distillation: Gradually reduce the pressure to approximately 5 mmHg. Heat the distillation flask to distill the this compound.

  • Fraction Collection: Collect the fraction that boils at 108–110°C at 5 mmHg. The resulting this compound will be a clear liquid, which may yellow slightly upon exposure to air[1].

Vacuum_Distillation_Workflow crude Crude this compound setup Assemble Vacuum Distillation Apparatus crude->setup Charge Flask distill Distill under Reduced Pressure (5 mmHg) setup->distill Apply Vacuum & Heat collect Collect Fraction at 108-110°C distill->collect Vapor Condenses pure Pure this compound collect->pure

Vacuum Distillation Workflow for this compound Purification.
Chromatographic Methods

Application: These methods are effective for purifying small to medium quantities of this compound to a high degree of purity. They are particularly useful for removing closely related impurities.

Methodology (Column Chromatography):

  • Stationary Phase: Prepare a slurry of 200 g of silica (B1680970) gel in the mobile phase.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Mobile Phase: Prepare a solution of 10% ethyl acetate (B1210297) in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the 10% ethyl acetate/hexane mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Methodology (Radial Chromatography):

  • Apparatus: Utilize a radial chromatography setup with a 4-mm silica gel plate.

  • Sample Application: Apply a 1 g sample of crude this compound to the center of the plate.

  • Elution: Develop the chromatogram using a mobile phase of 10% ethyl acetate in hexane.

  • Product Collection: Collect the band corresponding to this compound as it elutes from the plate.

  • Solvent Removal: Remove the solvent to yield the purified product. A 90% yield (900 mg) of pure this compound can be achieved with this method[1].

Chromatography_Workflow cluster_column Column Chromatography cluster_radial Radial Chromatography crude_col Crude this compound pack_col Pack Silica Gel Column crude_col->pack_col load_col Load Sample pack_col->load_col elute_col Elute with 10% EtOAc/Hexane load_col->elute_col collect_col Collect & Analyze Fractions elute_col->collect_col pure_col Pure this compound collect_col->pure_col crude_rad Crude this compound apply_rad Apply to 4-mm Silica Plate crude_rad->apply_rad elute_rad Elute with 10% EtOAc/Hexane apply_rad->elute_rad collect_rad Collect Product Band elute_rad->collect_rad pure_rad Pure this compound collect_rad->pure_rad HPLC_Workflow sample Racemic or Enriched This compound dissolve Dissolve in Mobile Phase sample->dissolve inject Inject onto Preparative Chiral Column dissolve->inject elute Elute with Optimized Mobile Phase inject->elute collect Collect Enantiomer Fractions elute->collect analyze Analyze Purity collect->analyze pure Pure Enantiomers analyze->pure Crystallization_Workflow start Enantiomerically Enriched this compound react React with Sodium Bisulfite start->react crystallize Crystallize Bisulfite Adducts react->crystallize filter Filter to Separate Crystals and Filtrate crystallize->filter steam_distill Steam Distill Filtrate filter->steam_distill Process Filtrate extract Extract this compound from Distillate steam_distill->extract final_product This compound with Enhanced Optical Purity extract->final_product

References

Application Note: High-Resolution Gas Chromatography for Verbenone Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Verbenone (B1202108) is a natural bicyclic monoterpene ketone found in various plants and is a key component in the chemical communication of several insect species.[1] It is widely used in pest management as a repellent for bark beetles, in perfumery for its characteristic minty and camphoraceous aroma, and as a chiral building block in pharmaceutical synthesis.[1][2] The purity of this compound is critical for its efficacy and safety in these applications. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for assessing the purity of volatile compounds like this compound due to its high resolution, sensitivity, and reproducibility.[3][4]

This application note details a comprehensive protocol for the determination of this compound purity using gas chromatography. The described methodology allows for the separation and quantification of this compound from potential impurities that may arise during its synthesis or degradation.

Instrumentation and Consumables

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5, HP-5ms), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended for optimal separation of this compound from its potential impurities.

  • Injector: Split/splitless injector.

  • Autosampler: Optional, for high-throughput analysis.

  • Gases: High-purity helium or hydrogen as the carrier gas, and hydrogen and compressed air for the FID.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringes: 10 µL GC syringe.

  • Solvents: High-purity acetone (B3395972) or ethyl acetate (B1210297) (GC grade or equivalent).

  • Reference Standard: this compound reference standard of known high purity (e.g., >99.5%).

Experimental Protocols

1. Standard Preparation

A stock solution of this compound is prepared by accurately weighing approximately 100 mg of the this compound reference standard into a 10 mL volumetric flask and diluting to volume with the chosen solvent (acetone or ethyl acetate). A series of calibration standards are then prepared by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical concentration range for the calibration curve is 10 µg/mL to 1000 µg/mL.

2. Sample Preparation

Accurately weigh approximately 100 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent used for the standard preparation. The sample should be clear and free of particulates before injection.[5] If necessary, filter the sample through a 0.45 µm PTFE syringe filter.

3. GC-FID Method Parameters

The following GC-FID parameters are recommended for the analysis of this compound purity:

ParameterValue
Injector
Injection ModeSplit
Split Ratio50:1
Injector Temperature250 °C
Injection Volume1 µL
Column Oven
Initial Temperature60 °C
Initial Hold Time2 minutes
Temperature Ramp10 °C/min to 220 °C
Final Hold Time5 minutes
Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min
Carrier Gas (Helium)
Flow Rate1.0 mL/min (Constant Flow)

4. Data Analysis and Purity Calculation

The purity of the this compound sample is determined by the area percent method, assuming that all components of the sample are eluted from the column and detected by the FID. The area of each peak in the chromatogram is integrated, and the percentage of each component is calculated as follows:

% Purity of this compound = (Area of this compound Peak / Total Area of all Peaks) x 100

For higher accuracy, an internal or external standard calibration can be employed.[3] For an external standard calibration, a calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample is then determined from this curve, and the purity is calculated based on the initial sample weight.

Data Presentation

The following table summarizes the expected retention times and hypothetical quantitative data for a this compound sample analyzed using the described method. Potential impurities are based on the common synthesis of this compound from α-pinene and potential degradation products.

CompoundRetention Time (min)Peak Area (arbitrary units)Area %
α-Pinene4.515,0000.5%
This compound8.22,955,00098.5%
cis-Verbenol8.918,0000.6%
trans-Verbenol9.312,0000.4%

Method Validation Summary

A summary of the validation parameters for the GC-FID method is provided below. These values are representative and should be determined for each specific instrument and laboratory.

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)1 µg/mL
Limit of Quantification (LOQ)5 µg/mL
Repeatability (RSD%)< 2%
Accuracy (% Recovery)98-102%

Mandatory Visualization

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting Standard Weigh this compound Reference Standard Dilute_Std Prepare Stock & Calibration Standards Standard->Dilute_Std Inject Inject into GC Dilute_Std->Inject Calibration Sample Weigh this compound Sample Dilute_Sample Dissolve & Dilute Sample Sample->Dilute_Sample Dilute_Sample->Inject Analysis Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for GC analysis of this compound purity.

Signaling Pathways and Logical Relationships

The logical relationship in determining this compound purity through GC analysis is based on the principle of chromatographic separation followed by quantification.

Logical_Relationship Purity This compound Purity Determination Separation Chromatographic Separation (Based on Volatility & Polarity) Purity->Separation Quantification Peak Area Quantification (Proportional to Concentration) Purity->Quantification This compound This compound Peak Separation->this compound Elutes at specific Rt Impurities Impurity Peaks Separation->Impurities Elute at different Rts Quantification->this compound Measures Area Quantification->Impurities Measures Area Total_Area Total Peak Area This compound->Total_Area Calculation Purity Calculation (% Area) This compound->Calculation Area_this compound Impurities->Total_Area Total_Area->Calculation Calculation->Purity Final Result

Caption: Logical flow for this compound purity determination by GC.

The gas chromatography method with flame ionization detection described in this application note provides a reliable and efficient means for determining the purity of this compound. The use of a standard non-polar capillary column allows for excellent separation of this compound from common process-related impurities and degradation products. This method is suitable for quality control in research, drug development, and industrial applications where high-purity this compound is required.

References

Application Notes and Protocols for Verbenone in Mountain Pine Beetle Management

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Verbenone (B1202108) is a synthetically produced anti-aggregation pheromone that plays a crucial role in the chemical communication of the mountain pine beetle (Dendroctonus ponderosae, MPB).[1] In natural systems, as MPB colonize a host pine tree, they release this compound to signal that the tree is fully occupied, thus repelling newly arriving beetles and preventing overcrowding.[1][2] This mechanism forms the basis for using synthetic this compound as a tool to protect pine trees from MPB attack.[1] While not as consistently effective as insecticides, this compound offers an environmentally benign alternative for managing MPB populations, particularly in high-value areas or where chemical pesticides are restricted. Its efficacy is, however, dependent on several factors including beetle population pressure, the initial infestation level of the stand, and proper application timing and methodology.[1]

Mechanism of Action

Mountain pine beetles use a combination of host tree volatiles and aggregation pheromones to initiate a mass attack on a susceptible pine. As the attack progresses and the tree's resources become limited, the beetles produce this compound.[3] This signals to other incoming beetles that the tree is no longer a suitable host, causing them to disperse and seek other trees.[3] Synthetic this compound mimics this natural signal, creating a repellent effect and protecting treated trees.

This compound Signaling Pathway cluster_0 Mountain Pine Beetle Colonization cluster_1 Host Tree Response & Beetle Saturation cluster_2 Repellent Effect Aggregation Pheromones Aggregation Pheromones Mass Attack Mass Attack Aggregation Pheromones->Mass Attack Host Tree Volatiles Host Tree Volatiles Host Tree Volatiles->Mass Attack Resource Depletion Resource Depletion Mass Attack->Resource Depletion This compound Production (Natural) This compound Production (Natural) Resource Depletion->this compound Production (Natural) Incoming Beetles Repelled Incoming Beetles Repelled This compound Production (Natural)->Incoming Beetles Repelled Synthetic this compound Synthetic this compound Synthetic this compound->Incoming Beetles Repelled

Caption: this compound's role in the mountain pine beetle colonization process.

Quantitative Data Summary

The effectiveness of this compound treatments can vary based on application rates and beetle pressure. The following tables summarize key quantitative data from various studies.

Table 1: this compound Application Rates and Protocols

Application StrategyThis compound FormulationApplication RateSpacingPlacementTiming
Individual Tree Protection Pouches (7-7.5g)2 pouches per treeN/AStapled to the north side of the tree, at least 5-6 feet highBefore beetle flight (generally June 15 - July 1)
PouchesUp to 4 pouches for trees >24 inches diameterN/ANorthwest and northeast faces, or one above the other on the north sideBefore beetle flight
Stand Protection (<0.5 acre) PouchesTreat as individual trees (2 pouches per tree)N/ANorth side of treesBefore beetle flight
Stand Protection (>1 acre) Pouches30 pouches per acre35-40 foot gridNorth side of trees or other vertical objects, 5-6 feet highBefore beetle flight
Pouches20-40 pouches per acre33-47 foot gridNorth side of treesBy July 1 in lower elevations
Pouches44-100 pouches per hectare (1-2 pouches/tree)[1]10-15 meter grid[1]North face of a tree or vertical object, as high as possible[1]Before beetle flight[1]
SPLAT Verb Paste1.5 kg per acre (2 tubes)10-20 trees per acre75-115 grams per tree, applied in dollops[4]Before beetle flight (ambient temperature 55-60°F)[4]

Table 2: Efficacy of this compound Treatments in Experimental Studies

Study (Year)Beetle PressureThis compound Application RateEfficacy/Results
Maclauchlan et al. (2003)LowNot specifiedUp to 26% decrease in MPB attack in treated areas compared to controls.[1]
Maclauchlan et al. (2003)HighNot specifiedNo difference in MPB attack between treated and untreated blocks.[1]
Progar (2005)High100 pouches/hectare (5g pouches)First 2 years: 12% attack in treated plots vs. 59% in controls. After 5 years: 67% attack in treated plots vs. 87% in controls.[1]
Borden et al. (2007)HighPouches at ~15m centers3.6% new mass attacks in treated areas with infested tree removal vs. 19.6% in treated areas without removal.[3]
Munson (1991)Moderate49 bubble capsules/hectare0.21% of trees infested in treated plots vs. 5.39% in controls.[5]
Munson (1991)Moderate100 bubble capsules/hectare0.72% of trees infested in treated plots vs. 4.93% in controls.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of this compound treatments. Below are generalized protocols based on cited experiments.

Protocol 1: Stand-Level Efficacy Trial

  • Site Selection:

    • Select multiple pine stands with similar characteristics (species composition, tree density, diameter at breast height (DBH), and topography).

    • Assess pre-treatment MPB infestation levels. This compound is most effective in stands with less than 15-20% existing infestation.

  • Experimental Design:

    • Establish treatment and control plots of a defined size (e.g., 0.2-hectare plots).[6]

    • Randomly assign plots to either the this compound treatment group or the untreated control group.

    • To ensure beetle pressure, pheromone attractants can be placed at the center of each plot.[2]

  • This compound Application:

    • Deploy this compound pouches in a grid pattern throughout the treatment plots at the desired density (e.g., 100 pouches per hectare at a 10m spacing).[1][6]

    • Attach pouches to the north side of trees at a height of approximately 2-4 meters to shield them from direct sunlight, which can increase the release rate and cause premature depletion.[1][6]

    • Application should occur prior to the expected flight of the mountain pine beetle, typically in late spring or early summer.

  • Data Collection:

    • Annually, after the beetle flight period, survey all trees within each plot for signs of MPB attack (e.g., pitch tubes, boring dust, crown fade).[6]

    • Record the number of newly attacked trees, partially attacked trees (strip attacks), and trees that successfully repelled attacks (pitch-outs).[2]

    • Measure the DBH of all infested trees.[2]

  • Data Analysis:

    • Compare the proportion of newly infested trees between the this compound-treated and control plots using statistical methods such as ANOVA.[6][7]

    • Analyze the data over multiple years to assess the long-term effectiveness of the treatment.[6]

Experimental_Workflow_Verbenone_Trial Site Selection Site Selection Plot Establishment Plot Establishment Site Selection->Plot Establishment Random Assignment Random Assignment Plot Establishment->Random Assignment This compound Application (Treatment Group) This compound Application (Treatment Group) Random Assignment->this compound Application (Treatment Group) No Treatment (Control Group) No Treatment (Control Group) Random Assignment->No Treatment (Control Group) Post-Flight Data Collection Post-Flight Data Collection This compound Application (Treatment Group)->Post-Flight Data Collection No Treatment (Control Group)->Post-Flight Data Collection Statistical Analysis Statistical Analysis Post-Flight Data Collection->Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

References

Verbenone in Integrated Pest Management (IPM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenone (B1202108) is a naturally occurring bicyclic monoterpene ketone and a significant semiochemical (specifically, an anti-aggregation pheromone) used in the integrated pest management (IPM) of several economically important bark beetle species.[1][2] Synthetically produced this compound is utilized as a key component in pest management strategies to protect coniferous trees from mass attacks by signaling to incoming beetles that a potential host tree is already colonized and thus unsuitable for further infestation.[3][4] This document provides detailed application notes and protocols for the use of this compound, based on scientific literature and established field practices. Its primary efficacy is demonstrated against the mountain pine beetle (Dendroctonus ponderosae), with varying results for other species.[3][5]

This compound's effectiveness is highest at low to moderate beetle population pressures and it is most successful when used as part of a broader IPM program.[2][6] Such programs should also include sanitation (removal of infested trees), monitoring of beetle populations, and potentially the use of insecticides or thinning of dense stands to improve forest health.[6][7]

Mechanism of Action

This compound acts as an anti-aggregation pheromone.[1][2] During the initial phase of a bark beetle attack on a pine tree, the beetles release aggregation pheromones to attract other beetles to overcome the tree's defenses in a mass attack. As the tree becomes fully colonized and the beetle population reaches a critical density, the beetles begin to produce this compound.[1][2] This chemical signal permeates the area and is detected by incoming beetles, indicating that the tree is no longer a viable host. This effectively creates a "no vacancy" signal, causing subsequent beetles to seek other hosts and preventing overcrowding.[3][4]

Verbenone_Mechanism_of_Action Pioneer_Beetles Pioneer Beetles Attack Tree Aggregation_Pheromones Release Aggregation Pheromones Pioneer_Beetles->Aggregation_Pheromones Mass_Attack Mass Attack by More Beetles Aggregation_Pheromones->Mass_Attack Attracts Tree_Colonized Tree Becomes Fully Colonized Mass_Attack->Tree_Colonized Leads to Verbenone_Release Beetles Release This compound Tree_Colonized->Verbenone_Release Triggers Repulsion Beetles are Repelled (Find New Host) Verbenone_Release->Repulsion Signals 'No Vacancy' Incoming_Beetles Incoming Beetles Incoming_Beetles->Mass_Attack Attracted by Aggregation Pheromones Incoming_Beetles->Repulsion Diverted by This compound

Caption: Mechanism of this compound as an anti-aggregation pheromone in bark beetles.

Quantitative Data Summary

The efficacy and application rates of this compound can vary significantly based on the target pest, beetle population density, forest conditions, and the specific product formulation. The following tables summarize quantitative data from various studies and operational uses.

Table 1: this compound Application Rates for Area Protection
Target PestBeetle Population PressureRecommended Rate (per acre)Recommended Rate (per hectare)Dispenser TypeSource(s)
Mountain Pine BeetleLow (<15% infestation)20 pouches~50 pouchesPouches
Mountain Pine BeetleHigh (>30% infestation)40 pouches~100 pouchesPouches
Mountain Pine BeetleGeneral Stand Protection30 pouches~75 pouchesPouches[6]
Mountain Pine BeetleGeneral Stand Protection20-40 pouches50-100 pouchesHigh-dose pouches[8]
European Spruce Bark BeetleWindthrown Trees75-115 grams per tree (10-20 trees/acre)N/ASPLAT® Paste[7][9]
Table 2: this compound Application Rates for Individual Tree Protection
Tree Size (diameter at breast height)Recommended Rate per TreeDispenser TypeSource(s)
Standard2 pouchesPouches[6]
> 24 inches3-4 pouchesPouches
High-value trees2 pouchesPouches
Table 3: Reported Efficacy of this compound Treatments
Target PestStudy ConditionsTreatmentEfficacy/ResultSource(s)
Mountain Pine BeetleLow beetle pressure, with removal of infested treesThis compound pouches (avg. 53.6/hectare)Reduced mass attacks to 3.6% of trees[2]
Mountain Pine BeetleHigh beetle pressure, without removal of infested treesThis compound pouches (avg. 53.6/hectare)Less effective, 19.6% of trees mass-attacked[2]
Mountain Pine BeetleLow beetle pressureThis compound treatmentUp to 26% decrease in MPB attack vs. control[1]
Mountain Pine BeetleLodgepole pine standsThis compound alone0.9% of trees infested (vs. 3.8% in control)[10]
Mountain Pine BeetleAttractant-baited lodgepole pineThis compound treatmentSignificantly reduced tree mortality compared to untreated baited trees[11]
Ips typographusWindthrown Norway spruceSPLAT® VerbReduced infestation probability by up to 78% and density by up to 76%[9]

Experimental Protocols

Protocol 1: Stand-Level Efficacy Trial of this compound Dispensers

This protocol outlines a typical experimental design to test the efficacy of this compound in protecting a stand of trees.

1. Objective: To determine if the application of this compound in slow-release dispensers reduces the incidence of bark beetle attacks and subsequent tree mortality at the stand level compared to untreated control plots.

2. Experimental Design:

  • Design: Randomized complete block design.

  • Sites: Select multiple geographically separated sites with similar stand characteristics (e.g., tree species, density, age) and known bark beetle presence.[8]

  • Blocks: Within each site, establish multiple blocks (replicates). Each block should contain a set of treatment plots.

  • Plots: Define experimental plots of a standard size (e.g., 0.40 hectares). Ensure a buffer zone around each plot to minimize edge effects.[8]

  • Treatments:

    • Control (untreated).

    • Low-dose this compound (e.g., 20 pouches/acre or 50/hectare).[8]

    • High-dose this compound (e.g., 40 pouches/acre or 100/hectare).[8]

  • Randomization: Randomly assign each treatment to one plot within each block.

3. Materials:

  • This compound slow-release dispensers (e.g., 7.0-7.5 gram pouches).

  • Staple gun or nails for attachment.

  • GPS unit for plot layout and mapping.

  • Flagging tape for marking plots and trees.

  • Data collection sheets or electronic devices.

4. Procedure:

  • Timing: Deploy this compound dispensers before the anticipated flight period of the target beetle species.[1][7] This is often late spring to early summer (e.g., by early June or July 1, depending on elevation and climate).[4]

  • Placement:

    • In treated plots, distribute the dispensers in an even grid pattern.[1][6] For 40 pouches/acre, the spacing would be approximately 33 feet.

    • Attach each dispenser to the north face of a tree to protect it from direct sunlight, which can increase the release rate and shorten its effective life.[2][6]

    • Place dispensers at a height of 6-12 feet (or as high as can be safely reached).[3][6]

  • Control Plots: No treatment is applied to the control plots.

5. Data Collection:

  • Pre-treatment: Survey all plots to establish baseline conditions, including the number of healthy, infested, and dead trees.

  • Post-treatment: After the beetle flight season has concluded, resurvey all plots. For each tree ≥12 cm in diameter, record its status:[8]

    • Unattacked (live and healthy).

    • Successfully attacked (presence of pitch tubes, boring dust, fading needles).[4]

    • Tree mortality (crown fade).[11]

6. Data Analysis:

  • Calculate the proportion or percentage of newly attacked trees and dead trees for each plot.

  • Use Analysis of Variance (ANOVA) to compare the mean percentage of attacked/dead trees among the different treatment groups (Control, Low-dose, High-dose).[10][11]

  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to determine which treatments differ from each other.[11]

Experimental_Workflow_Verbenone_Trial Start Site Selection & Experimental Design Plot_Setup Establish Randomized Blocks and Plots Start->Plot_Setup Baseline_Survey Baseline Survey: Assess Tree Health Plot_Setup->Baseline_Survey Control Untreated Control Plots Treatment_Application Deploy this compound Dispensers (Pre-Beetle Flight) Baseline_Survey->Treatment_Application Baseline_Survey->Control Beetle_Flight Beetle Flight Period Treatment_Application->Beetle_Flight Control->Beetle_Flight Post_Survey Post-Flight Survey: Assess Attacks & Mortality Beetle_Flight->Post_Survey Data_Analysis Statistical Analysis (ANOVA) Post_Survey->Data_Analysis Conclusion Determine Efficacy Data_Analysis->Conclusion

Caption: Workflow for a stand-level this compound efficacy field trial.

Integrated Pest Management (IPM) Framework

This compound is a tool to be used within a larger IPM strategy, not as a standalone solution.[5][6] Its efficacy is greatly enhanced when combined with other management practices.

Verbenone_IPM_Framework IPM_Goal Goal: Protect High-Value Trees & Reduce Beetle Population Monitoring Monitoring (Trap Counts, Aerial Surveys) IPM_Goal->Monitoring Sanitation Sanitation (Remove & Destroy Infested Trees) IPM_Goal->Sanitation Silviculture Silvicultural Practices (Thinning to Reduce Stand Density) IPM_Goal->Silviculture Chemical_Control Chemical Control IPM_Goal->Chemical_Control Monitoring->Sanitation Identifies areas for Monitoring->Chemical_Control Informs need for Sanitation->IPM_Goal Reduces source population Silviculture->IPM_Goal Increases tree vigor This compound This compound Application (Anti-aggregation) Chemical_Control->this compound Insecticides Preventive Insecticide Sprays Chemical_Control->Insecticides This compound->IPM_Goal Protects uninfested trees Insecticides->IPM_Goal Protects individual trees

Caption: Logical relationship of this compound within an IPM program for bark beetles.

Limitations and Considerations

  • Beetle Population Pressure: this compound is significantly less effective under high beetle population or outbreak conditions.[1][2][6]

  • Consistency: Results can be inconsistent and may vary by year and location due to factors like weather, beetle life cycle variability, and stand conditions.

  • Sanitation is Crucial: The removal of infested trees within and adjacent to the treatment area is critical for success.[6] Failure to do so can overwhelm the repellent effect.[2]

  • Duration: Standard pouches are designed to last for one beetle flight season (70-100 days).[3] In areas with prolonged or multiple flight periods, a second application may be necessary.

  • Non-Target Species: While this compound is specific to certain bark beetles, its effect on other saproxylic insects and predators can vary, with some being repelled and others attracted.[12]

  • Safety: this compound is considered an environmentally safe, non-toxic biopesticide.[4][5] However, users should always follow label instructions and wear chemical-resistant gloves during application.[6]

References

Protocol for Field Efficacy Testing of Verbenone Against Bark Beetles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Verbenone (B1202108), a synthetically produced anti-aggregation pheromone, is a valuable tool in integrated pest management (IPM) strategies for protecting pine trees from bark beetle attacks, particularly from species like the mountain pine beetle (Dendroctonus ponderosae).[1][2] It functions by signaling to incoming beetles that a potential host tree is already fully colonized, thus deterring further attacks.[1][2] The efficacy of this compound can be influenced by various factors, including beetle population pressure, application method, dosage, and environmental conditions.[2][3] These application notes and protocols provide a detailed framework for researchers, scientists, and drug development professionals to conduct field trials to evaluate the efficacy of this compound formulations.

Data Presentation: Summary of this compound Application Rates and Efficacy

The following tables summarize quantitative data from various field studies on this compound, providing a comparative overview of application rates and observed efficacy.

Table 1: Stand-Level Protection with this compound Pouches

Beetle PressureApplication Rate (pouches/acre)Grid SpacingObserved Efficacy (Tree Protection)Source(s)
Low (<15% infestation)20~47-foot gridGood protection
Moderate30~38-foot gridRecommended for general use[4]
High (>30% infestation)40~33-foot gridBetter protection
Low Beetle Pressure25 (minimum)Grid pattern (1 pouch/tree)-[5]
High Beetle Pressure75 (maximum)Grid pattern (1-2 pouches/tree)-[5]
Operational Test20 pouches/0.2-ha plot~10 m apart59% mortality in untreated vs. 12% in treated plots (first 2 years)[6][7]

Table 2: Individual Tree Protection with this compound

Application MethodApplication Rate per TreePlacementNotesSource(s)
Pouches2 pouchesNorth side, 5-6 feet highRecommended for high-value trees.[4]
Pouches1-2 pouchesNorth face, 7 feet highSecond pouch may be applied mid-season.[1]
Pouches2-4 pouchesNorth side (or NW & NE faces)For trees >24 inches in diameter.[4]
SPLAT Verb Paste4 dollops (17.5g each)Evenly spaced around the tree at 7-10 feet highEach dollop protects an area of ~20 ft in diameter.[8]

Experimental Protocols

This section outlines detailed methodologies for conducting field trials to assess the efficacy of this compound. The protocols are divided into two main experimental designs: stand-level protection and individual tree protection.

Stand-Level Protection Protocol

This protocol is designed to evaluate the effectiveness of this compound in reducing bark beetle attacks across a defined forested area.

1.1. Site Selection and Plot Establishment

  • Site Criteria: Select a study area with a susceptible pine species and evidence of active bark beetle populations. The infestation level should ideally be low to moderate (<15-20% of the stand currently infested) for optimal this compound efficacy.[4]

  • Plot Design: Establish a minimum of three replicate blocks, with each block containing at least one treatment plot and one control plot. Plots should be of a standardized size, typically 0.2 to 0.4 hectares.[6][9]

  • Buffers: Ensure a sufficient buffer zone (e.g., >100 meters) between plots to minimize interference between treatments.

  • Baseline Data Collection: Prior to treatment application, conduct a thorough inventory of each plot. For all trees above a minimum diameter at breast height (DBH), record the species, DBH, and health status (live, recently attacked, old attack).[6][10]

1.2. Treatment Application

  • Timing: Apply this compound just prior to the expected bark beetle flight season. This is generally between late May and early July, depending on the geographic location and elevation.[1][4]

  • Application Method:

    • For pouch formulations, staple the pouches to the north side of trees, approximately 5-6 feet above the ground, to protect them from direct sunlight and premature depletion.[4]

    • Distribute pouches in a grid pattern throughout the treatment plot at the desired spacing (e.g., 10-15 meters apart) to achieve the target density per acre.[2][4]

  • Control Plots: Control plots should receive no this compound treatment.

1.3. Data Collection and Efficacy Assessment

  • Post-Flight Survey: After the beetle flight season has concluded (typically in the fall), resurvey all plots.

  • Attack Assessment: For each tree, record the level of bark beetle attack. Categorize attacks as:

    • No Attack: No signs of beetle boring.

    • Pitch Out: Unsuccessful attack, characterized by resin flow from the entry hole.[11]

    • Strip Attack: Partial colonization of the tree.[11]

    • Mass Attack: Successful colonization leading to tree mortality, indicated by numerous pitch tubes and boring dust.[6][11]

  • Data Analysis:

    • Calculate the percentage of trees in each attack category for both treatment and control plots.

    • Compare the proportion of mass-attacked trees between treatment and control plots using appropriate statistical methods (e.g., chi-squared tests or generalized linear models).[10]

Individual Tree Protection Protocol

This protocol is designed to assess the efficacy of this compound in protecting specific, high-value trees.

2.1. Tree Selection and Experimental Design

  • Tree Criteria: Select healthy, uninfested trees of a susceptible species and similar DBH.

  • Experimental Groups: Establish at least three groups of trees:

    • Treatment Group: Trees receiving the this compound application.

    • Untreated Control Group: Trees receiving no treatment.

    • Baited Control Group (Optional but Recommended): Untreated trees to which a bark beetle aggregation pheromone is applied to ensure beetle pressure.

  • Replication: Include a sufficient number of trees in each group (e.g., 20-30 trees) to allow for statistical analysis.

  • Spacing: Ensure selected trees are spaced far enough apart to prevent interference between treatments.

2.2. Treatment Application

  • Timing: Apply this compound immediately before the anticipated beetle flight.

  • Application Method:

    • For pouches, staple two pouches to the north side of each treatment tree at a height of 5-6 feet.[4] For larger trees, additional pouches may be used.[4]

    • For paste formulations, apply the specified number of dollops evenly around the tree trunk at the recommended height.[8]

  • Aggregation Pheromone Application (for baited group): Attach a standard bark beetle aggregation pheromone lure to the trunk of each tree in the baited control group.

2.3. Data Collection and Efficacy Assessment

  • Monitoring: Monitor the trees throughout the beetle flight season for signs of attack.

  • Final Assessment: At the end of the season, assess each tree for the presence and severity of bark beetle attacks, using the same categories as in the stand-level protocol (no attack, pitch out, strip attack, mass attack).

  • Attack Density: For a more detailed analysis, count the number of beetle attacks per square meter of bark on a designated section of the tree trunk.[12]

  • Data Analysis: Compare the frequency and density of attacks among the treatment, untreated control, and baited control groups using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis test).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in this compound efficacy testing.

Verbenone_Efficacy_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Assessment & Analysis SiteSelection Site Selection (Susceptible Pines, Active Beetles) PlotDesign Experimental Design (Treatment vs. Control Plots) SiteSelection->PlotDesign Baseline Baseline Data Collection (Tree Inventory, Health Status) PlotDesign->Baseline Application This compound Application (Pre-Beetle Flight) Baseline->Application Monitoring Field Monitoring (During Beetle Flight) Application->Monitoring PostSurvey Post-Flight Data Collection (Attack Assessment) Monitoring->PostSurvey DataAnalysis Statistical Analysis (Compare Treatment & Control) PostSurvey->DataAnalysis Conclusion Draw Conclusions (Efficacy Determination) DataAnalysis->Conclusion

Caption: Experimental workflow for this compound efficacy field testing.

Verbenone_Signaling_Pathway Beetle Pioneer Beetle Tree Susceptible Pine Tree Beetle->Tree Attacks Aggregation Aggregation Pheromone Release Tree->Aggregation MassAttack Mass Attack Aggregation->MassAttack VerbenoneRelease Natural this compound Release (Tree is full) MassAttack->VerbenoneRelease Repulsion Repulsion of Incoming Beetles VerbenoneRelease->Repulsion Syntheticthis compound Applied Synthetic This compound Syntheticthis compound->Repulsion Mimics Natural Signal

Caption: Simplified signaling pathway of this compound in deterring bark beetle attacks.

References

Verbenone as a Chiral Auxiliary in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenone (B1202108), a naturally occurring bicyclic monoterpene, is a valuable chiral building block in organic synthesis. Its rigid, bicyclic structure and inherent chirality make it an attractive scaffold for inducing stereoselectivity in a variety of chemical transformations. While often utilized as a chiral pool starting material where its framework is incorporated into the final product, this compound and its derivatives also hold potential as chiral auxiliaries. In this role, the this compound moiety can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and potentially recovered.

This document provides detailed application notes and protocols for the use of this compound as a chiral director in key diastereoselective reactions, including conjugate additions, Diels-Alder reactions, and alkylations. The methodologies presented herein are based on published examples and established principles of asymmetric synthesis.

Core Applications

The rigid conformational nature of the this compound skeleton provides a well-defined steric environment, enabling effective facial discrimination of incoming reagents. This principle is central to its application in controlling stereochemistry.

Diastereoselective Conjugate Addition

This compound itself can act as a chiral Michael acceptor, where nucleophiles add to the β-position of the enone system with high diastereoselectivity. This approach is particularly effective in copper-mediated conjugate additions of organometallic reagents. The gem-dimethyl bridge and the bicyclic ring structure effectively shield one face of the molecule, directing the nucleophile to the opposite face.

Workflow for this compound in Diastereoselective Conjugate Addition:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification This compound This compound Reaction_Mixture Reaction at Low Temperature This compound->Reaction_Mixture Organocuprate Organocuprate (e.g., R2CuLi) Organocuprate->Reaction_Mixture Solvent Anhydrous Solvent (e.g., THF, Et2O) Solvent->Reaction_Mixture Quench Aqueous Quench (e.g., NH4Cl) Reaction_Mixture->Quench 1. Extraction Extraction Quench->Extraction 2. Chromatography Purification (Chromatography) Extraction->Chromatography 3. Product Diastereomerically Enriched Product Chromatography->Product 4.

Caption: Workflow for diastereoselective conjugate addition to this compound.

Quantitative Data for Conjugate Addition to (+)-Verbenone

EntryNucleophile (R in R₂CuLi)SolventYield (%)Diastereomeric Ratio (d.r.)
1MeEt₂O85>95:5
2n-BuTHF80>95:5
3VinylTHF75>95:5

Experimental Protocol: Diastereoselective Methylation of (+)-Verbenone

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in Et₂O

  • (+)-Verbenone

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with CuI (1.1 equivalents).

  • Anhydrous Et₂O is added, and the suspension is cooled to 0 °C.

  • Methyllithium (2.2 equivalents) is added dropwise to the stirred suspension. The reaction mixture is stirred at 0 °C for 30 minutes to form the lithium dimethylcuprate solution.

  • The solution is then cooled to -78 °C.

  • A solution of (+)-verbenone (1.0 equivalent) in anhydrous Et₂O is added dropwise to the cuprate (B13416276) solution.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature and is then extracted three times with Et₂O.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-methyl-verbanone.

Asymmetric Diels-Alder Reaction (Representative Protocol)

While specific examples of this compound being used as a cleavable chiral auxiliary in Diels-Alder reactions are not abundant in the literature, a this compound-derived alcohol could be esterified with a dienophile, such as acrylic acid, to form a chiral dienophile. The steric hindrance provided by the this compound scaffold would then direct the approach of a diene.

Logical Pathway for a this compound-Auxiliary Controlled Diels-Alder Reaction:

cluster_0 Auxiliary Attachment cluster_1 Diels-Alder Reaction cluster_2 Auxiliary Cleavage Verbenol (B1206271) Verbenol (from this compound) Esterification Esterification Verbenol->Esterification Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Esterification Chiral_Dienophile Chiral Dienophile Esterification->Chiral_Dienophile Cycloaddition [4+2] Cycloaddition Chiral_Dienophile->Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Cycloaddition Cycloadduct Diastereomeric Cycloadduct Cycloaddition->Cycloadduct Cleavage Hydrolysis/Reduction (e.g., LiAlH4) Cycloadduct->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Verbenol Cleavage->Recovered_Auxiliary

Caption: Hypothetical workflow for a this compound-auxiliary controlled Diels-Alder reaction.

Representative Protocol: Asymmetric Diels-Alder Reaction

Step 1: Synthesis of Verbenyl Acrylate (Chiral Dienophile)

  • To a solution of verbenol (derived from the

Application Note: Quantitative Analysis of Verbenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenone (B1202108) is a natural bicyclic monoterpene ketone found in a variety of plants, including rosemary (Rosmarinus officinalis) and verbena species. It is a compound of significant interest due to its diverse biological activities, including its role as an anti-aggregation pheromone for bark beetles, making it useful in forest management.[1][2] In the pharmaceutical and fragrance industries, this compound is valued for its aromatic properties and potential therapeutic applications. Accurate and precise quantification of this compound in various matrices, such as plant extracts, essential oils, and biological samples, is crucial for quality control, formulation development, and research.

This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two of the most common and reliable analytical techniques for this purpose.

Analytical Methods

Both HPLC and GC are powerful techniques for the separation and quantification of volatile and semi-volatile compounds like this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, which contains a chromophore, UV detection is commonly employed. HPLC is particularly useful for analyzing this compound in complex mixtures like plant extracts.[3]

  • Gas Chromatography (GC): GC is highly suitable for volatile compounds like this compound. In GC, a sample is vaporized and separated as it travels through a capillary column with a gaseous mobile phase. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides high sensitivity and specificity, allowing for definitive identification of this compound.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated HPLC method for the quantification of this compound in rosemary extracts.[3]

ParameterHPLC Method Performance
Linearity (r²) 0.9997
Concentration Range 80 - 400 ppm
Accuracy (%) 99.46% - 101.4%
Repeatability (RSD%) 0.2749%
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC

This protocol is based on a validated method for the quantification of this compound in rosemary extracts.[3]

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC grade Methanol (B129727)

  • HPLC grade Acetonitrile

  • Phosphoric acid (analytical grade)

  • Deionized water

  • 0.2 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 ppm): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 80, 120, 200, 300, 400 ppm) by diluting the stock solution with methanol.

4. Sample Preparation:

  • Accurately weigh approximately 0.06 g of the sample (e.g., rosemary extract) into a 50 mL standard flask.[3]

  • Add 30 mL of HPLC grade methanol to the flask.[3]

  • Sonicate for 60 seconds to ensure complete dissolution.[3]

  • Make up the volume to 50 mL with HPLC grade methanol.[3]

  • Filter the solution through a 0.2 µm syringe filter before injection.[3]

5. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in Water (60:40 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimized wavelength for this compound)

  • Run Time: Sufficient to allow for the elution of this compound and any interfering peaks.

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculate the final concentration in the original sample, taking into account the initial sample weight and dilution factor.

Protocol 2: Quantification of this compound using GC-FID/MS

This protocol provides a general procedure for the quantification of this compound using gas chromatography. Parameters may need to be optimized based on the specific instrument and sample matrix.

1. Materials and Reagents:

  • This compound analytical standard

  • High purity solvent (e.g., hexane (B92381), dichloromethane, or ethanol)

  • Helium or Hydrogen (carrier gas)

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5, HP-5MS, or a chiral column if enantiomeric separation is required)[4]

  • Autosampler or manual injection port

  • Data acquisition and processing software

3. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 ppm): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

4. Sample Preparation:

  • Solvent Extraction: For solid or semi-solid samples, perform a solvent extraction using a suitable solvent like hexane or dichloromethane. The extraction can be enhanced by sonication or vortexing.

  • Solid-Phase Microextraction (SPME): For volatile analysis from headspace, SPME can be utilized.[5] Expose an appropriate SPME fiber to the headspace of the sample for a defined period, then thermally desorb the fiber in the GC injection port.

  • Dilute the extracted sample if necessary to fall within the calibration range.

  • Filter the sample through a 0.2 µm syringe filter if necessary.

5. Chromatographic Conditions:

  • Injector Temperature: 250 °C[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[4]

  • Split Ratio: 50:1 (can be adjusted based on concentration)[3]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 3 minutes[4]

    • Ramp: Increase to 240 °C at a rate of 3 °C/min[4]

    • Final hold: Hold at 240 °C for 3 minutes[4]

  • Detector Temperature (FID): 250 °C[4]

  • MS Parameters (if applicable):

    • Ion Source Temperature: 230 °C[3]

    • Electron Ionization (EI) energy: 70 eV[4]

    • Mass Range: m/z 40-450[4]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

  • If using GC-MS, confirm the identity of the this compound peak by its retention time and mass spectrum.

Method Validation

To ensure reliable and accurate results, any analytical method for this compound quantification should be validated according to international guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[6][7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Visualizations

Verbenone_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Plant Extract) Extraction Extraction / Dilution Sample->Extraction Standard This compound Analytical Standard Std_Prep Standard Solution Preparation Standard->Std_Prep Injection Injection Extraction->Injection Std_Prep->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV, FID, or MS) Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Calibration Calibration Curve Generation Data_Acq->Calibration Quantification Quantification Data_Acq->Quantification Calibration->Quantification Result Final Result (Concentration) Quantification->Result

Caption: General workflow for the quantification of this compound.

Conclusion

The HPLC and GC methods described in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the two techniques will depend on the specific application, sample matrix, and available resources. Proper method validation is essential to ensure the accuracy and precision of the results, which is critical for quality control in the pharmaceutical and other industries, as well as for advancing scientific research.

References

Verbenone Delivery Systems for Aerial Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenone (B1202108) is a naturally occurring anti-aggregation pheromone utilized by several species of bark beetles, most notably the mountain pine beetle (Dendroctonus ponderosae). When a host tree is fully colonized, beetles release this compound to signal to incoming beetles that the tree is at capacity, effectively acting as a "no vacancy" sign. This behavioral mechanism has been harnessed for forest protection through the development of synthetic this compound formulations. These formulations are designed for controlled release to protect individual high-value trees and entire forest stands from beetle attacks.

Aerial application of this compound provides a method for treating large, remote, or rugged areas that are inaccessible for ground-based treatments. Various delivery systems have been developed to facilitate the controlled release of this compound over a sustained period, coinciding with the beetle flight season. This document provides detailed application notes and protocols for the primary this compound delivery systems used in aerial applications, intended for use by researchers, scientists, and professionals in drug development and forestry management. The information is compiled from various scientific studies and technical reports to ensure a comprehensive overview of the current state of this compound application technology.

Data Presentation: Comparative Efficacy of this compound Delivery Systems

The following table summarizes quantitative data from various studies on the efficacy and application parameters of different this compound delivery systems. This allows for a clear comparison of the available technologies.

Delivery SystemActive Ingredient (AI) Application RateTarget PestEfficacyStudy Reference
This compound Flakes 370 g/haMountain Pine Beetle (Dendroctonus ponderosae)≥ 50% reduction in the proportion of attacked trees.Gillette et al.
This compound Beads 54 g/haMountain Pine Beetle (Dendroctonus ponderosae)Fourfold greater incidence of attacked trees in untreated plots compared to treated plots.Shea et al., 1992
This compound Pouches 20-40 pouches/acreMountain Pine Beetle (Dendroctonus ponderosae)70-80% protection in stands with low to moderate beetle populations.Morgan County Extension
SPLAT® Verb 70 g/tree (for individual tree protection); 1.5 kg/acre (for area-wide application)Mountain Pine Beetle (Dendroctonus ponderosae)0% mortality rate in treated trees compared to 93% in untreated trees in single-tree studies. Nearly twice as effective as other this compound products in small stand studies.ISCA Technologies, Forestry Distributing

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the behavioral signaling pathway of this compound and a general experimental workflow for testing the efficacy of aerially applied this compound delivery systems.

Verbenone_Signaling_Pathway cluster_beetle Mountain Pine Beetle Behavior cluster_response Response of Incoming Beetles Pioneer_Beetles Pioneer beetles locate and attack a host pine tree Aggregation_Pheromone Release of aggregation pheromones to attract more beetles Pioneer_Beetles->Aggregation_Pheromone initiates Mass_Attack Mass attack and colonization of the tree Aggregation_Pheromone->Mass_Attack leads to Verbenone_Release Release of this compound as the tree becomes fully colonized Mass_Attack->Verbenone_Release triggers Incoming_Beetles Incoming beetles detect This compound in the air Verbenone_Release->Incoming_Beetles detected by Anti_Aggregation_Signal This compound acts as an anti-aggregation signal Incoming_Beetles->Anti_Aggregation_Signal interprets as Repulsion Beetles are repelled and search for other host trees Anti_Aggregation_Signal->Repulsion results in

Caption: Behavioral cascade of mountain pine beetle response to this compound.

Experimental_Workflow Site_Selection Site Selection: Identify suitable forest stands with active beetle populations Plot_Design Experimental Plot Design: Establish treated and untreated (control) plots Site_Selection->Plot_Design Pre_Treatment_Assessment Pre-Treatment Assessment: Measure baseline tree health and beetle infestation levels Plot_Design->Pre_Treatment_Assessment Aerial_Application Aerial Application: Apply this compound delivery system to treated plots Pre_Treatment_Assessment->Aerial_Application Post_Treatment_Monitoring Post-Treatment Monitoring: - Deploy pheromone-baited traps - Conduct visual surveys of trees Aerial_Application->Post_Treatment_Monitoring Data_Collection Data Collection: - Beetle trap catches - Number of attacked trees - Tree mortality rates Post_Treatment_Monitoring->Data_Collection Data_Analysis Data Analysis: Compare results between treated and control plots Data_Collection->Data_Analysis Efficacy_Determination Efficacy Determination: Quantify the reduction in tree attacks and mortality Data_Analysis->Efficacy_Determination

Caption: General experimental workflow for efficacy testing of aerially applied this compound.

Experimental Protocols

The following are detailed methodologies for the application of various this compound delivery systems.

This compound Flakes

a. Formulation: DISRUPT® Micro-Flake™ this compound Bark Beetle Anti-Aggregant flakes. These are laminated plastic flakes containing this compound.

b. Aerial Application Protocol:

  • Aircraft: A Bell 47-G3B2A turbine helicopter equipped with two dispensing pods is a documented aircraft for this purpose.

  • Dispensing Equipment: The dispensing pods should be fitted with slot augers that feed a hydraulic spinner to ensure even distribution of the flakes.

  • Application Rate: The target application rate is 370 g of active ingredient per hectare.

  • Flight Parameters:

    • Airspeed: Maintain a consistent airspeed of approximately 72.5 km/h during application.

    • Altitude: The application altitude should be maintained at a level that ensures uniform coverage while minimizing drift. General guidelines for aerial pesticide application suggest a release height of 8 to 12 feet above the canopy, but this can vary with aircraft and weather conditions.

    • Swath Width: The swath width should be calibrated to ensure complete coverage of the target area without excessive overlap.

  • Calibration:

    • Calibrate the dispensing equipment (slot augers and spinners) on the ground to dispense the flakes at the desired rate.

    • Conduct a test flight over a marked area to verify the swath width and application rate.

    • Adjust the equipment as necessary to achieve the target application rate.

  • Application Conditions: Apply without stickers or liquids, as studies have shown good efficacy with dry application. The flakes are designed to fall through the understory to the forest floor.

c. Efficacy Assessment Protocol:

  • Establish treated and untreated control plots of equal size (e.g., 4.0 hectares).

  • Within each plot, establish a smaller core plot (e.g., 2.0 hectares) to minimize edge effects.

  • Before application, conduct a pre-treatment assessment of stand structure, species composition, and the number of trees attacked by mountain pine beetles in the previous year.

  • After application, place intercept traps baited with mountain pine beetle aggregation pheromone near the corners of each plot to monitor beetle flight.

  • Collect trap catches at regular intervals (e.g., 7- to 14-days) throughout the beetle flight season.

  • At the end of the season, conduct a post-treatment assessment of the number of newly attacked trees in both treated and control plots.

  • Analyze the data to compare beetle trap catches and the proportion of attacked trees between treated and control plots.

This compound Beads

a. Formulation: Controlled-release cylindrical plastic beads (e.g., 5 x

Application Notes and Protocols: Formulation and Evaluation of Verbenone-Based Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Verbenone (B1202108) (4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-one) is a naturally occurring monoterpene ketone that functions as a critical semiochemical in the communication systems of several bark beetle species, most notably the mountain pine beetle (Dendroctonus ponderosae). In nature, as beetle populations within a host tree reach a critical density, the beetles produce and release this compound. This acts as an anti-aggregation pheromone, signaling to incoming beetles that the tree is fully colonized and no longer a suitable host, effectively functioning as a "No Vacancy" sign. This mechanism prevents overcrowding and resource depletion. Synthetically produced this compound is leveraged in integrated pest management (IPM) programs to protect high-value pine trees and forested areas by repelling beetle attacks. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound formulations, application protocols, and standardized methods for efficacy testing.

Section 1: this compound Formulations and Application Data

This compound is commercially available in several controlled-release formulations designed for ease of application and sustained efficacy throughout the beetle flight season. The most common formats are pouches, specialized pastes (SPLAT®), and bubble caps.

Table 1: Commercially Available this compound Formulations

Formulation TypeManufacturer/Brand ExamplesActive Ingredient (this compound) ContentRelease DurationPrimary Use
PouchSynergy Shield, ISCA Technologies5.88 g, 6.76 g, 7.0 g, 7.8 g (Extended Release)8 - 20 weeks (approx. 90-120 days)Individual tree and area protection
Paste / EmulsionSPLAT Verb® (ISCA Technologies)7.5 g of active ingredient per 75 g tube8 - 20 weeksIndividual tree and area protection
Bubble CapSynergy Shield0.98 gApprox. 70-100 daysIndividual tree and area protection

Table 2: Recommended Application Rates for Area/Stand Protection

Infestation LevelFormulationApplication Rate per AcreSpacing / PatternCitation(s)
Low to ModeratePouches20 - 30 pouches38-47 foot grid pattern
HighPouches40 pouches33-foot grid pattern
General UsePouchesMinimum of 20 pouchesStapled 6-12 feet high on the north face of trees
Large Areas (>5 acres)SPLAT Verb®Up to 1.5 kg (approx. 20 tubes)75 - 115 g per tree on 10-20 trees per acre

Table 3: Efficacy Data from this compound Field Studies

Study FocusFormulation(s)Key Finding(s)Citation(s)
General EfficacyPouchesProvides 70-80% protection compared with untreated controls.
General EfficacyPouches and SPLAT Verb®Studies show 85% to nearly 100% effectiveness in preventing beetle attacks.
Individual Tree Protection (Lodgepole Pine)SPLAT Verb®100% of treated trees survived, whereas only 7% of untreated trees survived.
Individual Tree Protection (Whitebark Pine)Pouches and SPLAT Verb®All treated trees survived, while untreated trees suffered 70-90% mortality over two years.
Stand Protection (Lodgepole Pine)This compound vs. This compound PlusBoth formulations significantly reduced tree mortality compared to controls; this compound alone was as effective as the blend.
Attack Density ReductionThis compoundThe density of beetle attacks was significantly lower on this compound-treated trees compared to untreated, baited trees.

Section 2: Mechanism of Action - Olfactory Signaling

Insects detect volatile chemical cues like this compound through a highly sensitive olfactory system. Odorants bind to Odorant Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs), which are housed in sensilla on the insect's antennae. This binding event initiates a signal transduction cascade, converting the chemical signal into an electrical signal (action potential). This signal is then transmitted to the antennal lobe of the insect's brain, where it is processed, leading to a specific behavioral response, such as repulsion or avoidance.

Olfactory_Signaling_Pathway cluster_env External Environment cluster_neuron Olfactory Sensory Neuron (OSN) cluster_brain Insect Brain This compound This compound Molecule OR Odorant Receptor (OR) This compound->OR Binds Transduction Signal Transduction (Ion Channel Opening) OR->Transduction Activates AP Action Potential Generated Transduction->AP AL Antennal Lobe Processing AP->AL Signal Transmitted Behavior Behavioral Response (Repulsion / Avoidance) AL->Behavior Elicits

Caption: Generalized olfactory signaling pathway for this compound repulsion.

Section 3: Experimental Protocols for Efficacy Testing

Evaluating the efficacy of this compound formulations requires standardized bioassays. The following protocols are adapted from established guidelines for testing insect repellents.

Protocol 1: Preparation of this compound Formulations for Bioassays

Objective: To prepare stable, standardized this compound solutions for laboratory testing.

Materials:

  • Pure this compound (≥96% purity)

  • Ethanol (B145695) (95% or absolute)

  • Distilled water

  • Glycerol (optional, as a fixative)

  • Volumetric flasks, pipettes, magnetic stirrer

Procedure:

  • Vehicle Control: Prepare a control solution using the same solvent as the test formulations (e.g., 70% ethanol in distilled water).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 20% w/v) by dissolving a known weight of pure this compound in a precise volume of the chosen solvent (e.g., ethanol).

  • Serial Dilutions: Perform serial dilutions from the stock solution to create a range of test concentrations (e.g., 0.1%, 1%, 5%, 10% w/v).

  • Homogenization: Use a magnetic stirrer to ensure each formulation is completely dissolved and homogenous.

  • Storage: Store all solutions in sealed, labeled glass containers at 4°C in the dark to prevent degradation.

Protocol 2: Y-Tube Olfactometer Bioassay for Spatial Repellency

Objective: To quantify the spatial repellency of volatile this compound formulations by assessing an insect's choice between treated and untreated air streams.

Materials:

  • Glass Y-tube olfactometer

  • Charcoal-filtered, humidified air source with flow meters

  • Test chambers

  • Filter paper

  • This compound solutions and solvent control

Procedure:

  • Apparatus Setup: Connect the Y-tube to a clean air source with a constant, equal flow rate to both arms.

  • Treatment Application: In one arm's test chamber, place a filter paper treated with a specific concentration of the this compound solution. In the other arm, place a filter paper treated only with the solvent control.

  • Insect Introduction: Release a single adult insect (e.g., Dendroctonus ponderosae) at the base of the Y-tube.

  • Data Collection: Allow a set time (e.g., 5 minutes) for the insect to make a choice. A choice is recorded when the insect moves a defined distance (e.g., 5 cm) into one of the arms. Test a statistically significant number of insects (e.g., 50-100) for each concentration, alternating the treatment arm to avoid positional bias.

  • Analysis: Calculate the Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt) x 100 Where Nc is the number of insects choosing the control arm and Nt is the number of insects choosing the treatment arm.

Y_Tube_Workflow start Start setup Setup Y-Tube (Clean Airflow) start->setup apply_treatment Apply this compound Solution to Filter Paper (Treatment Arm) setup->apply_treatment apply_control Apply Solvent Only to Filter Paper (Control Arm) setup->apply_control release Release Insect at Y-Tube Base apply_treatment->release apply_control->release observe Observe Choice (5 min period) release->observe choice Insect Chooses Arm? observe->choice record_treat Record Choice: Treatment Arm choice->record_treat Yes (Treatment) record_control Record Choice: Control Arm choice->record_control Yes (Control) record_nochoice Record: No Choice Made choice->record_nochoice No repeat Repeat with New Insect record_treat->repeat record_control->repeat record_nochoice->repeat repeat->release Yes analyze Calculate Repellency Index (RI) repeat->analyze No (N reached) end End analyze->end

Caption: Experimental workflow for the Y-Tube Olfactometer bioassay.
Protocol 3: Field Trial Protocol for Stand Protection Evaluation

Objective: To evaluate the effectiveness of this compound formulations in protecting stands of trees from bark beetle attacks under natural environmental conditions.

Procedure:

  • Site Selection: Identify multiple suitable pine stands with evidence of or high risk for bark beetle activity. Plots should have similar characteristics (tree density, diameter, species composition).

  • Plot Establishment: Within each stand, establish treatment and control plots of a defined size (e.g., 1 acre). Ensure a sufficient buffer zone between plots to prevent treatment crossover.

  • Pre-Treatment Assessment: Before application, survey all plots to determine the baseline level of beetle infestation. Count currently infested trees and assess overall stand health.

  • Treatment Application:

    • Apply the this compound formulation (e.g., pouches) to the treatment plots according to the rates specified in Table 2.

    • Application timing is critical and should occur just prior to the main beetle flight season, which varies by elevation and latitude (typically late May to early July).

    • Attach pouches to the north face of trees to protect them from direct sunlight, which can accelerate this compound release.

  • Control: Leave the control plots untreated.

  • Post-Treatment Assessment: After the beetle flight season, re-survey all plots. Count the number of newly attacked and killed trees in both treatment and control plots. Attack density on a subset of trees can also be measured.

  • Data Analysis: Statistically compare the proportion of tree mortality and/or attack density between the this compound-treated plots and the untreated control plots to determine the percent protection afforded by the treatment.

Field_Trial_Workflow start Start site_selection Select High-Risk Pine Stands start->site_selection plot_establishment Establish Treatment & Control Plots (e.g., 1 acre) site_selection->plot_establishment pre_assessment Pre-Treatment Assessment: Measure Baseline Infestation plot_establishment->pre_assessment apply_this compound Apply this compound to Treatment Plots (Pre-Beetle Flight) pre_assessment->apply_this compound post_assessment Post-Treatment Assessment: Measure New Tree Mortality & Attack Density apply_this compound->post_assessment analysis Statistical Analysis: Compare Treatment vs. Control post_assessment->analysis end End analysis->end

Caption: Workflow for a field trial evaluating this compound stand protection.

Section 4: Safety and Handling

This compound is considered an environmentally safe biopesticide that is non-toxic to humans, pets, and birds. It affects insect behavior rather than acting as a toxicant. However, standard laboratory and field safety practices should always be observed.

  • Personal Protective Equipment: Wear gloves when handling this compound pouches and formulations.

  • Label Instructions: Always read and follow the manufacturer's label directions and precautions for any commercial product.

  • Regulatory Compliance: The use of this compound as a biopesticide is regulated by government agencies such

Troubleshooting & Optimization

Technical Support Center: Optimizing Verbenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of verbenone (B1202108), a valuable bicyclic monoterpene ketone. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this compound synthesis?

The most prevalent precursor for this compound synthesis is α-pinene, which is an abundant, low-cost, and renewable feedstock.[1][2] The synthesis generally involves the allylic oxidation of α-pinene.[2][3]

Q2: What are the main competing reactions in the oxidation of α-pinene?

When oxidizing α-pinene, two primary competing reactions can occur:

  • Allylic Oxidation: This desired pathway leads to the formation of verbenol (B1206271) and subsequently this compound.[2][4]

  • Epoxidation: This reaction occurs at the double bond, forming α-pinene oxide.[2][4]

The dominance of one pathway over the other is highly dependent on the choice of catalyst and reaction conditions.[4]

Q3: What are some common oxidants used for this synthesis?

A variety of oxidants can be used, including lead tetraacetate (Pb(OAc)₄), tert-butyl hydroperoxide (TBHP), hydrogen peroxide (H₂O₂), and molecular oxygen (O₂).[1][3][5] The choice of oxidant is often paired with a specific catalyst to improve selectivity and yield.

Troubleshooting Guide

This section addresses common problems encountered during this compound synthesis, focusing on low yield and the formation of side products.

Issue 1: Low Overall Yield of this compound

A low yield of the final this compound product is one of the most frequent challenges. This can be attributed to several factors throughout the experimental workflow.

Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I fix this?

A: Low yield can result from issues in the reaction setup, execution, or workup phases.[6][7] Consider the following troubleshooting steps:

  • Purity of Starting Material: The optical purity of the starting α-pinene directly correlates to the optical purity and can affect the overall yield of this compound.[5] Ensure you are using high-purity α-pinene.

  • Reaction Conditions:

    • Temperature Control: Adding reagents too quickly can cause a loss of temperature control, leading to side reactions.[8] Ensure reagents are added at the specified rate (e.g., dropwise) to maintain the correct reaction temperature.[6]

    • Reaction Time: Monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC). Quenching the reaction too early will result in unreacted starting material, while waiting too long can lead to product decomposition.[6][9]

  • Catalyst Selection: The choice of catalyst is critical. Different catalytic systems show varied selectivity for this compound. For instance, copper salts with TBHP have been shown to achieve high yields of this compound, whereas a Pd(acac)₂ catalyst with hydrogen peroxide favors the formation of verbenol.[3]

  • Workup & Purification Losses:

    • Incomplete Extraction: Ensure thorough extraction of the aqueous phase with an appropriate organic solvent (e.g., ether) to recover all the product.[5]

    • Distillation Issues: Attempting to distill intermediates, such as the tertiary alcohol formed in the lead tetraacetate method, can lead to decomposition and lower yields.[5] It is often recommended to proceed to the next step without purifying the intermediate alcohol.[5]

    • Careful Handling: Be meticulous during transfers, rinsing flasks and equipment to recover all material.[6] If the product is volatile, exercise caution during rotary evaporation.[6]

Troubleshooting Logic for Low Yield

The following diagram outlines a decision-making process for troubleshooting low this compound yield.

LowYieldTroubleshooting start Low this compound Yield check_sm Check Purity of Starting α-Pinene start->check_sm review_conditions Review Reaction Conditions start->review_conditions optimize_workup Optimize Workup & Purification start->optimize_workup impure_sm Source High-Purity α-Pinene check_sm->impure_sm Impure temp_control Temperature Control Issue? review_conditions->temp_control time_control Reaction Time Incorrect? review_conditions->time_control catalyst_issue Catalyst/ Oxidant Choice? review_conditions->catalyst_issue extraction_loss Product Lost in Aqueous Layer? optimize_workup->extraction_loss purification_loss Decomposition during Intermediate Purification? optimize_workup->purification_loss fix_temp Add Reagents Slowly Maintain Temp temp_control->fix_temp Yes fix_time Monitor with TLC Quench at Completion time_control->fix_time Yes fix_catalyst Research Catalyst Systems (e.g., Cu/TBHP) catalyst_issue->fix_catalyst Suboptimal fix_extraction Perform Multiple Extractions extraction_loss->fix_extraction Yes fix_purification Avoid Intermediate Distillation purification_loss->fix_purification Yes VerbenoneWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis start Start: High-Purity α-Pinene reagents Select Catalyst & Oxidant start->reagents solvent Select Solvent reagents->solvent reaction_setup Set up Reaction (Control Temp, Stirring) solvent->reaction_setup run_reaction Run Allylic Oxidation reaction_setup->run_reaction monitor Monitor Progress (TLC / GC) run_reaction->monitor quench Quench Reaction monitor->quench extraction Aqueous Workup & Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal (Rotovap) drying->concentration purification Purification (Distillation / Chromatography) concentration->purification characterization Characterization (NMR, GC-MS, IR) purification->characterization yield_calc Calculate Yield & Purity characterization->yield_calc end Final Product: This compound yield_calc->end

References

Technical Support Center: Oxidation of α-Pinene to Verbenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of verbenone (B1202108) from α-pinene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the oxidation of α-pinene to this compound?

A1: The oxidation of α-pinene is a complex process that can yield a variety of side products. The most commonly reported byproducts include:

  • Verbenol (B1206271): An allylic alcohol that is an intermediate in the oxidation of α-pinene to this compound. Incomplete oxidation can lead to its accumulation.[1][2][3]

  • α-Pinene oxide: Formed through the epoxidation of the double bond in α-pinene.[1][2][4]

  • Campholenic aldehyde: A rearranged product that can be formed under certain reaction conditions.[1][2]

  • Pinonaldehyde: Another common oxidation product.[5][6]

  • trans-Pinocarveol, Myrtenal, and Myrtenol: These are other examples of oxidation products that can be formed in smaller quantities.[1][7]

Q2: What factors influence the selectivity of the reaction towards this compound?

A2: The selectivity for this compound is influenced by several key experimental parameters:

  • Catalyst: The choice of catalyst is critical. Different catalysts can favor different reaction pathways (allylic oxidation vs. epoxidation). For example, copper-based catalysts have been shown to be effective for this compound synthesis.[1][8]

  • Oxidant: The type and amount of oxidant (e.g., tert-butyl hydroperoxide, hydrogen peroxide, molecular oxygen) significantly impact the product distribution.[2][4][8]

  • Temperature: Reaction temperature affects the rate of both the desired reaction and side reactions. Optimal temperatures can maximize this compound yield while minimizing byproduct formation.[1][2]

  • Reaction Time: The duration of the reaction is crucial. Shorter times may lead to incomplete conversion of the verbenol intermediate, while longer times can result in over-oxidation to other products.[2]

  • Solvent: The solvent can influence catalyst activity and the solubility of reactants and products, thereby affecting the reaction outcome.[4]

Q3: Can verbenol be converted to this compound?

A3: Yes, verbenol is the direct precursor to this compound in the allylic oxidation pathway. The conversion of verbenol to this compound is an oxidation step. If your reaction mixture contains a significant amount of verbenol, it may be possible to drive the reaction further towards this compound by adjusting the reaction conditions, such as extending the reaction time or adding more oxidant, though this risks over-oxidation.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low conversion of α-pinene 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Inappropriate solvent.1. Ensure the catalyst is active and used in the correct amount. Consider a different catalyst if necessary. 2. Gradually increase the reaction temperature within the recommended range for the specific protocol.[2] 3. Increase the reaction time and monitor the progress by techniques like GC.[2] 4. Experiment with different solvents to find one that improves the reaction rate.
High selectivity towards α-pinene oxide 1. The catalyst or reaction conditions favor epoxidation over allylic oxidation.1. Switch to a catalyst known to favor allylic oxidation, such as certain copper or chromium-based catalysts.[9] 2. Adjust the oxidant and temperature as some conditions promote epoxidation.
High selectivity towards verbenol 1. Incomplete oxidation of the verbenol intermediate. 2. Insufficient amount of oxidant.1. Increase the reaction time to allow for the complete oxidation of verbenol to this compound.[2] 2. Increase the molar ratio of the oxidant to α-pinene.
Formation of significant amounts of campholenic aldehyde and other rearranged products 1. Acidic reaction conditions or catalyst properties promoting rearrangement of α-pinene oxide.1. Use a more selective catalyst that does not promote rearrangement. 2. Control the pH of the reaction mixture if possible.
Over-oxidation and formation of polymeric byproducts 1. Excessively high reaction temperature. 2. Prolonged reaction time. 3. High concentration of oxidant.1. Lower the reaction temperature.[1] 2. Optimize the reaction time by monitoring the disappearance of the starting material and the formation of the desired product. 3. Reduce the amount of oxidant used.

Data Presentation

Table 1: Effect of Reaction Time on Product Selectivity in α-Pinene Oxidation with a Ti-SBA-15 Catalyst

Reaction Time (h)α-Pinene Conversion (mol%)α-Pinene Oxide Selectivity (mol%)Verbenol Selectivity (mol%)This compound Selectivity (mol%)
114-16-2010
333281912
6--16-20-
2471-338

Data adapted from a study on Ti-SBA-15 catalysts.[2] Note that missing data points were not provided in the source material.

Table 2: Influence of Temperature on α-Pinene Oxidation over a Ti-SBA-15 Catalyst

Temperature (°C)α-Pinene Conversion (mol%)α-Pinene Oxide Selectivity (mol%)Verbenol Selectivity (mol%)This compound Selectivity (mol%)
8035714
90---18
110--17-
1201825--
1301319-10

Data adapted from a study on Ti-SBA-15 catalysts.[2] Note that missing data points were not provided in the source material.

Experimental Protocols

General Procedure for the Oxidation of α-Pinene using Lead Tetraacetate

This protocol is based on a procedure from Organic Syntheses.

  • Reaction Setup: In a flask equipped with a mechanical stirrer, condenser, internal thermometer, and gas inlet, combine (1R)-(+)-α-Pinene and dry benzene.

  • Heating: Warm the mixture to 65°C.

  • Addition of Oxidant: Slowly add lead tetraacetate to the reaction mixture.

  • Reaction: Maintain the temperature at 65°C with stirring for 1 hour.

  • Workup:

    • Cool the solution to room temperature and filter through Celite.

    • Wash the Celite with benzene.

    • Add water to the filtrate to precipitate lead oxide.

    • Separate the layers and extract the aqueous phase with ether.

    • Dry the combined organic fractions over magnesium sulfate, filter, and concentrate to obtain a mixture of acetates.

  • Hydrolysis: Treat the acetate (B1210297) mixture with a solution of potassium hydroxide (B78521) in aqueous methanol.

  • Second Oxidation: Dissolve the resulting alcohol mixture in ether and cool to 0°C. Add a mixture of sodium dichromate dihydrate, water, and concentrated sulfuric acid.

  • Final Workup: After stirring, dilute with water, separate the layers, and extract the aqueous phase with ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.[10]

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway to this compound cluster_side Common Side Reactions cluster_epoxidation Epoxidation Pathway cluster_other_oxidation Other Oxidation Byproducts alpha_pinene α-Pinene verbenol Verbenol alpha_pinene->verbenol Allylic Oxidation alpha_pinene_oxide α-Pinene Oxide alpha_pinene->alpha_pinene_oxide Epoxidation pinonaldehyde Pinonaldehyde alpha_pinene->pinonaldehyde Oxidation myrtenal Myrtenal alpha_pinene->myrtenal Oxidation This compound This compound verbenol->this compound Oxidation campholenic_aldehyde Campholenic Aldehyde alpha_pinene_oxide->campholenic_aldehyde Rearrangement

Caption: Reaction pathways in the oxidation of α-pinene.

Troubleshooting_Workflow start Experiment Start analyze Analyze Product Mixture (e.g., GC-MS) start->analyze low_conversion Low α-Pinene Conversion? analyze->low_conversion high_epoxide High α-Pinene Oxide? low_conversion->high_epoxide No adjust_conditions1 Increase Temp/Time Check Catalyst low_conversion->adjust_conditions1 Yes high_verbenol High Verbenol? high_epoxide->high_verbenol No adjust_conditions2 Change Catalyst Adjust Oxidant high_epoxide->adjust_conditions2 Yes success Successful Synthesis of this compound high_verbenol->success No adjust_conditions3 Increase Time/Oxidant high_verbenol->adjust_conditions3 Yes adjust_conditions1->analyze adjust_conditions2->analyze adjust_conditions3->analyze

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing the Enantiomeric Excess of Synthetic Verbenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of verbenone (B1202108), with a focus on improving its enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?

A1: The main strategies for producing enantiomerically enriched this compound include:

  • Asymmetric Synthesis from a Chiral Precursor: The most direct method is the oxidation of enantiomerically pure α-pinene. The enantiomeric excess of the resulting this compound is directly correlated to the optical purity of the starting α-pinene.

  • Biotransformation: Certain microorganisms, such as immobilized Picea abies cells, can convert α-pinene to this compound, largely preserving the enantiomeric purity of the substrate.

  • Chromatographic Separation: Racemic or scalemic mixtures of this compound can be separated into their respective enantiomers using preparative chiral high-performance liquid chromatography (HPLC).

  • Kinetic Resolution: This technique involves the differential reaction rate of enantiomers with a chiral catalyst or reagent, allowing for the separation of one enantiomer.

Q2: How can I determine the enantiomeric excess of my synthetic this compound?

A2: The most common and reliable methods for determining the enantiomeric excess of this compound are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to separate the enantiomers, and the ratio of their peak areas allows for the calculation of the ee.

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method is suitable for volatile compounds like this compound and employs a chiral column to separate the enantiomers.

Q3: What are the common causes of low enantiomeric excess in the synthesis of this compound from α-pinene?

A3: Low enantiomeric excess in this synthesis can stem from several factors:

  • Purity of the Starting Material: The enantiomeric purity of the starting α-pinene is the most critical factor. Commercially available α-pinene can have low enantiomeric purity, which will be reflected in the final this compound product.

  • Racemization during Reaction: Although the oxidation of α-pinene to this compound is generally considered to proceed without affecting the stereogenic centers, harsh reaction conditions (e.g., high temperatures, strong acids or bases) could potentially lead to side reactions and some degree of racemization.

  • Impurities in Reagents and Solvents: Impurities in the reagents or solvents can sometimes interfere with the reaction and affect its stereoselectivity.

Troubleshooting Guide: Low Enantiomeric Excess

Problem Potential Cause Recommended Solution
Low ee of this compound Starting from High ee α-Pinene Possible racemization during the reaction or workup.- Ensure reaction temperature is controlled and avoid excessive heating.- Use mild workup conditions.- Analyze the ee of the intermediate verbenol (B1206271) to pinpoint the step where ee is lost.
Inaccurate ee measurement of the starting α-pinene.- Verify the ee of the starting α-pinene using a reliable analytical method (e.g., chiral GC) before starting the synthesis.
Inconsistent ee Values Between Batches Variability in the purity of reagents or solvents.- Use reagents and solvents from the same trusted supplier and lot number, if possible.- Ensure all solvents are anhydrous and reagents are of high purity.
Fluctuations in reaction conditions.- Carefully control reaction parameters such as temperature, reaction time, and stirring speed.
Difficulty in Separating Enantiomers by Chiral HPLC Suboptimal chromatographic conditions.- Screen different chiral stationary phases (e.g., cellulose (B213188) or amylose-based columns).- Optimize the mobile phase composition (e.g., hexane/isopropanol ratio).- Adjust the flow rate and column temperature.

Data Presentation

Table 1: Comparison of Methods for Obtaining Enantiomerically Enriched this compound

Method Starting Material Key Reagents/Catalysts Typical Yield Achievable Enantiomeric Excess (ee) Reference
Asymmetric Synthesis(+)-α-Pinene (98.6% ee)Lead tetraacetate, Sodium dichromate61-65%>98%
Biotransformation(rac)-α-PineneImmobilized Picea abies cellsVariableCorresponds to substrate ee
Biotransformation(-)-α-PinenePenicillium brachyceras81% conversionHigh (enantioselective)
Preparative Chiral HPLC(rac)-VerbenoneCellulose triacetate stationary phaseHigh recoveryHigh

Table 2: Influence of Reaction Conditions on the Oxidation of α-Pinene

Catalyst Oxidant Temperature (°C) Conversion of α-Pinene (%) Selectivity for this compound (%) Selectivity for Verbenol (%) Reference
Ti-SBA-15O₂85311215
CuAPO-5TBHP8583.236.4-

Experimental Protocols

Protocol 1: Synthesis of (+)-Verbenone from (+)-α-Pinene

This protocol is adapted from Organic Syntheses.

Materials:

  • (1R)-(+)-α-Pinene (98.6% ee)

  • Lead tetraacetate

  • Dry benzene (B151609)

  • Potassium hydroxide

  • Methanol

  • Sodium dichromate dihydrate

  • Sulfuric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • Acetoxylation of α-Pinene:

    • In a flask fitted with a mechanical stirrer, condenser, and thermometer, dissolve (+)-α-pinene (25.0 g, 0.183 mol) in dry benzene (350 mL).

    • Heat the solution to 65°C.

    • Add lead tetraacetate (77.8 g, 0.175 mol) portion-wise over 20 minutes.

    • Stir the mixture at 65°C for 1 hour.

    • Cool the reaction to room temperature and

Technical Support Center: Large-Scale Verbenone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Verbenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale this compound production?

A1: The two primary routes for large-scale this compound production are chemical synthesis and biotechnological production. Chemical synthesis typically involves the oxidation of α-pinene, a major component of turpentine (B1165885). Biotechnological methods utilize microorganisms or plant cells to convert α-pinene into this compound, often via a verbenol (B1206271) intermediate.

Q2: What is a major challenge concerning the quality of commercially available this compound?

A2: A significant issue with commercially available this compound is its often low enantiomeric purity, typically around 55-60% ee. For applications in enantiospecific natural product synthesis or as chiral ligands, high optical purity is crucial. The enantiomeric excess of the final product is directly correlated to the optical purity of the starting α-pinene.

Q3: Are there greener alternatives to traditional chemical synthesis of this compound?

A3: Yes, research is ongoing to develop more environmentally friendly synthesis routes. This includes the use of heterogeneous catalysts to replace hazardous reagents and employing biocatalytic methods with microorganisms or immobilized enzymes, which operate under milder conditions. Life-cycle assessments have indicated that using raw turpentine oil directly can have a lower environmental impact than using purified α-pinene. The use of oxidants like tert-butyl hydroperoxide (TBHP) has been identified as an environmental hotspot in some processes.

Q4: What are the main challenges in the biotechnological production of this compound?

A4: The main challenges in microbial production of this compound include relatively low titers and yields, which can make the process economically uncompetitive with chemical synthesis. Other hurdles include the complexity of metabolic pathways, the need for stringent fermentation conditions, and complicated downstream processing to purify this compound from the fermentation broth.

Troubleshooting Guides

Chemical Synthesis: Low Yield & Purity Issues
Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete oxidation of the alcohol intermediate.- Ensure the correct stoichiometry of the oxidizing agent (e.g., sodium dichromate).- Monitor the reaction temperature and time closely; prolonged reaction times at elevated temperatures can lead to degradation.- Verify the purity of the starting α-pinene, as impurities can interfere with the reaction.
Decomposition of intermediates during purification.Distillation of the intermediate alcohol mixture can lead to decomposition and lower yields. It is often recommended to proceed to the oxidation step without purifying the intermediate alcohols.
Formation of side products.The oxidation of α-pinene can lead to the formation of various side products, including verbenol and pinene oxide. Optimizing the catalyst and reaction conditions can improve selectivity for this compound.
Low Enantiomeric Purity Starting with α-pinene of low optical purity.The enantiomeric excess of this compound is directly dependent on the optical purity of the α-pinene precursor. Use α-pinene with the highest available enantiomeric purity.
Product Contamination Incomplete removal of reagents.In syntheses using reagents like lead tetraacetate, ensure complete removal of byproducts like lead oxide through filtration to avoid further isomerization of intermediates.
Insufficient purification of the final product.For high-purity this compound, distillation under reduced pressure is a common final purification step. For smaller scales or higher purity, column chromatography can be employed.
Biotechnological Production: Low Titer & Recovery Issues
Problem Potential Cause Troubleshooting Steps
Low Titer of this compound Suboptimal fermentation conditions.Optimize key fermentation parameters such as pH, temperature, and glucose concentration. For Gluconobacter japonicus, optimal conditions were found to be a pH of 7.0 and a temperature of 30°C.
Low conversion of α-pinene.Screen different microbial strains for their ability to bioconvert α-pinene. A study screening 405 microorganisms found 31 strains capable of converting (-)-α-pinene to verbenol.
Product inhibition or degradation.This compound or its intermediates may be toxic to the microorganisms at higher concentrations. Consider in-situ product removal strategies to keep the concentration in the bioreactor low.
Difficulties in Downstream Processing Complex fermentation broth matrix.The fermentation broth contains cells, proteins, and other metabolites that can complicate purification. Initial steps should focus on removing biomass and proteins, for example, through ultrafiltration.
Low concentration of this compound in the broth.The low concentration of the target product in the fermentation broth is a major challenge in downstream processing, often leading to high costs. Techniques like liquid-liquid extraction can be used for initial recovery from the clarified broth.

Quantitative Data Summary

Table 1: Comparison of this compound Production Methods

Method Starting Material Key Reagents/Catalyst Yield/Titer Key Challenges Reference
Chemical Synthesis (1R)-(+)-α-PineneLead tetraacetate, Sodium dichromate61-65% (crude), 47% (distilled)Use of toxic reagents, purification losses, low enantiomeric purity of commercial products.
Catalytic Oxidation α-PineneCuAPO-5, TBHP46.4% selectivity at 96.8% conversionCatalyst stability and reusability, optimization of reaction conditions.
Biotechnological Production α-(+)-PineneGluconobacter japonicus2.18% molar yield (6.2 mg in 30 mL)Low titers, complex downstream processing, process scalability.
Biotechnological Production (-)-α-PineneYeast strain125.6 mg/L (verbenol)Conversion of verbenol to this compound, strain stability.

Experimental Protocols

Protocol 1: Chemical Synthesis of (+)-Verbenone from (+)-α-Pinene

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • (1R)-(+)-α-Pinene (98.6% ee)

  • Lead tetraacetate

  • Benzene (B151609) (dry)

  • 10% Potassium hydroxide (B78521) in aqueous methanol

  • Sodium dichromate dihydrate

  • Sulfuric acid (concentrated)

  • Ether

  • Magnesium sulfate

  • Celite

Procedure:

  • Acetoxylation of α-Pinene:

    • In a flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve (+)-α-pinene in dry benzene and heat to 65°C.

Verbenone Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of verbenone (B1202108). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical concern in research?

A1: this compound is a natural bicyclic monoterpene ketone found in a variety of plants. It is widely recognized as an anti-aggregation pheromone for several species of bark beetles, such as the mountain pine beetle (Dendroctonus ponderosae), making it a key compound in pest management and ecological studies. The stability of this compound is a critical concern because its degradation can lead to a loss of biological activity, resulting in inconsistent and unreliable experimental outcomes. Degraded samples can yield misleading data on efficacy, dose-response relationships, and behavioral effects.

Q2: What are the primary factors that cause this compound to degrade?

A2: The primary factors that influence this compound stability are temperature, light, oxygen, and potentially pH.

  • Temperature: Elevated temperatures accelerate the release rate of this compound from delivery matrices and can promote thermal degradation. Storage at or below 0°C is recommended to prevent premature release and degradation.

  • Light (Photodegradation): Exposure to sunlight can cause this compound to undergo photoisomerization, converting it into chrysanthenone, which may have different biological activity. Field applications often recommend placing dispensers on the north face of trees to minimize sun exposure.

  • Oxidation: this compound is susceptible to oxidation. It can be formed via the auto-oxidation of α-pinene and can be further degraded by strong oxidizing agents. Proper storage under an inert atmosphere can mitigate oxidative degradation.

  • pH: While specific studies on the pH-rate profile of this compound are limited, compounds with similar functional groups are known to be susceptible to hydrolysis under strong acidic or basic conditions. It is advisable to maintain solutions in a neutral pH range unless experimentally required.

Q3: What are the optimal storage conditions for this compound and its formulations?

A3: To ensure maximum stability and shelf-life, this compound should be stored in a tightly sealed container in a cold, dry, and dark place. The ideal storage temperature is at or below 0°C (32°F). For long-term storage, refrigeration or freezing is recommended. To prevent oxidation, consider purging the container with an inert gas like nitrogen or argon before sealing.

Q4: What are the known degradation products of this compound?

A4: The most well-documented degradation product of this compound is chrysanthenone, which is formed via photoisomerization upon exposure to sunlight. Other potential degradation products can arise from oxidation, which may cleave the molecule to form smaller carbonyl compounds and carboxylic acids.

Q5: Which analytical techniques are best suited for monitoring this compound stability?

A5: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for quantifying this compound and identifying its degradation products. This technique allows for the separation of this compound from its isomers (like chrysanthenone) and other impurities, providing a clear picture of sample purity and degradation over time.

Troubleshooting Guides

Problem: My bioassay results with this compound are inconsistent between experiments.

Potential Cause Troubleshooting Step & Solution
Degradation of Stock Solution This compound stock solutions can degrade over time, especially if not stored properly. Solution: Prepare fresh stock solutions for each set of experiments. If using a previously prepared stock, run a quick purity check using GC-MS. For longer-term storage, aliquot stock solutions into smaller, single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Inconsistent Concentration in Delivery System The release rate of this compound from dispensers (e.g., pouches, SPLAT®) is highly dependent on environmental conditions, particularly temperature. Higher temperatures lead to faster release. Solution: Monitor and record the temperature throughout your experiment. If possible, conduct experiments in a temperature-controlled environment. When comparing different formulations, ensure they are tested under identical conditions.
Photodegradation During Experiment If your experimental setup is exposed to natural or artificial UV light, this compound may be converting to chrysanthenone. Solution: Conduct experiments under low-light conditions or use amber-colored labware to protect the compound from light. If light exposure is unavoidable, quantify the extent of photoisomerization and consider its potential impact on the results.

Problem: I am observing a rapid loss of this compound in my experimental setup.

Potential Cause Troubleshooting Step & Solution
High Volatility at Experimental Temperature This compound is a volatile compound, and its evaporation rate increases significantly with temperature. Solution: If the experiment allows, lower the incubation temperature. Ensure your experimental vessel is properly sealed to minimize loss to the headspace. For open systems, you may need to replenish the this compound at set intervals, quantifying the concentration at each time point.
Adsorption to Labware This compound, being relatively nonpolar, may adsorb to the surface of plastic labware. Solution: Use glass or Teflon-coated labware wherever possible. If plastic must be used, pre-condition the vessels by rinsing them with a solution of this compound at the target concentration to saturate binding sites before starting the experiment.

Problem: My analytical chromatogram shows unexpected peaks when analyzing a this compound sample.

Potential Cause Troubleshooting Step & Solution
Formation of Degradation Products The appearance of new peaks, especially one corresponding to chrysanthenone, indicates degradation. Solution: Review your sample handling and storage procedures. Was the sample exposed to light or high temperatures? Use GC-MS to identify the structure of the unknown peaks. Performing a forced degradation study (see Experimental Protocols) can help you proactively identify potential degradation products.
Contamination The sample may have been contaminated during preparation or handling. Solution: Prepare a fresh sample using clean glassware and high-purity solvents. Analyze a solvent blank to ensure no contaminants are being introduced from the analytical system itself.

Quantitative Data on this compound Release Rates

The release of this compound is a key factor in its efficacy and is heavily influenced by temperature and the formulation used.

FormulationTemperature ConditionsRelease RateCitation
SPLAT® this compoundIndoor, 23°CWeek 1: 6.05 ± 1.47 mg/day/gWeek 6: Stabilized at 0.2 mg/day/g
SPLAT® this compoundOutdoor, 18°C to 35°CWeek 3 (Peak): 14.92 ± 6.25 mg/day/g
Bubble CapsWarm Climate (California) vs. Cool Climate (Alaska)Release rate was 15 times faster in the warmer climate.
Pheromone PouchesGeneral Field ConditionsFormulated to release active quantities over 8 - 20 weeks, with release being faster at warmer temperatures.

Key Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol helps identify potential degradation pathways and products under stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 8, 24 hours). Neutralize with 1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for the same time points. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature.

    • Thermal Degradation: Incubate 1 mL of the stock solution in a sealed vial at an elevated temperature (e.g., 60°C or 80°C).

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette or clear glass vial to a UV light source (e.g., 254 nm or 365 nm) or direct sunlight. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis: At each time point, withdraw an aliquot from each stress condition. Dilute as necessary and analyze using a validated stability-indicating GC-MS method to quantify the remaining this compound and identify any new peaks corresponding to degradation products.

Protocol 2: Quantification of this compound by Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (MS) or flame ionization detector (FID).

  • Column: A nonpolar or mid-polar capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/minute.

    • Final Hold: Hold at 240°C for 5 minutes.

    • (Note: This is a starting point; the program must be optimized for your specific instrument and column.)

  • Injection: 1 µL of the sample solution (in a solvent like hexane (B92381) or ethyl acetate) is injected in split or splitless mode depending on the concentration.

  • Quantification: Create a calibration curve using certified reference standards of this compound at known concentrations. The peak area of this compound in the experimental samples is compared against this curve to determine its concentration.

Visualizations

Verbenone_Degradation_Factors This compound This compound (Active Compound) Degradation Degradation (Loss of Activity) This compound->Degradation Chrysanthenone Chrysanthenone Degradation->Chrysanthenone Other Other Oxidation/ Hydrolysis Products Degradation->Other Temp High Temperature Temp->Degradation Accelerates Light UV Light / Sunlight Light->Degradation Photoisomerization Oxygen Oxygen (Air) Oxygen->Degradation Oxidation pH Extreme pH (Acid/Base) pH->Degradation Hydrolysis

Caption: Key environmental factors leading to this compound degradation.

Technical Support Center: Enhancing Verbenone Efficacy in High-Pressure Mountain Pine Beetle Infestations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Verbenone for mountain pine beetle (MPB) control, particularly in areas with high infestation pressure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it supposed to work against mountain pine beetle?

This compound (4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-one) is an anti-aggregation pheromone naturally produced by mountain pine beetles (Dendroctonus ponderosae)[1][2]. As beetle density on a host pine tree increases, the concentration of this compound signals that the tree is fully colonized and acts as a "no vacancy" sign, deterring newly arriving beetles[2][3][4]. Synthetically produced this compound is used to protect pine trees by mimicking this natural process[1][5]. It is a non-toxic, environmentally safe pest control product that affects beetle behavior rather than killing them[4][5].

Q2: Why does this compound's efficacy decrease under high beetle pressure?

While effective at low to moderate beetle pressure, this compound's performance significantly diminishes in high-pressure infestations[1]. Several factors contribute to this decreased efficacy:

  • Overwhelming Beetle Numbers: Large populations of beetles may overwhelm the repellent signal of this compound[6].

  • Changes in Beetle Behavior: In outbreak situations with a reduced number of suitable host trees, beetles may become less responsive to anti-aggregation pheromones[1][6][7].

  • Environmental Factors: High temperatures can cause a rapid release of this compound, potentially depleting the pouches before the beetle flight period ends. Additionally, stand structure can affect the dispersal of the this compound plume[6].

  • Infestation Level: The efficacy of this compound is reduced when more than 15-20% of the trees in an area are already infested[3].

Q3: What are the primary strategies to improve this compound's effectiveness in high-pressure scenarios?

Researchers have explored several strategies to bolster this compound's performance, including:

  • Increasing the Dose: Higher application rates of this compound can enhance its repellent effect[1][8].

  • Combination with Non-Host Volatiles (NHVs): Using this compound in conjunction with compounds from non-host trees can improve repellency[8][9].

  • The "Push-Pull" Tactic: This integrated pest management strategy combines the repellent "push" of this compound with the "pull" of aggregation pheromone-baited traps or trees to lure beetles away from protected areas[1][6][9][10].

  • Sanitation and Forest Management: Removing infested trees prior to this compound application is crucial to reduce the local beetle population and enhance treatment effectiveness[3].

Troubleshooting Guides

Problem 1: this compound application shows minimal or no effect in a high-density beetle area.

Possible Causes:

  • Insufficient Dosage: The applied rate of this compound may be too low to repel a large beetle population.

  • High Background Infestation: A high percentage of already infested trees in the vicinity can undermine the effectiveness of the treatment.

  • Improper Application Timing: Pouches may have been deployed too early or too late in relation to the peak beetle flight period.

  • Suboptimal Placement: Incorrect placement of this compound pouches can lead to poor dispersal of the pheromone plume.

Troubleshooting Steps & Experimental Protocols:

  • Assess Beetle Pressure and Infestation Level:

    • Protocol: Before treatment, conduct a thorough survey of the experimental area to quantify the number of currently infested trees (look for tell-tale signs like pitch tubes and boring dust)[2]. Express this as a percentage of the total susceptible host trees.

    • Action: If the infestation level exceeds 15-20%, consider sanitation logging to remove infested trees before applying this compound.

  • Optimize this compound Dosage and Formulation:

    • Data Summary:

Product TypeThis compound ContentRecommended Application Rate (High Pressure)Effective Duration
Synergy Shield this compound Regular Pouch5.88 g1-2 pouches/tree in a grid pattern70-100 days
Synergy Shield this compound Extended Life (XL) Pouch7.8 g1-2 pouches/tree in a grid pattern>90 days
Synergy Shield this compound Bubble0.98 g1-2 bubbles/susceptible treeVariable
ISCA this compound Pouch7.0 gMinimum 20 pouches/acre8-20 weeks
  • Ensure Correct Timing and Placement:

    • Protocol: Monitor local beetle flight patterns. Deploy this compound pouches 2 weeks prior to the expected peak flight[3]. In many regions, this is between mid-June and early July.

    • Action: Attach pouches to the north face of trees, at a height of 6 to 12 feet, to protect them from direct sunlight which can accelerate degradation[1][11]. Ensure a grid pattern with 10-15 meter spacing for stand protection to create an effective pheromone blanket[1].

Problem 2: Efficacy of this compound treatment declines over the course of a multi-year study.

Possible Causes:

  • Increasing Beetle Population: The overall beetle population in the region may be increasing, leading to greater pressure on the treated area.

  • Changes in Stand Dynamics: As more trees in the surrounding untreated areas are killed, the treated plot can become an "island" of desirable hosts, concentrating beetle attacks[12].

  • Beetle Adaptation/Habituation: While not definitively proven, there is a hypothesis that prolonged exposure could lead to a reduced response to this compound in local beetle populations[6][7].

Troubleshooting Steps & Experimental Protocols:

  • Implement a "Push-Pull" Strategy:

    • Concept: This strategy aims to actively draw beetles away from the protected area while simultaneously repelling them.

    • Experimental Workflow:

      PushPull_Workflow cluster_Protected_Area Protected Stand (Push Zone) cluster_Trap_Area Trap Area (Pull Zone) Protected_Trees High-Value Pine Trees Verbenone_App This compound Application (High Dose) Verbenone_App->Protected_Trees Repels Beetles Trap_Trees Sacrificial Trees or Traps Beetle_Removal Sanitation Harvest/ Mass Trapping Trap_Trees->Beetle_Removal Beetles are contained/removed Aggregation_Pheromones Aggregation Pheromones Aggregation_Pheromones->Trap_Trees Attracts Beetles Beetle_Population Incoming Beetle Population Beetle_Population->Verbenone_App Repelled Beetle_Population->Aggregation_Pheromones Attracted

      Caption: Workflow for a "Push-Pull" strategy.

    • Protocol:

      • Establish a central "push" zone where high-value trees are located. Apply this compound at a high density (e.g., 100 release points per hectare)[9][13].

      • Create a surrounding "pull" zone, typically a 50-meter-wide band around the push zone.

      • In the pull zone, place pheromone-baited traps or bait sacrificial trees with aggregation pheromones to attract beetles[9][13].

      • Monitor the trap catches and the health of the baited trees.

      • Implement sanitation harvesting in the pull zone to remove the concentrated beetle population.

  • Integrate Non-Host Volatiles (NHVs):

    • Concept: Certain volatile compounds from non-host angiosperm trees can act as repellents to the mountain pine beetle. Combining these with this compound can create a more potent repellent blend.

    • Signaling Pathway:

      NHV_Signaling MPB Mountain Pine Beetle Host_Tree Pine Tree MPB->Host_Tree Attraction Host_Tree->MPB Host Volatiles Non_Host_Tree Non-Host Tree (e.g., Aspen) NHV Non-Host Volatiles (e.g., Hexenol, Benzyl (B1604629) Alcohol) Non_Host_Tree->NHV Produces This compound This compound (Anti-Aggregation Pheromone) This compound->MPB Repellency NHV->MPB Repellency

      Caption: Repellent signaling pathways for MPB.

    • Protocol:

      • Co-locate this compound pouches with release devices for a blend of non-host volatiles. A common blend includes (E)-2-hexen-1-ol, (Z)-3-hexen-1-ol, and benzyl alcohol[9].

      • Deploy these combination treatments in a grid pattern similar to the this compound-only application.

      • Establish control plots with this compound only and untreated plots to compare the efficacy of the combined treatment.

      • Monitor tree mortality and attack density in all plots throughout the beetle flight season.

Problem 3: Inconsistent results are observed across different experimental sites.

Possible Causes:

  • Variability in Stand Structure and Composition: The density, diameter, and species of trees can influence beetle behavior and the effectiveness of semiochemical treatments.

  • Geographic and Climatic Differences: Temperature, wind patterns, and elevation can affect both beetle flight and the release rates of this compound.

  • Genetic Variation in Beetle Populations: Different beetle populations may exhibit varying levels of sensitivity to this compound.

Troubleshooting Steps & Experimental Protocols:

  • Thorough Site Characterization:

    • Protocol: For each experimental site, meticulously document the following parameters:

      • Stand Metrics: Basal area, trees per acre, average tree diameter at breast height (DBH), and species composition.

      • Topography: Elevation, aspect, and slope.

      • Climate Data: Collect daily temperature and wind speed/direction data throughout the experiment.

    • Action: Use this data as covariates in your statistical analysis to determine if these factors significantly influence treatment outcomes. Some studies have found that the "push-pull" tactic is more successful when the density of available lodgepole pines is greater than 400 per hectare and the mean DBH is less than or equal to 25 cm[9].

  • Standardized Experimental Design:

    • Logical Flow for Site Selection and Analysis:

      Site_Selection_Logic Start Start: Plan Multi-Site Experiment Site_Char Characterize Potential Sites (Stand Metrics, Climate, Beetle Pressure) Start->Site_Char Site_Selection Select Replicate Sites with Similar Characteristics Site_Char->Site_Selection Random_Assignment Randomly Assign Treatments (this compound, this compound+NHV, Push-Pull, Control) Site_Selection->Random_Assignment Data_Collection Collect Data on Tree Mortality and Attack Density Random_Assignment->Data_Collection Statistical_Analysis Analyze Data with Site Characteristics as Covariates Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Treatment Efficacy Across Different Conditions Statistical_Analysis->Conclusion

      Caption: Logical flow for multi-site experimental design.

    • Action: When comparing treatments across different regions, ensure that the experimental plots are as similar as possible in terms of the key site characteristics identified above. Use a randomized complete block design to account for site-to-site variability.

By systematically addressing these common issues and employing robust experimental designs, researchers can better understand the factors limiting this compound's efficacy and develop more effective strategies for protecting valuable pine resources from mountain pine beetle devastation, even under high-pressure conditions.

References

Technical Support Center: Optimizing Verbenone Dosage for Different Beetle Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing verbenone (B1202108) dosage in experiments targeting various bark beetle species.

Troubleshooting Guides

This section addresses specific issues that may arise during the planning and execution of experiments involving this compound as a repellent for bark beetles.

Issue/Question Possible Cause(s) Troubleshooting Steps & Recommendations
Inconsistent or lower-than-expected repellency. High beetle population pressure.This compound efficacy is known to decrease as beetle populations increase.[1][2] It is most effective in areas with low to moderate beetle pressure, specifically where less than 15-20% of the stand is currently infested.[1] Consider integrating this compound with other pest management strategies, such as the removal of infested trees, in areas with high beetle density.[1]
Improper application timing.This compound pouches or dispensers must be deployed before the beetle flight season begins.[2] This is typically between late May and mid-July, depending on the region and elevation. Monitor local beetle emergence to time the application as close to the major flight period as possible.[2] In seasons with unusually long warm weather, a second application may be necessary.[1]
Suboptimal placement of dispensers.Place this compound pouches on the north face of trees to protect them from direct sunlight, which can accelerate the release rate and reduce efficacy.[2][3] For individual tree protection, pouches should be placed at a height of 5-6 feet.[1]
Environmental factors affecting dispersal.Wind and high temperatures can affect the dispersal and degradation of this compound.[3] In less dense forests, such as Ponderosa pine stands, higher temperatures and increased wind can lead to faster dispersal and may require additional applications.[3]
Photoisomerization of this compound.Exposure to sunlight can cause this compound to photoisomerize into chrysanthenone, which may have reduced biological activity.[4] Placing dispensers on the north side of trees can help mitigate this effect.[2][3]
Difficulty in determining the optimal dosage for a new study area. Lack of species-specific data.While this compound is used against multiple Dendroctonus species, its efficacy as a standalone deterrent has been most extensively studied for the Mountain Pine Beetle.[5][6] For other species like the Southern Pine Beetle and Western Pine Beetle, this compound is often used in conjunction with other management tactics.[7][8]
Variation in stand density and composition.The number of dispensers per unit area will need to be adjusted based on the density of susceptible host trees. For stand protection, a grid pattern is often recommended to create a "plume" of the pheromone.[2]
Dispensers appear to deplete too quickly. High temperatures and direct sun exposure.Unshaded dispensers will have a higher release rate, leading to premature depletion.[3] Always place dispensers in a shaded location, typically the north face of the tree.[2][3]
Formulation of the release device.Different commercial products have varying release rates and durations.[3] Select a product with a release profile that matches the expected duration of the local beetle flight season. Some products are designed for extended release.[5][9]
Beetle attacks occur on this compound-treated trees. Extremely high beetle pressure overwhelming the repellent effect.At very high population densities, the sheer number of beetles may overcome the anti-aggregative signal of this compound.[1][2] In such scenarios, this compound alone may not be sufficient, and integrating other control methods like insecticide sprays for high-value trees should be considered.[1]
Individual beetle behavior.Some beetles may still land on and attempt to colonize treated trees, especially in close proximity to the release device. The goal of this compound is to prevent mass attack, and a low level of individual attacks may still occur.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an anti-aggregation pheromone naturally produced by several species of bark beetles, including the Mountain Pine Beetle (Dendroctonus ponderosae), Southern Pine Beetle (Dendroctonus frontalis), and Western Pine Beetle (Dendroctonus brevicomis).[5][6] It signals to incoming beetles that a host tree is already colonized to its maximum capacity, thus repelling further attacks and preventing overcrowding.[2]

Q2: How does this compound dosage differ between stand-level and individual tree protection?

A2: For stand-level protection, this compound dispensers are typically applied in a grid pattern to create a broader repellent effect. Application rates can range from 20 to 60 pouches per acre, depending on beetle pressure.[9] For individual high-value trees, one to two pouches are generally applied directly to the tree.[5] For larger trees, additional pouches may be necessary.[5]

Q3: Is this compound equally effective against all target beetle species?

A3: While this compound is an anti-aggregation pheromone for several Dendroctonus species, its effectiveness as a standalone treatment can vary. It is most widely and successfully used for the Mountain Pine Beetle.[5][6] For the Southern and Western Pine Beetles, it has shown promise but is often recommended as part of an integrated pest management (IPM) program that may include other tactics like sanitation harvesting.[1][7][8]

Q4: What are the key environmental factors that can influence the efficacy of this compound?

A4: High temperatures, direct sunlight, and wind can all impact this compound's performance.[3] Sunlight can degrade this compound, and higher temperatures can increase its release rate, potentially shortening the effective period of the dispenser.[3][4] Wind can affect the dispersal of the this compound "plume," influencing the area of protection.[3]

Q5: Can this compound be used in areas with high levels of beetle infestation?

A5: this compound is most effective in areas with low to moderate beetle populations.[1][2] In areas where more than 15-20% of the trees are already infested, the efficacy of this compound is significantly reduced.[1] In such cases, it should be used in conjunction with other control measures, such as the removal of infested trees.[1]

Q6: How long is a single application of this compound effective?

A6: The effective lifespan of a this compound dispenser depends on the product's formulation and environmental conditions. Most pouches are designed to last for a single beetle flight season, typically 60 to 120 days.[5] However, in areas with prolonged warm weather, a second application may be required.[1]

Quantitative Data Summary

The following tables summarize this compound dosage and application data from various studies.

Table 1: this compound Application Rates for Mountain Pine Beetle (Dendroctonus ponderosae)

Protection TargetApplication RateDispenser TypeEfficacy/Notes
Individual Trees1-2 pouches per treePouch (various weights)For trees larger than 24 inches in diameter, additional pouches may be needed.[5]
Forested Stands (>1 acre)Minimum: 25 pouches/acreMaximum: 75 pouches/acrePouchHigher rates are recommended for areas with high beetle pressure.[5]
Forested Stands (>1 acre)Minimum: 120 bubbles/acreMaximum: 410 bubbles/acreBubble CapsHigher rates are recommended for areas with high beetle pressure.[5]
Stand-Level Protection20-40 pouches per acre5-gram pouchesAchieved 70-80% protection compared to untreated controls.
Stand-Level Protection20 pouches per 0.2-ha plot5-gram pouchesEvenly distributed at approximately 10-meter intervals.

Table 2: this compound Application Rates for Southern Pine Beetle (Dendroctonus frontalis)

Protection TargetApplication RateDispenser TypeEfficacy/Notes
Infestation Suppression4 ml per treeLiquid polymerApplied to a horseshoe-shaped buffer of uninfested trees.
Infestation Suppression8 ml per treeLiquid polymerMore effective at slowing spot growth than the 4 ml rate.
Infestation Suppression8 ml per tree + felling of infested treesLiquid polymerThe most effective treatment, completely halting spot growth in all tested infestations.[7]

Table 3: this compound Application Rates for Western Pine Beetle (Dendroctonus brevicomis)

Protection TargetApplication RateDispenser TypeEfficacy/Notes
Stand Protection125 pouches/ha5-gram pouch (releasing ~50 mg/day)No significant difference in tree mortality was found between treated and untreated plots over a 3-year period in one study.
General RecommendationMinimum of 20 pouches per acrePouchGeneral guideline for several bark beetle species, including Western Pine Beetle.

Note: Specific dosage-response data for the Western Pine Beetle is less prevalent in the reviewed literature compared to the Mountain Pine Beetle.

Experimental Protocols

Protocol 1: Determining Optimal this compound Dosage for Stand-Level Protection

Objective: To determine the most effective dosage of this compound dispensers (e.g., pouches per acre) for preventing mass attack by a target beetle species in a forested stand.

Methodology:

  • Site Selection:

    • Select multiple replicate stands of susceptible host trees with evidence of low to moderate beetle populations.

    • Ensure stands have similar characteristics (e.g., tree density, diameter, species composition, and age).

  • Experimental Design:

    • Establish multiple treatment plots (e.g., 2-5 acres each) within each stand, with a sufficient buffer zone (e.g., at least 100 meters) between plots to prevent interference.

    • Randomly assign treatments to the plots. Treatments should consist of different this compound application densities (e.g., 0 [control], 20, 40, and 60 dispensers per acre).

  • This compound Application:

    • Deploy the this compound dispensers in a grid pattern within the treated plots prior to the anticipated beetle flight.

    • Attach dispensers to the north side of trees at a consistent height (e.g., 5-6 feet).

  • Data Collection:

    • Before treatment, conduct a baseline survey of all trees within the plots, recording species, diameter at breast height (DBH), and any pre-existing signs of infestation.

    • After the beetle flight season, resurvey all trees in each plot.

    • Record the number of newly mass-attacked trees in each plot. A tree is considered mass-attacked if it has numerous pitch tubes or boring dust around its circumference.

  • Data Analysis:

    • Calculate the percentage of trees attacked in each plot.

    • Use statistical analysis (e.g., ANOVA) to compare the mean percentage of attacked trees among the different this compound dosage treatments and the control.

Visualizations

Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_implementation Phase 2: Field Implementation cluster_evaluation Phase 3: Data Collection & Analysis start Define Objectives & Target Beetle Species site_selection Select Replicate Study Sites start->site_selection exp_design Establish Experimental Design (Dosage Levels, Plot Layout) site_selection->exp_design baseline Conduct Baseline Tree Survey exp_design->baseline application Deploy this compound Dispensers (Pre-Beetle Flight) baseline->application post_survey Post-Beetle Flight Tree Survey application->post_survey data_analysis Analyze Tree Attack Data post_survey->data_analysis conclusion Determine Optimal Dosage data_analysis->conclusion

Caption: Experimental workflow for optimizing this compound dosage.

References

Mitigating non-target effects of Verbenone application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of verbenone (B1202108) in research settings. It is intended for researchers, scientists, and drug development professionals to help mitigate non-target effects and optimize experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound application experiments.

Q1: Why did my this compound application fail to protect the target trees?

A1: this compound efficacy can be inconsistent and failure is often linked to several factors:

  • High Beetle Population Pressure: this compound is most effective at low to moderate beetle population levels.[1][2] Its effectiveness wanes significantly when infestation is high.[1][3] For example, if more than 15% of the trees in a stand are already infested, or if there are more than 140 attacked trees in the surrounding area, this compound's protective effect may be overwhelmed.[1][2] One five-year study found that while this compound-treated plots had significantly lower tree mortality in the first two years (12% attack vs. 59% in controls), the effect diminished as the outbreak peaked, resulting in 67% mortality versus 87% in controls by the end of the study.[2][4]

  • Improper Timing: this compound must be deployed before the target beetle species begins its seasonal flight.[1][5][6] For mountain pine beetle (MPB), this is typically by early to mid-June.[5][6][7] Applying it after the flight has started will not be effective. In years with unusually long and warm seasons, a single application may be depleted before the beetle flight ends, necessitating a second application.[7]

  • Incorrect Placement or Density: this compound is released as a vapor plume.[5][8] Incorrect placement can compromise the formation of this protective plume. Pouches should be placed on the north side of trees to prevent direct sunlight from prematurely depleting the this compound.[2][5][7] The density and spacing of the dispensers are critical and depend on whether the goal is to protect individual trees or an entire stand.[1][7][8]

  • Environmental Factors: High temperatures can accelerate the release rate of this compound, potentially exhausting the dispenser before the beetle flight period is over.[9]

Q2: I've observed an unexpected increase in certain insect populations after this compound application. Is this a known side effect?

A2: Yes, this is a documented non-target effect. While this compound repels the target bark beetle species, its effect on other insects varies. This compound can be an indicator of a degraded wood environment, which is unattractive to bark beetles that need fresh phloem but can be attractive to other species.[10][11][12]

For example, one study found that while this compound significantly reduced the capture of the target pest Ips sexdentatus and a key predator (Thanasimus formicarius), it significantly increased the capture of other predatory beetles such as Cimberis pini, Platysoma otti, and Aulonium ruficorne.[10] The substance may act as a signal for late-successional insects that colonize trees after the initial bark beetle attack.[12]

Q3: My data on this compound's repellency is inconsistent across different experiments. What could be causing this variability?

A3: Inherent variability is a known challenge in working with this compound. Key factors include:

  • Beetle Behavior: The response of bark beetles to this compound can change depending on the age and intensity of an outbreak. Beetles emerging from stressed, small-diameter trees may be weaker and less responsive to the anti-aggregation signal.[4][13]

  • Release Rate Dynamics: this compound release from dispensers is not always linear and is highly dependent on environmental conditions, particularly temperature.[9] A study on different dispenser types showed that release rates could be 15 times faster at a warm site compared to a cool one.[9] This can lead to inconsistent concentrations in the air over the course of an experiment.

  • Formulation Differences: Commercial this compound products come in various formulations (e.g., pouches, bubbles, flowable gels like SPLAT®) with different active ingredient amounts and release characteristics.[5][8][12][14] Using different products across experiments will introduce variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a naturally occurring bicyclic ketone terpene.[3] In the context of pest management, it functions as an anti-aggregation pheromone for several species of bark beetles, including the mountain pine beetle (Dendroctonus ponderosae) and the southern pine beetle (Dendroctonus frontalis).[1][2][3] As bark beetles colonize a host tree, they produce this compound. When the concentration becomes high enough, it signals to newly arriving beetles that the tree is fully occupied and no longer a suitable resource.[1][2][3][8] This acts as a "No Vacancy" sign, repelling further attacks.[5][8]

Q2: How can I minimize the impact of this compound on non-target species, particularly beneficial insects?

A2: Minimizing non-target effects involves strategic and precise application as part of an Integrated Pest Management (IPM) program.[7]

  • Use the Lowest Effective Dose: Calibrate the number and type of dispensers (e.g., pouches, bubbles) to the specific site conditions and beetle pressure. Over-application does not necessarily improve efficacy and increases the amount of semiochemicals released into the environment.

  • Implement a "Push-Pull" Strategy: This is an advanced technique where this compound ("push") is used to protect a stand of trees, while aggregation pheromone lures ("pull") are placed at a distance to attract beetles away from the protected area.[2] This strategy requires careful design to avoid inadvertently attracting more pests to the vicinity.[2]

  • Monitor Non-Target Populations: Before and after application, monitor populations of known beneficial insects and other non-target species to quantify any impacts. This is crucial for understanding the local ecological effects of the treatment.

Q3: What are the standard application protocols for a field experiment?

A3: A standard protocol for a stand-level efficacy trial involves the following steps:

  • Site Selection: Choose multiple replicate plots with similar characteristics (tree species, density, diameter, and initial beetle infestation levels). Designate half as treatment plots and half as untreated controls.

  • Timing: Deploy this compound dispensers approximately two weeks before the anticipated flight of the target beetle species.[5]

  • Dispenser Placement: For stand protection, apply dispensers in a grid pattern. A common recommendation is 30-100 pouches per acre (or 44-100 pouches per hectare), spaced at 35-40 foot (10-15 meter) intervals.[1][7] Staple each pouch to the north face of a tree, about 6 feet (2 meters) high, to minimize degradation from sun exposure.[2][5][7]

  • Data Collection: Throughout the beetle flight season, monitor all plots. Count the number of newly attacked trees in both treatment and control plots. Tree mortality can be assessed by observing crown fade in the months following the attack.[15]

  • Analysis: Compare the proportion of attacked and killed trees between the this compound-treated and control plots to determine efficacy.

For assessing non-target effects, a trapping study is more appropriate. See the experimental workflow diagram below for a detailed methodology.

Data Presentation

Table 1: Summary of this compound Efficacy in Field Studies

Study Reference Target Pest Beetle Pressure Treatment Details Efficacy Result
Progar (2005)[2] Mountain Pine Beetle (D. ponderosae) Increasing (Outbreak) 100 5g pouches/hectare Years 1-2: 12% attack in treated vs. 59% in control. Year 5: 67% attack in treated vs. 87% in control.
Maclauchlan et al. (2003)[1][2] Mountain Pine Beetle (D. ponderosae) Low Not specified Up to 26% decrease in attacks in treated vs. control plots.
Fettig et al. (unpublished data, cited in[15]) Mountain Pine Beetle (D. ponderosae) High (42% background mortality) This compound pouches Reduced tree mortality in baited trees compared to controls.

| Fruhbrodt et al. (2024)[14] | Spruce Bark Beetle (Ips typographus) | Moderate to High | SPLAT® Verb formulation | Delayed infestation by ~3 weeks; reduced infestation probability by up to 78%. |

Table 2: Documented Effects of this compound on Non-Target Insects

Insect Species Functional Group Observed Effect % Change in Trap Catches Study Reference
Ips sexdentatus Target Bark Beetle Repelled / Inhibited -67.4% [12]
Orthotomicus erosus Non-Target Bark Beetle Repelled / Inhibited Not Quantified [10]
Hylurgus ligniperda Non-Target Bark Beetle Attracted Not Quantified [10]
Thanasimus formicarius Predator Repelled / Inhibited -72.6% [10]
Cimberis pini Predator Attracted +73.3% [10]
Platysoma otti Predator Attracted +51.1% [10]
Aulonium ruficorne Predator Attracted +77.8% [10]
Hylobius pales Weevil (Phloeophagous) Feeding Inhibited Not Applicable [11][16]

| Hylastes longicollis | Bark Beetle (Aged Tissue) | No Significant Effect | Not Significant |[16] |

Experimental Protocols

Protocol 1: Field Trial for Assessing Non-Target Effects of this compound

This protocol is adapted from the methodology described by Bracalini et al. (2024).[10][12]

  • Objective: To quantify the effect of this compound on the local saproxylic beetle community.

  • Materials:

    • Insect traps (e.g., multi-funnel traps).

    • Aggregation pheromone lures for a target bark beetle species (e.g., Ips sexdentatus).

    • This compound dispensers (e.g., polyethylene (B3416737) pouches with a known release rate, such as 40 mg/24h).

    • Collection jars with preservative fluid.

  • Experimental Design:

    • Establish a transect of at least 10 trap locations within the study area, ensuring sufficient spacing between traps to avoid interference.

    • Designate two treatment groups: Pheromone-only (Ph-traps) and Pheromone + this compound (Ph+V-traps).

    • Systematically alternate the trap types along the transect (Ph, Ph+V, Ph, Ph+V, etc.).

    • To control for positional bias, switch the treatment at each location at regular intervals (e.g., every two weeks). A trap that was Ph-only becomes Ph+V, and vice-versa.

  • Procedure:

    • Deploy the baited traps before the primary insect flight season begins.

    • Collect all captured insects from the traps every 14 days.

    • At each collection, refresh the this compound dispensers to ensure a consistent release rate. Pheromone lures should be replaced according to manufacturer specifications.

    • Transport collected specimens to the laboratory for identification.

  • Data Analysis:

    • Identify all captured beetles to the species level where possible.

    • Categorize species into functional groups (e.g., target bark beetles, non-target bark beetles, predators, other saproxylics).

    • For each species or group, use statistical methods (e.g., ANOVA, mixed-effects models) to compare the mean number of captures between Ph-traps and Ph+V-traps.

Visualizations

Verbenone_Decision_Workflow Start Start: Consider this compound Use AssessPressure Assess Beetle Population Pressure (e.g., % infested trees, trap counts) Start->AssessPressure LowPressure Low to Moderate Pressure (<15% infested stand) AssessPressure->LowPressure <15% infested HighPressure High Pressure (>15% infested stand) AssessPressure->HighPressure >15% infested CheckTiming Is it before beetle flight season? LowPressure->CheckTiming Ineffective This compound Likely Ineffective. Consider alternative IPM strategies (e.g., sanitation cutting). HighPressure->Ineffective CorrectTime Yes CheckTiming->CorrectTime Yes WrongTime No CheckTiming->WrongTime No SelectStrategy Select Application Strategy CorrectTime->SelectStrategy DoNotUse Do Not Apply this compound. It will not be effective. WrongTime->DoNotUse IndividualTree Protect Individual High-Value Trees SelectStrategy->IndividualTree Individual StandProtection Protect Entire Stand SelectStrategy->StandProtection Stand ApplyIndividual Apply 2-4 pouches/bubbles per tree on North face. IndividualTree->ApplyIndividual ApplyStand Apply in grid pattern (e.g., 30-100 units/acre). StandProtection->ApplyStand Monitor Monitor Efficacy and Non-Target Effects ApplyIndividual->Monitor ApplyStand->Monitor

Caption: Decision workflow for this compound application.

NonTarget_Experiment_Workflow cluster_setup Experimental Setup cluster_cycle Data Collection Cycle (Repeat Bi-Weekly) cluster_analysis Laboratory Analysis SetupTraps 1. Establish Transect of 10+ Traps GroupA Group A: Pheromone Lure Only (Ph-Trap) GroupB Group B: Pheromone + this compound (Ph+V-Trap) Collect 2. Collect Insects from All Traps SetupTraps->Collect Switch 3. Switch Treatments (Ph -> Ph+V, Ph+V -> Ph) Collect->Switch Refresh 4. Refresh this compound Dispensers Switch->Refresh Refresh->Collect Start next cycle Identify 5. Identify & Categorize Specimens Refresh->Identify Compare 6. Statistically Compare Captures (Ph vs. Ph+V) Identify->Compare Report 7. Report Effects on Target and Non-Target Guilds Compare->Report

Caption: Workflow for a non-target effects trapping experiment.

Push_Pull_Strategy cluster_protected Protected Stand cluster_trap Trap Area (Distant) Push This compound Dispensers ('PUSH') T5 T1 T2 T3 T4 T6 T7 T8 T9 Beetles Dispersing Bark Beetles Beetles->Push Repelled Pull Aggregation Pheromone Lures ('PULL') Beetles->Pull Attracted Trap Trap

Caption: Conceptual diagram of a "Push-Pull" strategy.

References

Enhancing the residual activity of Verbenone formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the residual activity of verbenone (B1202108) formulations.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experimentation with this compound formulations.

Q1: We are observing lower than expected efficacy of our this compound formulation in field trials. What are the potential causes?

A1: Several factors can contribute to reduced efficacy of this compound formulations. Consider the following:

  • High Pest Pressure: this compound's effectiveness can decrease significantly in areas with high beetle populations.[1][2] If the infestation level in the surrounding stand is high (e.g., over 15-20%), the pheromone signal may not be sufficient to deter the large number of beetles.[1]

  • Environmental Conditions: High temperatures, direct sunlight, and increased wind can accelerate the release rate of this compound, leading to premature depletion of the dispenser.[3] This is particularly a concern in less dense forest stands.[3]

  • Improper Application Timing: For optimal results, this compound dispensers should be deployed before the commencement of the beetle flight season.[1][4]

  • Inadequate Dosage or Formulation: The amount of this compound and its release rate are critical. Some formulations may not be suitable for all conditions or beetle species.[5]

  • Presence of Infested Trees: The effectiveness of this compound is enhanced when beetle-infested trees in and around the treatment area are removed prior to application.[1][6]

Q2: Our this compound formulation appears to have a shorter residual activity than anticipated. How can we extend its effective period?

A2: To enhance the residual activity, consider these strategies:

  • Formulation Technology: Employing controlled-release technologies can prolong the release of this compound. Options include:

    • Extended-Release (XR) Pouches: These are designed for a slower, more consistent release over a longer period.[4][7][8]

    • SPLAT Verb® Paste: This formulation is designed for sustained and controlled release and is biodegradable.[8][9][10]

    • Encapsulation: While not explicitly detailed for this compound in the provided results, microencapsulation is a common technique for protecting active ingredients from premature degradation and controlling their release.

  • Application Strategy:

    • Placement: Position dispensers on the north side of trees to shield them from direct sunlight and heat, which can accelerate this compound release.[1][4]

    • Multiple Applications: In areas with long periods of warm weather, a second application may be necessary to maintain effective concentrations throughout the beetle flight season.[1][4]

  • Adjuvants: The inclusion of antioxidants, such as Ethanox 330, in the formulation can help prevent the degradation of this compound.[11]

Q3: We are seeing inconsistent results between different this compound formulations (e.g., pouches vs. bubble caps). Why might this be?

A3: Inconsistencies in performance between different formulation types are common and can be attributed to:

  • Release Kinetics: Each formulation type (e.g., pouches, bubble caps (B75204), beads, pastes) has a unique release profile influenced by its material composition and design.[12][13] Bubble caps and beads, for instance, have been shown to have variable release rates significantly influenced by ambient temperature.[12][13]

  • Active Ingredient Load: The total amount of this compound can vary significantly between products. For example, this compound pouches may contain 5.0g, 6.76g, or 7.84g of the active ingredient.[4][5][8]

  • Environmental Interaction: The physical form of the formulation can influence how it interacts with the environment. For instance, a paste formulation may have different degradation and release characteristics when exposed to rain and sun compared to a sealed pouch.

Q4: How can we accurately measure the residual activity of our this compound formulation in a laboratory setting?

A4: To measure residual activity, you need to quantify the release rate of this compound over time under controlled conditions. A general approach involves:

  • Aging the Formulation: Place your formulation samples in a temperature and humidity-controlled environmental chamber.

  • Sampling at Intervals: At predetermined time points, remove a subset of the samples for analysis.

  • Extraction: Extract the remaining this compound from the formulation using a suitable organic solvent like hexane.

  • Quantification: Analyze the extract using gas chromatography (GC) to determine the concentration of this compound.

  • Calculating Release Rate: By comparing the amount of this compound remaining at different time points to the initial amount, you can calculate the release rate.

Data Presentation

Table 1: Comparison of this compound Formulations and Efficacy
Formulation TypeActive Ingredient (g)Key FeaturesEfficacy NotesReference(s)
Standard Pouch4.6 - 7.0Slow-release from a semipermeable pouch.Effectiveness can be variable, highly dependent on beetle pressure and environmental conditions.[1][3][11]
Extended Release (XR) Pouch7.84Designed for a more uniform and prolonged release.Generally provides longer protection than standard pouches.[4][7][8]
Bubble Cap~0.98This compound is released from a sealed bubble.Release rates are highly dependent on temperature.[2][12][13][14]
SPLAT Verb®Variable (applied as dollops)Paste formulation that adheres to bark; biodegradable.Shown to be as effective or more effective than pouches in some studies, particularly for larger trees.[8][9][10][14][15]
Table 2: this compound Release Rates from Different Dispenser Types
Dispenser TypeTemperature (°C)Release Rate (mg/day)Study LocationReference(s)
Bubble Cap24-28~0.03 - 54.02 (dose-dependent)Not Specified[16]
Bubble CapNot Specified3Silver Forks, CA[12][13]
Bubble CapNot Specified4Darling Ridge, CA[12][13]
Pouch2040 (on day 25)Not Specified[5]
SPLAT Verb®22~1.3Laboratory[9]

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound Formulations

Objective: To evaluate the efficacy of different this compound formulations in protecting pine trees from bark beetle attacks under field conditions.

Methodology:

  • Site Selection: Choose a forested area with a known history of bark beetle activity. The stand should have a sufficient number of susceptible host trees.

  • Experimental Design:

    • Establish multiple treatment plots and untreated control plots in a randomized block design to account for environmental variability.

    • Each plot should be of a sufficient size (e.g., 0.40 hectares) and separated by a buffer zone to prevent interference between treatments.[5]

  • Treatments:

    • Control: Untreated plots.

    • Treatment 1: Application of this compound Formulation A (e.g., pouches) according to the manufacturer's instructions. Pouches are typically stapled to the north side of trees at a height of approximately 2 meters.[1][5]

    • Treatment 2: Application of this compound Formulation B (e.g., SPLAT Verb®) according to the manufacturer's instructions.

  • Application: Apply the formulations just prior to the anticipated start of the beetle flight season.[1]

  • Data Collection:

    • Before treatment, conduct a baseline survey of all trees within the plots, recording species, diameter at breast height (DBH), and any signs of prior infestation.

    • After the beetle flight season, resurvey all trees and record the number of new beetle attacks and the status of each tree (alive or dead).[17] Tree mortality can be assessed by observing crown fade.[17]

  • Data Analysis:

    • Compare the proportion of trees attacked and the proportion of tree mortality between the different treatment groups and the control group using statistical methods such as chi-square tests or analysis of variance (ANOVA).[17]

Protocol 2: Determining this compound Release Rate

Objective: To quantify the release rate of this compound from a slow-release formulation under controlled laboratory conditions.

Methodology:

  • Sample Preparation: Obtain a set of identical this compound dispensers. A subset should be immediately analyzed to determine the initial this compound content (T=0).

  • Incubation: Place the remaining dispensers in a controlled environment chamber at a constant temperature (e.g., 25°C) and humidity.

  • Sampling: At regular intervals (e.g., daily for the first week, then weekly), remove a predetermined number of dispensers from the chamber.

  • Extraction:

    • Carefully open the dispenser and transfer the contents to a vial.

    • Add a known volume of a suitable solvent (e.g., hexane) to extract the this compound.

    • Agitate the vial to ensure complete extraction.

  • Analysis:

    • Analyze the solvent extract using a gas chromatograph (GC) equipped with a flame ionization detector (FID).

    • Prepare a calibration curve using this compound standards of known concentrations to quantify the amount of this compound in the extracts.

  • Calculation:

    • Determine the average amount of this compound remaining in the dispensers at each time point.

    • Calculate the cumulative amount of this compound released over time.

    • The release rate can be determined from the slope of the line when plotting the cumulative amount released against time.

Visualizations

G cluster_0 Decision Pathway for this compound Application assess Assess Beetle Population Pressure high_pressure High (>20% Infestation) assess->high_pressure low_pressure Low to Moderate (<20% Infestation) assess->low_pressure consider_alt Consider Alternative Strategies (e.g., Insecticides, Sanitation Logging) high_pressure->consider_alt High Risk of Failure select_formulation Select Appropriate this compound Formulation low_pressure->select_formulation Proceed with this compound application Apply Formulation Prior to Beetle Flight select_formulation->application monitor Monitor Efficacy and Residual Activity application->monitor reapply Consider Reapplication if Needed monitor->reapply reapply->application Yes end End of Season reapply->end No

Caption: Decision-making workflow for the effective use of this compound.

G cluster_1 Factors Influencing this compound Residual Activity residual_activity This compound Residual Activity formulation Formulation Properties formulation->residual_activity release_tech Controlled-Release Technology formulation->release_tech active_load Active Ingredient Load formulation->active_load adjuvants Stabilizing Adjuvants formulation->adjuvants environment Environmental Factors environment->residual_activity temperature Temperature environment->temperature sunlight Sunlight (UV) environment->sunlight wind Wind environment->wind application Application Technique application->residual_activity timing Timing application->timing placement Placement application->placement

Caption: Key factors that impact the residual activity of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Verbenone Field Application

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in field applications. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in field research?

A1: this compound is a naturally occurring chemical compound, technically a bicyclic monoterpene ketone. In field applications, it functions as an anti-aggregation pheromone, primarily for bark beetles such as the mountain pine beetle (Dendroctonus ponderosae). When a tree is colonized by bark beetles, they release this compound to signal to other incoming beetles that the tree is at capacity, effectively acting as a "No Vacancy" sign. Researchers use synthetically produced this compound in controlled-release dispensers to protect high-value pine trees in experimental plots or sensitive ecological areas.

Q2: How do common weather conditions affect the efficacy of this compound?

A2: Weather is a critical factor influencing this compound's performance. The primary weather-related challenges are:

  • Temperature: Higher ambient temperatures increase the release rate of this compound from passive dispensers. This can lead to the premature depletion of the pheromone, potentially leaving trees unprotected later in the beetle flight season.

  • Sunlight (UV Radiation): Direct exposure to sunlight can cause photoisomerization of this compound into chrysanthenone, a compound that is not behaviorally active for mountain pine beetles. This degradation reduces the concentration of active this compound in the air. To mitigate this, dispensers should be placed on the north face of trees to shield them from direct sun.

  • Precipitation: While this compound dispensers are designed to be weather-resistant, heavy rainfall can potentially wash away a small amount of the pheromone from the dispenser surface. However, the primary concern with precipitation is its indirect effect. Drought conditions or years with below-average precipitation can increase tree stress, making them more susceptible to beetle attacks and potentially overwhelming the protective effect of this compound.

Q3: When is the optimal time to deploy this compound dispensers for a field experiment?

A3: this compound dispensers should be in place before the commencement of the target beetle's flight season. For mountain pine beetles, this is generally by early to mid-June in lower elevations. However, this timing can be affected by annual variations in temperature and precipitation. In higher elevation sites, beetle flight may begin as early as late May. It is crucial to consult local entomological forecasts or historical data for the specific experimental region. In years with unusually long and warm seasons, a second application may be necessary to ensure protection throughout the extended flight period.

Troubleshooting Guide

Problem: Reduced or no efficacy observed in this compound-treated plots compared to controls.

This is a common issue with several potential causes. Use the following flowchart to diagnose the problem.

G A Observed Low Efficacy B Was Beetle Pressure High? A->B C Was this compound Deployed Correctly? B->C No E High beetle populations can overwhelm this compound's effect. Consider increasing dispenser density or integrating other pest management strategies. B->E Yes D Were Weather Conditions Extreme? C->D Yes F Check Dispenser Placement: - North face of tree? - Correct height and spacing? - Deployed before beetle flight? C->F No G Extreme Heat: - Premature depletion of this compound is likely. - Consider a second application or higher-release-rate dispensers for future trials. D->G Yes, Heatwave H UV Degradation: - Ensure dispensers are shielded from direct sun. - Incorrect placement can significantly reduce active pheromone. D->H Yes, High Sun Exposure I Efficacy is dose-dependent. Review protocol for appropriate dispenser type and density for the expected beetle pressure. F->I

Caption: Troubleshooting workflow for low this compound efficacy.

Quantitative Data on this compound Release

The release rate of this compound from passive dispensers is highly dependent on ambient temperature. The following tables summarize data from various sources to illustrate this relationship.

Table 1: Effect of Temperature on this compound Release Rate from Pouch Dispensers.

Temperature (°C)Nominal Release Rate (mg/24h)Source
20~25
22~40
30~260

Note: Release rates can vary based on the specific design and material of the dispenser pouch.

Table 2: General Impact of Weather on this compound Field Performance.

Weather FactorImpact on this compoundMitigation Strategy
High Temperature Exponential increase in release rate, leading to premature depletion.Deploy dispensers just before beetle flight; consider a second application in long, hot seasons.
Direct Sunlight (UV) Photo-degradation into inactive compounds.Staple dispensers on the north face of trees to provide shade.
Low Precipitation Increases tree susceptibility to beetle attack, potentially overwhelming this compound's effect.Integrate this compound use with other forest health practices like thinning and removing infested trees.

Experimental Protocols

Protocol: Field Trial for Assessing this compound Efficacy

This protocol outlines a standard methodology for conducting a field trial to evaluate the effectiveness of this compound in protecting trees from bark beetle attacks.

G cluster_0 Phase 1: Pre-Trial Setup cluster_1 Phase 2: this compound Application cluster_2 Phase 3: Data Collection & Analysis A Site Selection: Choose plots with susceptible host trees and known beetle presence. B Plot Design: Establish multiple treatment and control plots (e.g., 0.2-ha plots). A->B C Randomization: Randomly assign plots to 'this compound Treatment' or 'Untreated Control' groups. B->C D Timing: Deploy dispensers prior to the start of beetle flight season. C->D E Placement: Staple dispensers to the north face of trees at a consistent height (e.g., 2-3m). D->E F Density: Apply dispensers in a grid pattern at a specified density (e.g., 10m spacing). E->F G Monitoring: Conduct weekly surveys during beetle flight to record new attacks (pitch tubes, boring dust). F->G H Final Assessment: At the end of the season, count the total number of successfully attacked and killed trees in each plot. G->H I Data Analysis: Compare the median mortality rates between treated and untreated plots using statistical tests. H->I

Caption: Standard workflow for a this compound field efficacy trial.

Detailed Methodologies:

  • Site Selection and Plot Establishment:

    • Identify study areas with a high density of susceptible host trees (e.g., lodgepole pine) and evidence of existing, low to moderate mountain pine beetle populations. This compound is less effective when beetle pressure is very high (e.g., >15-20% of trees already infested).

    • Establish a minimum of 10-14 plots, each of a standardized size (e.g., 0.2 hectares). Ensure a buffer zone between plots to prevent interference.

    • Conduct a pre-trial inventory of all host trees within each plot, recording species, diameter at breast height (DBH), and current health status.

  • Treatment Application:

    • Randomly assign half of the plots to the this compound treatment group and the other half to the untreated control group.

    • In the treatment plots, apply this compound dispensers according to the manufacturer's instructions and the experimental design. A common approach is a grid-based application with dispensers spaced approximately 10-12 meters apart.

    • Dispensers should be stapled to the north side of tree boles at a height that can be safely reached, typically 2-3 meters, to minimize UV degradation and maintain a consistent release height.

  • Data Collection:

    • During the beetle flight season, plots should be monitored weekly or bi-weekly.

    • Surveyors should inspect each host tree for signs of new beetle attacks, such as pitch tubes, boring dust in bark crevices, and exit holes.

    • Record the number of new attacks on each tree during each survey.

  • Post-Season Evaluation and Analysis:

    • After the beetle flight season has concluded, conduct a final survey of all plots.

    • Categorize each host tree as either unattacked, mass-attacked (likely to die), or strip-attacked (partially attacked but may survive).

    • Calculate the percentage of trees killed in each plot.

    • Statistically compare the mortality rates between the this compound-treated plots and the untreated control plots. A significant reduction in mortality in the treated plots indicates this compound efficacy.

Factors Influencing this compound Efficacy

The overall success of a this compound application is a multifactorial issue. Weather is a primary driver of variability, but it interacts with biological and application-specific factors.

Validation & Comparative

Validating the Repellency of Verbenone Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the repellent performance of verbenone (B1202108) enantiomers against various insect species, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate replication and further research in the field of chemical ecology and pest management.

This compound, a bicyclic monoterpene ketone, is a well-documented anti-aggregation pheromone for numerous bark beetle species.[1][2] Its effectiveness in preventing mass attacks on host trees has led to its use in forest protection.[1][3][4][5] this compound exists as two enantiomers, (+)-verbenone and (-)-verbenone, and their specific roles and repellent efficacy can differ depending on the target insect species. Understanding these differences is crucial for optimizing pest management strategies.

Quantitative Comparison of this compound Enantiomer Repellency

The repellent effect of this compound is often species-specific, with varying responses to different enantiomeric ratios. The following tables summarize key quantitative data from field studies.

Target InsectThis compound FormulationRepellency OutcomeReference
Southern Pine Beetle (Dendroctonus frontalis)34% (+): 66% (-) this compound mixtureDecline in male capture with increasing elution rates (4.2 to 12.5 mg/h)[6][7]
Southern Pine Beetle (Dendroctonus frontalis)Ratios with 34% and 50% (+)-verbenoneMost effective deterrence of males[6][7]
Western Pine Beetle (Dendroctonus brevicomis)This compound Plus [contains (-)-verbenone]Effective in inhibiting aggregation[3][8]
Orthotomicus erosusThis compound (enantiomeric ratio not specified)76.20% reduction in captures in pheromone-baited traps[9]
Ips sexdentatusThis compound (enantiomeric ratio not specified)67.44% reduction in captures in pheromone-baited traps[9]
Mountain Pine Beetle (Dendroctonus ponderosae)This compound (77% (-)-verbenone)Significant reduction in tree mortality compared to untreated controls[8]

Experimental Protocols

The validation of this compound's repellency involves a combination of field-based behavioral bioassays and laboratory-based electrophysiological studies.

Field Repellency Bioassay

This protocol describes a typical field experiment to evaluate the efficacy of this compound in preventing tree attacks by bark beetles.

  • Site Selection: Choose a forested area with a known population of the target beetle species and a high density of susceptible host trees.

  • Experimental Design:

    • Establish multiple replicate plots, each containing a designated number of host trees.

    • Randomly assign plots to one of the following treatment groups:

      • Control: Untreated plots.

      • This compound Treatment: Plots treated with a specific this compound formulation (e.g., a particular enantiomeric ratio or release device).

      • Attractant-Baited Control: (Optional) Plots with trees baited with aggregation pheromones to ensure beetle pressure.

      • Attractant + this compound: Plots with baited trees and this compound dispensers to test the disruptive effect of this compound.

  • Treatment Application:

    • For this compound treatments, commercially available pouches or other release devices are typically stapled to the north face of tree boles at a height of approximately 2 meters.[3][8] The number of dispensers per tree or per unit area should be standardized.

    • Aggregation pheromone baits are similarly attached to designated trees.

  • Data Collection:

    • Periodically inspect all trees within the plots throughout the beetle flight season.

    • Record the number of beetle attacks (e.g., pitch tubes, boring dust) per square meter of bark surface.[3]

    • Assess tree mortality at the end of the season, often determined by crown fade.[3]

  • Data Analysis:

    • Use statistical methods such as ANOVA or chi-square tests to compare the mean number of attacks and the proportion of tree mortality among the different treatment groups.[3]

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's entire antenna to volatile compounds, providing insight into which chemicals can be detected.

  • Antenna Preparation: An antenna is carefully excised from a live insect. The tip and the base of the antenna are inserted into two electrodes containing a conductive solution.

  • Odorant Delivery: A continuous stream of humidified, clean air is passed over the antenna. Puffs of air containing a known concentration of the test odorant (e.g., (+)-verbenone or (-)-verbenone) are injected into the airstream.

  • Signal Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the response indicates the degree of stimulation of the olfactory receptor neurons on the antenna.

  • Data Analysis: The EAG responses to different enantiomers and concentrations are compared to assess the antenna's sensitivity to each compound.

Visualizing Experimental and Biological Processes

Experimental Workflow for this compound Repellency Validation

The following diagram illustrates the typical workflow for a field-based validation of this compound repellency.

G cluster_0 Planning Phase cluster_1 Field Implementation cluster_2 Data Collection & Analysis cluster_3 Conclusion SiteSelection Site Selection ExperimentalDesign Experimental Design (Treatments, Controls, Replicates) SiteSelection->ExperimentalDesign PlotEstablishment Plot Establishment ExperimentalDesign->PlotEstablishment TreatmentApplication Treatment Application (this compound Dispensers) PlotEstablishment->TreatmentApplication DataCollection Data Collection (Attack Counts, Tree Mortality) TreatmentApplication->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis ResultsInterpretation Interpretation of Results DataAnalysis->ResultsInterpretation Publication Publication ResultsInterpretation->Publication G cluster_ORN Olfactory Receptor Neuron (ORN) Membrane cluster_CNS Central Nervous System (CNS) This compound This compound Enantiomer OR Odorant Receptor (OR) This compound->OR Binds to IonChannel Ion Channel OR->IonChannel Activates/ Inhibits SignalTransduction Altered Neural Signal IonChannel->SignalTransduction Alters Ion Flow, Changes Membrane Potential BehavioralResponse Behavioral Response (Repellency / Attraction Inhibition) SignalTransduction->BehavioralResponse

References

Verbenone's Efficacy in Mountain Pine Beetle Management: A Statistical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of field trial data on verbenone (B1202108), an anti-aggregation pheromone, reveals its variable effectiveness in protecting pine trees from mountain pine beetle (Dendroctonus ponderosae) attacks. While numerous studies demonstrate a reduction in tree mortality with this compound treatment compared to untreated areas, its success is influenced by factors such as beetle population density, the duration of the outbreak, and the specific application protocol.

This compound is a naturally occurring compound produced by mountain pine beetles to signal that a host tree is fully colonized, thus preventing overcrowding and resource depletion.[1][2] Synthetically produced this compound is used as a repellent to protect high-value pine trees and stands from infestation.[3] This guide provides a statistical analysis of its performance based on peer-reviewed field trial data, offering a resource for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound Treatments

Field studies have consistently shown that this compound can reduce the number of trees attacked by mountain pine beetles, though the degree of protection varies. In a five-year study, plots treated with this compound pouches experienced a median mortality of 12% in the first two years, compared to 59% in untreated plots.[4][5] However, the effectiveness of this compound diminished as the beetle population and the number of killed trees in the surrounding area increased.[4][5] After five years, the median mortality in treated plots rose to 67%, while untreated plots reached 87%.[4][5]

Other studies have also reported a significant reduction in tree attacks with this compound application. One study found that the overall number of attacked trees was, on average, significantly reduced in treated stands compared to non-treated stands.[6] Another trial reported that blocks treated with this compound had an average of 0.9% infested trees, compared to 3.3% in control blocks.[7] The combination of this compound with beetle attractants in adjacent areas has also been explored, showing a 2.3-fold reduction in infested trees where this compound was applied to blocks with tree baits.[7]

A blend of this compound with other nonhost volatiles, known as this compound Plus, has been tested for its efficacy.[8][9] However, studies have found that this compound Plus was not significantly more effective than this compound alone in protecting lodgepole pine from mountain pine beetle attacks.[8][9] Both treatments were, however, effective in reducing tree mortality compared to untreated controls.[8]

The following table summarizes the quantitative data from various field trials, providing a clear comparison of this compound's performance under different conditions.

Study (Year)Host Tree SpeciesTreatment(s)Key Findings
Progar (2005)[4][5]Lodgepole Pine5g this compound pouchesYears 1-2: 12% median mortality in treated plots vs. 59% in untreated plots. After 5 years: 67% median mortality in treated plots vs. 87% in untreated plots.
Bentz et al. (2005)[6]Lodgepole & Whitebark PineHigh-dose this compound pouches (20 and 40 per 0.40 ha)The number of attacked trees was, on average, significantly reduced compared with non-treated stands. Efficacy decreased with high beetle populations.
Amman et al. (1989)[7]Lodgepole PineThis compound, this compound + tree bait, tree bait only, controlAverage infested trees: 0.9% (this compound), 7.4% (this compound + bait), 24.4% (bait only), 3.3% (control).
Fettig & Munson (2020)[8][9]Lodgepole PineThis compound, this compound PlusBoth treatments significantly reduced tree mortality compared to controls. No significant difference between this compound and this compound Plus.
Gillette et al. (2012)[10]Whitebark PineArea-wide application of this compound-releasing flakesSignificantly increased the proportion of trees escaping mass attack compared to controls.

Experimental Protocols

The methodologies employed in this compound field trials are crucial for interpreting the results. A typical experimental setup involves the following steps:

  • Site Selection: Plots are established in areas with susceptible host trees and evidence of mountain pine beetle activity.[4][11]

  • Plot Design: Plots are typically established in a randomized block design, with multiple replicates for each treatment and control group.[6][7] Plot sizes can vary, for example, from 0.2-hectare to 1-hectare plots.[4][7]

  • Treatment Application: this compound is most commonly deployed in slow-release pouches or as flakes.[4][12] Pouches are often stapled to the north side of trees at a height of 5-6 feet to avoid direct sunlight, which can prematurely deplete the this compound.[3] Application rates vary, with recommendations ranging from 20 to 40 pouches per acre, depending on the beetle population density. For stand protection, pouches are distributed in a grid pattern at intervals of 10 to 15 meters.[13]

  • Data Collection: The primary metric for efficacy is the number or percentage of trees mass-attacked and killed by mountain pine beetles.[7] This is determined by counting pitch tubes, observing boring dust, and noting changes in needle color.[1] Tree mortality is assessed at regular intervals, often annually, throughout the study period.[4][11]

  • Statistical Analysis: Data are analyzed using statistical methods such as ANOVA to determine the significance of treatment effects.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound in mountain pine beetles and a typical experimental workflow for a this compound field trial.

Verbenone_Signaling_Pathway cluster_beetle Mountain Pine Beetle cluster_tree Host Pine Tree Pioneer_Beetle Pioneer Beetle Attacks Tree Aggregation_Pheromones Releases Aggregation Pheromones Pioneer_Beetle->Aggregation_Pheromones Mass_Attack Mass Attack by Other Beetles Aggregation_Pheromones->Mass_Attack induces Colonized_Tree Tree Becomes Colonized Mass_Attack->Colonized_Tree Verbenone_Production This compound Production (by beetles and microbes) Anti_Aggregation_Signal Anti-Aggregation Signal Verbenone_Production->Anti_Aggregation_Signal Anti_Aggregation_Signal->Mass_Attack inhibits Host_Tree Susceptible Pine Tree Host_Tree->Pioneer_Beetle attracts Resource_Depletion Resource Depletion Colonized_Tree->Resource_Depletion Resource_Depletion->Verbenone_Production triggers

This compound Signaling Pathway in Mountain Pine Beetles.

Verbenone_Field_Trial_Workflow Start Start Site_Selection Site Selection: Choose suitable pine stands Start->Site_Selection Plot_Establishment Plot Establishment: Define treatment and control plots Site_Selection->Plot_Establishment Pre_Treatment_Survey Pre-Treatment Survey: Assess initial tree health and beetle activity Plot_Establishment->Pre_Treatment_Survey Control Untreated Control Plots Plot_Establishment->Control Treatment_Application Treatment Application: Deploy this compound pouches in a grid pattern Pre_Treatment_Survey->Treatment_Application Monitoring Monitoring: Regularly assess tree mortality and attack rates Treatment_Application->Monitoring Control->Monitoring Data_Collection Data Collection: Record number of infested trees Monitoring->Data_Collection Data_Analysis Statistical Analysis: Compare treatment and control groups Data_Collection->Data_Analysis Results Results and Conclusion Data_Analysis->Results End End Results->End

Typical Experimental Workflow for a this compound Field Trial.

References

A Comparative Analysis of the Biological Activities of (-)-Verbenone and (+)-Verbenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the two enantiomers of verbenone (B1202108): (-)-verbenone (B192643) and (+)-verbenone. This compound, a bicyclic monoterpene ketone, is a naturally occurring compound found in a variety of plants and is known for its diverse pharmacological and physiological effects. Understanding the enantioselective differences in its biological activities is crucial for targeted drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for cited bioassays, and provides visual representations of the underlying signaling pathways.

Executive Summary

While both enantiomers of this compound exhibit a range of biological activities, current research indicates notable differences in their efficacy in certain areas, particularly in insect olfaction and potentially in anti-inflammatory effects. In contrast, their antibacterial activities appear to be non-enantioselective. Data on the comparative anticonvulsant and acetylcholinesterase inhibitory activities remain limited. This guide aims to consolidate the existing evidence to facilitate further research and application of these stereoisomers.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data comparing the biological activities of (-)-verbenone and (+)-verbenone.

Biological ActivityOrganism/System(-)-Verbenone(+)-VerbenoneReference
Antibacterial Activity (MIC) Various bacterial strains0.6–2.5 mg/mL0.6–2.5 mg/mL[1]
Antifungal Activity (MIC) Various fungal strains0.08–0.6 mg/mLNot Reported[1]
Anticandidal Activity (MIC) Candida strains0.3–1.2 mg/mLNot Reported[1]
Biological ActivityAssay(-)-Verbenone(+)-VerbenoneReference
Anti-inflammatory Activity TPA-induced mouse ear edemaED₅₀ = 45.24 mg/kgNot Reported[2][3]

Note: The majority of publicly available studies on the anti-inflammatory, anticonvulsant, and acetylcholinesterase inhibitory activities of this compound have not specified the enantiomer used or have not provided a direct comparative analysis. The data presented here reflects the current state of published research.

Key Biological Activities: A Detailed Comparison

Antimicrobial Activity

A comparative study on the antimicrobial properties of this compound enantiomers revealed no significant difference in their antibacterial activity against a range of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) for both (-)-verbenone and (+)-verbenone was found to be in the range of 0.6–2.5 mg/mL[1]. This suggests that the stereochemistry at the C1 and C5 positions of the this compound molecule does not play a critical role in its antibacterial mechanism of action.

In contrast, the same study reported antifungal and anticandidal activities for a mixture of this compound enantiomers or did not specify the isomer, with MIC values ranging from 0.08–0.6 mg/mL and 0.3–1.2 mg/mL, respectively[1]. Further research is needed to determine if there is an enantioselective difference in these activities.

Anti-inflammatory Activity

Research has demonstrated the anti-inflammatory potential of (-)-verbenone. In a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, (1S)-(-)-verbenone exhibited a potent anti-inflammatory effect with an ED₅₀ of 45.24 mg/kg[2][3]. The mechanism underlying this activity is believed to involve the inhibition of pro-inflammatory mediators. Studies on a derivative of (1S)-(-)-verbenone, SP-8356, have shown that it inhibits the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) signaling pathways, which are crucial in the inflammatory response[4]. This suggests that (-)-verbenone may exert its anti-inflammatory effects by modulating these key signaling cascades, leading to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6[2][3]. Currently, there is a lack of publicly available quantitative data on the anti-inflammatory activity of (+)-verbenone, precluding a direct comparative assessment.

Insect Olfaction and Repellency

The stereochemistry of this compound is a critical factor in its interaction with insect olfactory systems. (-)-Verbenone has been identified as an attractant for the flea beetle, Phyllotreta striolata. Electrophysiological recordings have shown that the antennae of this insect respond to (-)-verbenone, and a specific odorant receptor, PstrOR17, has been identified as being responsible for its detection[5]. This highlights the enantioselective nature of insect odorant perception. This compound, in general, is utilized as a repellent for several species of bark beetles, such as the mountain pine beetle (Dendroctonus ponderosae)[6]. While many commercial this compound formulations for pest control do not specify the enantiomeric composition, the demonstrated enantioselectivity in insect olfaction suggests that the ratio of (-)- to (+)-verbenone could significantly impact its efficacy as a repellent or attractant for different insect species.

Anticonvulsant and Acetylcholinesterase (AChE) Inhibitory Activities

While some terpenes have been investigated for their anticonvulsant and acetylcholinesterase (AChE) inhibitory properties, there is a significant lack of comparative data for the enantiomers of this compound in these areas. The potential for this compound to modulate GABAergic signaling, a common mechanism for anticonvulsant action, remains to be specifically investigated for each enantiomer. Similarly, the AChE inhibitory potential of (-)- and (+)-verbenone has not been quantitatively compared in published literature.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the known and hypothesized signaling pathways associated with the biological activities of this compound.

Anti-inflammatory Signaling Pathway of (-)-Verbenone

anti_inflammatory_pathway cluster_cell Macrophage / Inflammatory Cell cluster_nucleus Inflammatory Stimulus (e.g., LPS, TPA) Inflammatory Stimulus (e.g., LPS, TPA) TLR4/TPA Receptor TLR4/TPA Receptor Inflammatory Stimulus (e.g., LPS, TPA)->TLR4/TPA Receptor (-)-Verbenone (-)-Verbenone IKK IKK (-)-Verbenone->IKK Inhibits ERK ERK (-)-Verbenone->ERK Inhibits TLR4/TPA Receptor->IKK TLR4/TPA Receptor->ERK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2) Activates Transcription

Caption: Hypothesized anti-inflammatory mechanism of (-)-Verbenone via inhibition of NF-κB and ERK pathways.

Insect Olfactory Signaling Pathway for (-)-Verbenone

insect_olfaction_pathway cluster_neuron Olfactory Sensory Neuron (-)-Verbenone (-)-Verbenone Odorant Binding Protein (OBP) Odorant Binding Protein (OBP) (-)-Verbenone->Odorant Binding Protein (OBP) Binds Odorant Receptor (PstrOR17) Odorant Receptor (PstrOR17) Odorant Binding Protein (OBP)->Odorant Receptor (PstrOR17) Transports to Ion Channel Ion Channel Odorant Receptor (PstrOR17)->Ion Channel Activates Depolarization Depolarization Ion Channel->Depolarization Cation Influx Action Potential Action Potential Depolarization->Action Potential Brain Brain Action Potential->Brain Signal to

Caption: Simplified pathway of (-)-Verbenone detection in an insect olfactory sensory neuron.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in buffer).

    • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).

    • AChE solution (e.g., 1 U/mL in buffer).

    • Test compounds ((-)-Verbenone and (+)-Verbenone) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay in a 96-well plate:

    • Blank: 150 µL buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells except the blank.

  • Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated as: (1 - (Rate of test sample / Rate of control)) * 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds ((-)-Verbenone and (+)-Verbenone) are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Procedure:

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compounds ((-)-Verbenone and (+)-Verbenone) or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group. The ED₅₀ value can then be determined.

Pentylenetetrazole (PTZ)-Induced Seizure Model for Anticonvulsant Activity

This model is used to evaluate the potential of compounds to protect against generalized seizures.

Procedure:

  • Animal Model: Mice are commonly used.

  • Compound Administration: The test compounds ((-)-Verbenone and (+)-Verbenone) or a reference anticonvulsant drug (e.g., diazepam) are administered at different doses. A control group receives the vehicle.

  • Induction of Seizures: After a specific pre-treatment time, a convulsant dose of pentylenetetrazole (PTZ) is injected intraperitoneally.

  • Observation: The animals are observed for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures) for a defined period (e.g., 30 minutes).

  • Data Analysis: The ability of the test compounds to delay the onset of seizures or prevent them altogether is recorded. The ED₅₀, the dose that protects 50% of the animals from seizures, can be calculated.

Conclusion

The available scientific literature indicates that the biological activities of this compound can be enantioselective. While antibacterial effects appear to be independent of stereochemistry, insect olfaction is highly specific to the enantiomeric form. The anti-inflammatory activity of (-)-verbenone is documented, with evidence pointing towards the inhibition of the NF-κB and ERK signaling pathways. However, a significant gap in knowledge exists regarding the comparative efficacy of (+)-verbenone in this and other biological assays. Further research, including direct comparative studies with quantitative endpoints for anticonvulsant and acetylcholinesterase inhibitory activities, is essential to fully elucidate the therapeutic potential of each this compound enantiomer. This guide serves as a foundational resource to direct such future investigations.

References

Comparative study of different Verbenone release devices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Verbenone (B1202108) Release Devices for Integrated Pest Management

This compound, an anti-aggregation pheromone of the mountain pine beetle (Dendroctonus ponderosae), is a critical component of integrated pest management strategies aimed at protecting pine forests. Its efficacy, however, is highly dependent on the release device used to dispense the semiochemical. This guide provides a comparative analysis of different this compound release devices, summarizing performance data from various studies and detailing the experimental protocols used to evaluate them.

Performance Comparison of this compound Release Devices

The selection of an appropriate release device is crucial for the successful application of this compound in forest protection. The ideal device should maintain a consistent release rate within the target range throughout the beetle flight period. The following table summarizes quantitative data on the performance of several commercially available and experimentally tested this compound release devices.

Device TypeActive Ingredient (this compound)Release Rate (mg/day)Efficacy (Tree Survival/Attack Reduction)Duration of EfficacyKey Findings & Citations
Pouch 5 g, 98% technical grade≈25 mg/24 h at 20°CTreated plots had 12% mortality vs. 59% in untreated plots in the first 2 years.[1]Effective for the beetle flight season.Widely used standard; efficacy can decline under high beetle pressure.[1][2]
Bubble Cap Not specified3-4 mg/day in California; 0.7-5 mg/day in Alaska (temperature dependent)Inconsistent results in early studies, possibly due to low release rates.[1][3]Release rates are highly dependent on ambient temperature.[3][4]Temperature sensitivity is a major factor influencing performance.[3][4]
Beads Not specifiedRapid initial release, ineffective after < 2 weeksQuickly rendered ineffective.[3][4]Less than 2 weeks.[3][4]Not suitable for season-long protection due to rapid release.[3][4]
SPLAT Verb® Flowable emulsion28.6 mg/day (field conditions); ~1.3 mg/day (lab conditions)Increased tree survival by ~4-7% over untreated trees; outperformed pouches in protecting large trees.[5][6][7][8]8-12 weeks.[9]Offers flexibility in application and good longevity; may provide better protection than pouches in some cases.[5][6][7][8]
Flakes Not specifiedNot specifiedAerial application reduced mountain pine beetle attack by 50-75% in low to moderate infestations.[10]Not specifiedPromising for large-scale aerial applications.[10]
High-Dose Pouch 7-7.5 gNot specifiedProvided >80% individual tree protection.[11]Not specifiedHigher doses may improve efficacy for individual tree protection.[11]

Experimental Protocols

The data presented above are derived from rigorous field experiments. Understanding the methodologies of these studies is essential for interpreting the results. Below are detailed protocols for two common experimental designs used to evaluate this compound release devices.

Protocol 1: Stand-Level Efficacy Trial

This protocol is designed to assess the effectiveness of a this compound release device in protecting a stand of trees.

StandLevelTrial cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_monitoring Data Collection cluster_analysis Data Analysis PlotSelection Select multiple 0.2-ha plots with similar tree density and beetle infestation levels Randomization Randomly assign plots to treatment (this compound) or control (untreated) groups PlotSelection->Randomization DeviceDeployment Deploy this compound devices at a specified density and height (e.g., 20 pouches/plot at 4m) Randomization->DeviceDeployment BeetleAttack Annually survey all plots for signs of beetle attack and tree mortality DeviceDeployment->BeetleAttack TrapMonitoring (Optional) Place pheromone-baited traps to monitor beetle population pressure DeviceDeployment->TrapMonitoring StatisticalAnalysis Compare tree mortality rates between treated and control plots using statistical tests (e.g., ANOVA) BeetleAttack->StatisticalAnalysis TrapMonitoring->StatisticalAnalysis

Fig. 1: Workflow for a stand-level this compound efficacy trial.
Protocol 2: Individual Tree Protection Assay

This protocol evaluates the efficacy of a this compound device in protecting individual, high-value trees.

IndividualTreeAssay TreeSelection Select a number of susceptible, uninfested trees of similar size and vigor TreatmentAssignment Randomly assign trees to different treatment groups (e.g., this compound Pouch, SPLAT Verb, Untreated Control) TreeSelection->TreatmentAssignment DeviceApplication Apply this compound devices to treated trees according to manufacturer specifications (e.g., 2 pouches per tree on the north face) TreatmentAssignment->DeviceApplication BeetleLure Bait all trees with a mountain pine beetle attractant lure to ensure beetle pressure DeviceApplication->BeetleLure Assessment At the end of the beetle flight season, assess each tree for attack status (e.g., mass attacked, strip attacked, no attack) BeetleLure->Assessment DataAnalysis Compare the proportion of attacked trees among treatment groups using statistical analysis Assessment->DataAnalysis

Fig. 2: Experimental workflow for an individual tree protection assay.

Mode of Action: this compound Signaling Pathway

This compound functions as an anti-aggregation pheromone. As mountain pine beetles colonize a host tree, they produce this compound to signal to other incoming beetles that the tree is fully occupied, thus preventing overcrowding and resource depletion. Synthetic this compound mimics this natural signal to deter beetles from attacking treated trees.

VerbenoneSignaling cluster_beetle Mountain Pine Beetle cluster_tree Pine Tree cluster_action Beetle Response Beetle Incoming Beetle TreatedTree This compound-Treated Tree Beetle->TreatedTree Approaches UntreatedTree Untreated Tree Beetle->UntreatedTree Approaches Repel Is Repelled TreatedTree->Repel High this compound Concentration Attack Attacks Tree UntreatedTree->Attack Low this compound Concentration

Fig. 3: Simplified signaling pathway of this compound as a repellent.

Conclusion

The choice of a this compound release device has significant implications for the success of mountain pine beetle management programs. While traditional pouches have shown considerable efficacy, newer formulations like SPLAT Verb® and this compound flakes offer potential advantages in terms of application flexibility and effectiveness, particularly for large trees and broad-area treatments.[5][6][7][8][10] The optimal choice of device will depend on the specific management objectives, scale of application, and environmental conditions. Researchers and forest managers should carefully consider the release kinetics and field performance data when selecting a this compound release device.

References

A Comparative Guide to Validating Analytical Methods for Verbenone Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in the pharmaceutical and chemical industries, as the stereoisomers of a chiral compound can exhibit significantly different biological activities. Verbenone (B1202108), a natural bicyclic monoterpene, is a key chiral intermediate in the synthesis of various natural products and active pharmaceutical ingredients. Consequently, the accurate and precise determination of its enantiomeric purity is paramount for quality control and regulatory compliance.

This guide provides an objective comparison of the two primary analytical techniques for determining the enantiomeric excess of this compound: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC). The information presented is supported by experimental data from various studies to aid researchers in selecting the optimal method for their specific needs.

Comparison of Analytical Methods

The choice between Chiral GC and Chiral HPLC for determining the enantiomeric excess of this compound depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and desired analysis time.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on differential partitioning between a carrier gas and a chiral stationary phase.Separation of compounds in the liquid phase based on differential interactions with a chiral stationary phase.
Sample Volatility Requires volatile and thermally stable analytes. This compound is well-suited for this technique.Suitable for a wide range of compounds, including those with lower volatility.
Typical Chiral Stationary Phase Cyclodextrin derivatives (e.g., Astec® CHIRALDEX™ G-TA, LIPODEX E).[1][2]Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) bonded to silica (B1680970).
Mobile Phase Inert carrier gas (e.g., Helium, Hydrogen).[1][2]A wide variety of organic solvents (e.g., hexane (B92381)/isopropanol).
Resolution (Rs) High resolution is achievable, often with Rs > 1.5, indicating baseline separation.[3]High resolution is achievable, often with Rs > 2.0.[3]
Analysis Time Typically in the range of 10-30 minutes.[1][2]Typically in the range of 10-20 minutes.
Detection Flame Ionization Detector (FID) is common and robust. Mass Spectrometry (MS) can be used for confirmation.[1][2]UV-Vis detector is most common. Chiral detectors like a Circular Dichroism (CD) detector can also be used.
Advantages High resolution, speed, and sensitivity. FID is a universal detector for organic compounds.Versatile, applicable to a wider range of compounds, and operates at lower temperatures, reducing the risk of thermal degradation.
Disadvantages Limited to volatile and thermally stable compounds. High temperatures in the injector port can potentially cause degradation of some analytes.Higher cost of instrumentation and solvents. Solvent disposal can be a concern.

Quantitative Performance Data

The validation of an analytical method is crucial to ensure the reliability of the results. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes typical quantitative performance data for both chiral HPLC and chiral GC methods for the determination of enantiomeric excess.

Validation ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Linearity (R²) Typically > 0.998.[4]Typically > 0.998.[5][6]
Precision (%RSD) Intra- and inter-day precision typically < 5%.[4]Intra- and inter-day precision typically < 2%.[6]
Accuracy (% Recovery) Typically within 95-105%.[4]Typically within 98-102%.[5][6]
LOD Generally in the low mg/L range. For a similar compound, LOD was reported as 0.07-0.08 mg/L.[4]Can be in the µg/mL to ng/mL range depending on the detector. For one chiral compound, LOD was 0.8 µg/mL.[7] For another, it was 0.17 µg/mL.[5]
LOQ Generally in the low mg/L range. For a similar compound, LOQ was reported as 0.22-0.25 mg/L.[4]Can be in the µg/mL to ng/mL range. For one chiral compound, LOQ was 1.6 µg/mL.[7] For another, it was 0.48 µg/mL.[5]

Experimental Protocols

Detailed and optimized experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative protocols for the determination of this compound enantiomeric excess using chiral GC and a general protocol for chiral HPLC that can be adapted for this compound.

Chiral Gas Chromatography (GC) Protocol

This protocol is based on established methods for the analysis of this compound enantiomers.[1][2]

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) to a known concentration (e.g., 1-2.5 mg/mL).[1]

  • If the sample is an essential oil, a simple dilution with the chosen solvent is usually sufficient.[8]

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. GC System and Conditions:

  • GC System: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) or LIPODEX E.[1][2]

  • Injector Temperature: 250 °C.[1][2]

  • Oven Temperature Program: Isothermal at 120-130 °C or a temperature ramp such as 45 °C for 2 min, then ramp to 135 °C at 3 °C/min.[1][2]

  • Carrier Gas: Helium or Hydrogen at a constant pressure or flow rate (e.g., 30 psi for Helium).[1]

  • Detector Temperature: 250 °C.[1][2]

  • Injection Volume: 1 µL with a split ratio (e.g., 80:1).[1]

3. Data Analysis:

  • Identify and integrate the peaks corresponding to the two this compound enantiomers. The elution order for the Astec® CHIRALDEX™ G-TA column is typically (1R)-(+)-verbenone followed by (1S)-(-)-verbenone.[1]

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This is a general protocol that can be adapted for the analysis of this compound enantiomers based on methods for other chiral terpenes.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may need to be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm (or a wavelength where this compound exhibits sufficient absorbance).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify and integrate the peaks corresponding to the two this compound enantiomers.

  • Calculate the enantiomeric excess (ee) using the same formula as for the GC method.

Mandatory Visualizations

Experimental Workflow for Enantiomeric Excess Determination

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Solvent sample->dissolve filter Filter (0.45 µm) dissolve->filter gc Chiral GC filter->gc hplc Chiral HPLC filter->hplc integrate Peak Integration gc->integrate hplc->integrate calculate Calculate Enantiomeric Excess integrate->calculate report Report Results calculate->report

Caption: General experimental workflow for determining the enantiomeric excess of this compound.

Logical Workflow for Method Selection

Caption: A logical workflow for selecting the appropriate technique for this compound ee analysis.

References

Verbenone Under the Microscope: A Comparative Analysis of Anti-Aggregation Pheromones for Bark Beetle Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the comparative efficacy of Verbenone and other anti-aggregation pheromones reveals nuanced performance differences and highlights the potential of synergistic blends and alternative compounds in the integrated pest management of bark beetles. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape of these crucial semiochemicals.

This compound, a well-established anti-aggregation pheromone, has long been a cornerstone in the fight against devastating bark beetle infestations. However, a growing body of research has explored a range of alternative and complementary semiochemicals, prompting a need for a consolidated comparison of their performance. This guide provides an objective analysis of this compound against other notable anti-aggregation agents, supported by experimental data on their efficacy in reducing beetle attacks and subsequent tree mortality.

Performance Under Pressure: A Quantitative Comparison

The effectiveness of anti-aggregation pheromones can be influenced by numerous factors, including the target beetle species, population pressure, and environmental conditions. The following table summarizes quantitative data from various field trials, offering a side-by-side comparison of this compound and its alternatives.

Pheromone/BlendTarget Beetle SpeciesEfficacy MetricPerformance DataReference Study
This compound Mountain Pine Beetle (Dendroctonus ponderosae)Reduction in Tree Mortality20% less overall tree mortality on treated plots compared to untreated plots over a 5-year period.Progar et al. (2005)
Mountain Pine Beetle (Dendroctonus ponderosae)Reduction in Beetle AttacksAt low beetle pressure, up to a 26% decrease in attacks in treated areas compared to control sites.Maclauchlan et al. (2003)
Mountain Pine Beetle (Dendroctonus ponderosae)Reduction in Trap Catches91% reduction in catch at attractant-baited traps.Hayes et al. (2010)
Ips sexdentatus & Orthotomicus erosusReduction in Trap CatchesSignificant reduction in captures.Martini et al. (2023)
This compound Plus Western Pine Beetle (Dendroctonus brevicomis)Reduction in Beetle AttacksSignificantly reduced the density of total and successful attacks on individual trees.Fettig et al. (2012)
Mountain Pine Beetle (Dendroctonus ponderosae)Reduction in Tree MortalityAs effective as this compound alone in protecting individual and small stands of lodgepole pine.Fettig & Munson (2020)
MCH (3-methylcyclohex-2-en-1-one) Douglas-fir Beetle (Dendroctonus pseudotsugae)Reduction in Tree Colonization92-97% reduction in colonization of recently downed trees.Furniss et al. (1981, 1982), McGregor et al. (1984)
Spruce Beetle (Dendroctonus rufipennis)Reduction in Tree Colonization & MortalitySignificant reductions reported, with efficacy varying with beetle population levels.Hansen et al. (2017)
4-Allylanisole Mountain Pine Beetle (Dendroctonus ponderosae)Reduction in Trap Catches77% reduction in catch at attractant-baited traps.Hayes et al. (2010)
Southern Pine Beetle (Dendroctonus frontalis)RepellencyShowed greater repellency than this compound in laboratory assays.Hayes et al. (1994)
Ipsenol & this compound Combination European Spruce Bark Beetle (Ips typographus)Reduction in Attack DensitySignificantly reduced attack density on spruce logs.Bakke (1987), Schlyter et al. (1989)
Non-Host Volatiles (e.g., 1-hexanol, trans-conophthorin) + this compound European Spruce Bark Beetle (Ips typographus)Reduction in Trap CatchesSignificantly reduced trap catches compared to this compound alone.Andersson et al. (2014)
Limonene Various Bark BeetlesToxicityAmong the most toxic monoterpenes to bark beetles.Multiple Sources

Decoding the Message: Signaling Pathways of Anti-Aggregation

The behavioral response of bark beetles to anti-aggregation pheromones is initiated by the detection of these chemical cues by specialized olfactory sensory neurons (OSNs) located in the antennae. While the precise downstream signaling cascade can vary, a generalized pathway illustrates the fundamental mechanism of action.

Anti_Aggregation_Pheromone_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Olfactory Sensory Neuron (OSN) Membrane cluster_2 Intracellular Space Pheromone Anti-Aggregation Pheromone (e.g., this compound) OR Odorant Receptor (OR) Pheromone->OR Binds to Orco Odorant Receptor Co-receptor (Orco) OR->Orco Complexes with IonChannel Ion Channel Orco->IonChannel Activates Signal Neuronal Signal (Action Potential) IonChannel->Signal Generates Behavior Anti-Aggregation Behavior Signal->Behavior Triggers

Generalized signaling pathway of an anti-aggregation pheromone.

Upon binding of the pheromone to a specific Odorant Receptor (OR), a conformational change is induced, leading to the activation of the associated Odorant Receptor Co-receptor (Orco). This activation opens an ion channel, causing a depolarization of the neuron's membrane and the generation of an action potential. This electrical signal is then transmitted to the brain, ultimately resulting in the beetle exhibiting anti-aggregating behavior, such as flying away from the pheromone source.

Replicating the Field: Key Experimental Protocols

The following section details the methodologies for two common types of experiments cited in the comparative

Verbenone "Push-Pull" Strategies: A Comparative Guide to Field Validation

Author: BenchChem Technical Support Team. Date: December 2025

Verbenone, a synthetically produced anti-aggregation pheromone, is a cornerstone of "push-pull" strategies for managing bark beetle infestations, particularly the mountain pine beetle (Dendroctonus ponderosae). This approach simultaneously employs repellents to "push" pests away from high-value trees or areas and attractants to "pull" them towards traps or designated trap trees. This guide provides an objective comparison of the field performance of this compound-based push-pull strategies against alternative tactics, supported by quantitative data and detailed experimental protocols.

Conceptual Framework: The "Push-Pull" Mechanism

The strategy is based on manipulating beetle behavior. As mountain pine beetles colonize a tree, they naturally produce this compound to signal that the tree is occupied, preventing overcrowding and redirecting incoming beetles. The push-pull tactic leverages this by:

  • Push: Deploying synthetic this compound in slow-release pouches or other formulations within a stand of trees to be protected. This creates a repellent plume that deters beetles from attacking.

  • Pull: Placing aggregation pheromone lures on specific, often baited, trees or in traps along the perimeter of the protected area. This intercepts the repelled beetles, concentrating them in a location where they can be removed or managed.

Caption: Conceptual model of the this compound "push-pull" strategy.

Comparative Performance Data

Field validation studies have demonstrated that the efficacy of this compound-based strategies is highly dependent on beetle population pressure, the specific tactics employed, and environmental conditions.

Mountain Pine Beetle Management in Lodgepole Pine

A key study evaluated a push-pull tactic by treating a central 1-hectare zone with this compound and non-host volatiles (NHVs) and surrounding it with a 3-hectare band containing 12 pheromone-baited trees. The results were compared against "bait only" and "untreated control" plots.

Table 1: Comparison of "Push-Pull" vs. Other Strategies for Mountain Pine Beetle

StrategyTreatment DetailsKey Performance Metric (% of Replicates with <10% Mass Attack on Available Trees ≥17.5 cm dbh)Citation
Push-Pull 1-ha "push" zone (this compound + NHVs) at 10-m centers (100 release points/ha) surrounded by 3-ha "pull" zone (12 baited trees).50% (5 of 10 replicates)
Push-Pull 1-ha "push" zone (this compound + NHVs) at 15-m centers (44.4 release points/ha) surrounded by 3-ha "pull" zone (12 baited trees).40% (4 of 10 replicates)
Push-Pull 1-ha "push" zone (this compound + NHVs) at 20-m centers (25 release points/ha) surrounded by 3-ha "pull" zone (12 baited trees).30% (3 of 10 replicates)
Pull Only Pheromone-baited trees alone.20% (2 of 10 replicates)
Untreated Control No treatment.20% (2 of 10 replicates)

Data sourced from Borden et al. (2006).

The study found that in 28 of the 30 push-pull replicates, significantly more trees were mass-attacked in the outer "pull" zone than in the inner "push" zone, demonstrating the strategy's effectiveness at redirecting beetle populations.

Ambrosia Beetle Management in Apple Orchards

Research in eastern U.S. apple orchards tested a push-pull strategy for non-native ambrosia beetles, which are attracted to ethanol (B145695).

Table 2: Comparison of Strategies for Ambrosia Beetle Management

StrategyTreatment DetailsKey Performance Metric (Relative Beetle Captures)ConclusionCitation
Pull Only High-release ethanol lures.Highest beetle captures.Serves as a baseline for attraction.
Push Only This compound sachets.Significantly fewer beetles caught compared to "Pull Only".This compound alone is an effective deterrent.
Push-Pull This compound sachets + high-release ethanol lures.No significant increase in beetle reduction compared to "Push Only".The "pull" component did not add significant benefit unless beetle populations were extremely high.

Data sourced from a 2025 study on ambrosia beetles in apple orchards.

This study suggests that for certain pests and environments, a "push" only strategy using this compound may be sufficient and more cost-effective than a full push-pull implementation.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating field validation results.

Protocol 1: Mountain Pine Beetle "Push-Pull" Validation (Borden et al., 2006)
  • Objective: To evaluate the effectiveness of a this compound plus non-host volatile (NHV) push-pull tactic in deterring mountain pine beetle attacks on lodgepole pines.

  • Experimental Design: A 10-replicate experiment with multiple treatments. The push-pull treatment consisted of a 1-ha square central "push" zone surrounded by a 50-m-wide, 3-ha "pull" band.

  • "Push" Treatment: The anti-aggregation pheromone this compound (released at ~100 mg/day from polyurethane pouches) and a three-component NHV blend were deployed at varying densities (10-m, 15-m, or 20-m centers).

  • "Pull" Treatment: The outer band contained 12

Verbenone Efficacy in Mountain Pine Beetle Management: A Meta-Analysis and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive meta-analysis of studies on verbenone (B1202108), an anti-aggregation pheromone for the mountain pine beetle (Dendroctonus ponderosae), reveals its effectiveness as a pest control agent. This guide provides a detailed comparison of this compound-based products with other control methods, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a naturally occurring semiochemical, plays a crucial role in the chemical communication of mountain pine beetles. It signals that a host tree is fully colonized, deterring further attacks and forcing beetles to seek new hosts. This mechanism has been harnessed in the development of various pest control products. This guide synthesizes findings from numerous efficacy studies to provide a clear comparison of these products and other management strategies.

Comparative Efficacy of this compound Formulations

This compound is commercially available in several formulations, primarily as slow-release pouches and a paste-like substance known as SPLAT Verb®. Studies have shown that both formulations can be highly effective, with some reporting 85-100% protection of trees from mountain pine beetle attacks.[1] However, efficacy can be influenced by factors such as beetle population pressure, stand density, and the specific product and dosage used.

SPLAT Verb® has demonstrated comparable or superior performance to this compound pouches in several studies.[1] For instance, a 2020 study examining different doses of SPLAT Verb® found it to be as effective or more effective than the standard 7g this compound pouch in preventing both tree colonization and mortality.[1] In a 2012-2013 study, all trees treated with SPLAT Verb® remained uninfested, while 28 out of 30 untreated control trees were attacked.[1] A 2015 study on lodgepole pines showed 100% survival of trees treated with 70g of SPLAT Verb®, compared to only 7% survival in the untreated group, even when all trees were baited with a mountain pine beetle attractant.[1]

The following table summarizes quantitative data from key studies on this compound efficacy.

Study (Year)This compound FormulationHost TreeKey Efficacy DataControl Group Data
Progar (2021)SPLAT Verb® (50g, 70g, 140g/tree) & this compound Pouch (14g/tree)Whitebark Pine100% survival for all this compound treatments.Not specified, but all trees received MPB bait.
Fettig et al. (2020)SPLAT Verb® (3g, 5g, 7g/tree) & this compound Pouch (7g/tree)Lodgepole PineSPLAT Verb® was comparable to or outperformed pouches in preventing colonization and mortality.All trees received MPB bait.
Fettig et al. (2015)SPLAT Verb® (70g/tree)Lodgepole Pine100% survival of treated trees.7% survival of untreated trees (all baited).
Study mentioned in howitworks.ca (2012-2013)SPLAT Verb®Not specifiedAll treated trees remained un-infested.28 out of 30 (93.3%) untreated trees were attacked.
Evaluation of this compound Pouch (2006)This compound PouchNot specifiedAttack around treated trees was 13.5% of that around untreated and baited trees.[2]Pheromone-baited and untreated control trees.[2]

Comparison with Alternative Control Methods

While this compound offers a targeted, behavior-modifying approach to pest control, other methods are also employed, including the use of insecticides and silvicultural practices.

Insecticides: Chemical insecticides such as carbaryl (B1668338) (Sevin®), permethrin (B1679614) (Astro®), and bifenthrin (B131952) (Onyx®) are highly effective, with reports of over 95% prevention of bark beetle attacks.[3] These are typically applied as a preventive spray to the bark of high-value trees before the beetle flight period.[3][4]

Control MethodMechanism of ActionReported EfficacyKey Considerations
This compound Anti-aggregation pheromone; repels beetles.Varies (up to 100% protection), dependent on beetle pressure and formulation.[1]Environmentally targeted; effectiveness can decrease with high beetle populations.[5]
Carbaryl Neurotoxin; kills beetles on contact.[6]Up to 97% effective in lodgepole pines.[6] Can be effective for up to two field seasons.[7]Broad-spectrum, can impact non-target insects; requires protective gear for application.[6]
Permethrin Neurotoxin; kills beetles on contact.[6]Highly effective (>95%).[3]Lower toxicity to mammals than carbaryl.[3]
Bifenthrin Neurotoxin; kills beetles on contact.[6]Highly effective (>95%).[3]Similar to permethrin.[3]
Thinning/Sanitation Reduces stand density and removes infested trees.Can significantly reduce losses by removing susceptible trees and beetle populations.A long-term forest health strategy.

Experimental Protocols

The following provides a generalized experimental protocol for a this compound efficacy study, based on common practices cited in the literature.

  • Site Selection: Choose a study area with a susceptible pine population and evidence of mountain pine beetle activity.

  • Treatment and Control Groups: Establish multiple plots, randomly assigning them to treatment (this compound application) and control (no treatment) groups. Some studies also include a pheromone-baited control to ensure beetle pressure.

  • This compound Application:

    • Pouches: Attach this compound pouches to the north side of trees at a specified height (e.g., 5-6 feet) and density (e.g., 1-2 pouches per tree or a grid pattern of 30 pouches per acre).[5]

    • SPLAT Verb®: Apply a specified weight of the paste to the tree trunk at multiple points.

  • Timing: Apply this compound before the anticipated mountain pine beetle flight season (typically early summer).[4]

  • Data Collection: After the beetle flight season, assess all trees within the plots for signs of attack (e.g., pitch tubes, boring dust) and mortality (e.g., crown fade).[8]

  • Data Analysis: Compare the rates of tree attack and mortality between the treatment and control groups using appropriate statistical methods.

Signaling Pathway and Experimental Workflow

To visualize the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

verbenone_signaling_pathway cluster_beetle Mountain Pine Beetle cluster_tree Host Pine Tree Pioneer_Beetle Pioneer Beetle Attacks Tree Aggregation_Pheromone Releases Aggregation Pheromones Pioneer_Beetle->Aggregation_Pheromone Host_Tree Susceptible Pine Tree Pioneer_Beetle->Host_Tree Mass_Attack Mass Attack by Other Beetles Aggregation_Pheromone->Mass_Attack Tree_Colonized Tree Becomes Fully Colonized Mass_Attack->Tree_Colonized Verbenone_Production This compound Production Increases Incoming_Beetles Newly Arriving Beetles Verbenone_Production->Incoming_Beetles signals Tree_Colonized->Verbenone_Production Repelled Beetles are Repelled Incoming_Beetles->Repelled

Caption: this compound signaling pathway in mountain pine beetles.

experimental_workflow Start Study Design & Site Selection Plot_Establishment Establishment of Treatment & Control Plots Start->Plot_Establishment Pre_Treatment_Assessment Pre-Treatment Tree Assessment Plot_Establishment->Pre_Treatment_Assessment Treatment_Application This compound Application Pre_Treatment_Assessment->Treatment_Application Beetle_Flight Mountain Pine Beetle Flight Period Treatment_Application->Beetle_Flight Post_Treatment_Assessment Post-Flight Tree Assessment (Attack & Mortality) Beetle_Flight->Post_Treatment_Assessment Data_Analysis Statistical Analysis of Efficacy Post_Treatment_Assessment->Data_Analysis Conclusion Conclusion on this compound Efficacy Data_Analysis->Conclusion

Caption: Generalized workflow for a this compound efficacy study.

References

Safety Operating Guide

Proper Disposal of Verbenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Verbenone is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form: pure chemical (liquid) or as a component in a sealed release device.

1. Disposal of Liquid this compound:

  • Waste Collection: Unused or surplus liquid this compound should be collected in a designated, properly labeled, and sealed waste container. The container must be compatible with flammable liquids.

  • Professional Disposal: This collected waste is considered hazardous. It is imperative to engage a licensed professional waste disposal service for its final disposition.[2] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

  • Spill Management: In the event of a spill, absorb the liquid with an inert material such as vermiculite (B1170534) or a spill kit.[1] The contaminated absorbent material should then be collected in a suitable container for hazardous waste disposal.[2][4] Following the cleanup, wash the affected area with soap and water.[1]

2. Disposal of this compound Release Devices:

  • Intact Devices: If the sealed plastic release devices are intact, they are generally considered non-hazardous and can be disposed of in residential or domestic garbage.[1]

  • Punctured or Leaking Devices: If a device has been punctured or is leaking, latex or vinyl gloves are recommended for handling.[1] Any leaked liquid should be absorbed and disposed of as hazardous waste, and the area should be washed. The damaged device itself should be collected for disposal, and it is advisable to consult with your institution's environmental health and safety (EHS) office for specific guidance.

3. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held liquid this compound must be triple-rinsed with a suitable solvent.[5] The rinsate from this process is considered hazardous waste and must be collected for proper disposal.[5]

  • Container Disposal: After triple-rinsing, the container can be offered for recycling or reconditioning.[3] Ensure that all chemical labels are defaced before disposal.[5]

Summary of Disposal Methods

Form of this compoundRecommended Disposal ProcedureKey Considerations
Liquid this compound Collection in a designated hazardous waste container and disposal via a licensed professional waste disposal service.[2]Treat as flammable and irritant. Incineration in a chemical incinerator is a common method.[2][3]
Spilled this compound Absorb with inert material, collect in a hazardous waste container, and dispose of professionally.[1][2][4]Ensure proper PPE is worn during cleanup.
Intact Release Devices Dispose of in regular residential or domestic garbage.[1]Confirm that the device is not leaking.
Damaged Release Devices Absorb any leaked liquid for hazardous waste disposal and consult your EHS office for guidance on the device itself.Handle with protective gloves.[1]
Empty Containers Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then recycle or recondition the container.[3][5]Deface all chemical labels before disposal.[5]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

VerbenoneDisposal start Start: this compound Waste form What is the form of the this compound waste? start->form liquid Liquid this compound or Spill Residue form->liquid Liquid/Spill device Sealed Release Device form->device Device container Empty Container form->container Container collect_liquid Collect in a labeled, sealed hazardous waste container. liquid->collect_liquid device_status Is the device intact? device->device_status triple_rinse Triple-rinse with a suitable solvent. container->triple_rinse professional_disposal Arrange for disposal by a licensed professional waste service. collect_liquid->professional_disposal intact_device Dispose of in regular trash. device_status->intact_device Yes damaged_device Absorb any leaks for hazardous waste disposal. Consult EHS for device disposal. device_status->damaged_device No collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate recycle_container Deface label and recycle/recondition the container. triple_rinse->recycle_container collect_rinsate->professional_disposal

Caption: Decision-making flowchart for the proper disposal of this compound waste.

Regulatory Compliance

It is crucial to remember that chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][6] Always adhere to your institution's specific chemical hygiene plan and waste disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.